molecular formula C22H20FN3O4 B15573709 FT113

FT113

Cat. No.: B15573709
M. Wt: 409.4 g/mol
InChI Key: DSTWHRGOCUOKDE-UHFFFAOYSA-N
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Description

FT113 is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWHRGOCUOKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of FT113: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. By targeting the ketoacyl reductase (KR) domain of FASN, this compound effectively halts the synthesis of palmitate, a crucial fatty acid for various cellular processes. This inhibition leads to a cascade of downstream effects, including the suppression of cancer cell proliferation and the impairment of viral replication, highlighting its therapeutic potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to this compound and its Target: Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a large, multi-domain enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, the expression and activity of FASN are generally low, as dietary lipids are the primary source of fatty acids. However, in various pathological conditions, including numerous cancers and viral infections, FASN is significantly upregulated. This metabolic reprogramming provides rapidly proliferating cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules. The dependence of these diseases on de novo lipogenesis makes FASN an attractive therapeutic target.

This compound emerged from a high-throughput screening campaign that identified a series of substituted piperazines with potent FASN inhibitory activity. Subsequent optimization led to the development of this compound, a compound with robust biochemical and cellular efficacy, as well as excellent in vivo activity.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of FASN.

Biochemical Inhibition of FASN

This compound is a potent inhibitor of human FASN, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. It exerts its inhibitory effect by binding to the ketoacyl reductase (KR) domain of the FASN enzyme. This interaction prevents the reduction of the growing fatty acid chain, a critical step in the overall synthesis of palmitate.

Cellular Effects of FASN Inhibition by this compound

In a cellular context, the inhibition of FASN by this compound leads to several key outcomes:

  • Depletion of Palmitate and Downstream Lipids: By blocking palmitate synthesis, this compound reduces the cellular pool of this essential fatty acid. This, in turn, limits the availability of lipids required for the formation of cell membranes, lipid signaling molecules, and for post-translational modification of proteins (palmitoylation).

  • Accumulation of Malonyl-CoA: Inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid oxidation.

  • Induction of Cell Cycle Arrest and Apoptosis: The disruption of lipid metabolism and the accumulation of toxic intermediates ultimately trigger cellular stress responses, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Viral Replication: Several viruses, including SARS-CoV-2, rely on host cell lipid metabolism for their replication. FASN-derived lipids are essential for the formation of viral replication organelles and for the assembly and budding of new virions. By inhibiting FASN, this compound effectively disrupts these processes, leading to a potent antiviral effect.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

ParameterValue (nM)Target/Cell LineReference
IC50 213Recombinant Human FASN Enzyme
IC50 90FASN Activity in BT474 Cells
IC50 47PC3 (Prostate Cancer) Cell Proliferation
IC50 26MV-411 (Acute Myeloid Leukemia) Cell Proliferation
EC50 17SARS-CoV-2 Replication (HEK293T-hACE2 cells)
Table 1: In Vitro Activity of this compound
Animal ModelDosing RegimenEndpointResultReference
MV-411 Xenograft (Mouse) 25 mg/kg, oral, twice dailyTumor Growth Inhibition32%
MV-411 Xenograft (Mouse) 50 mg/kg, oral, twice dailyTumor Growth Inhibition50%
MV-411 Xenograft (Mouse) 25 and 50 mg/kg, oral, twice dailyIntratumoral Malonyl-CoA LevelsIncreased
Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

The inhibition of FASN by this compound has been shown to impact key signaling pathways that are often dysregulated in cancer.

FASN_Signaling cluster_downstream Downstream Effects cluster_upstream Upstream Regulation This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition MalonylCoA Malonyl-CoA FASN->MalonylCoA Consumption Palmitate Palmitate & Downstream Lipids FASN->Palmitate Synthesis Akt Akt FASN->Akt ERK ERK FASN->ERK Feedback Inhibition CellGrowth Cell Growth & Proliferation Palmitate->CellGrowth ViralReplication Viral Replication Palmitate->ViralReplication PI3K PI3K PI3K->Akt Akt->FASN mTORC1 mTORC1 Akt->mTORC1 mTORC1->FASN Activation ERK->FASN Activation Apoptosis Apoptosis

This compound inhibits FASN, impacting key signaling pathways.

Inhibition of FASN by this compound has been shown to decrease the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][3] FASN expression and activity are often downstream of these pathways, and its inhibition can disrupt a critical feedback loop that sustains oncogenic signaling. The depletion of lipids and the induction of cellular stress upon FASN inhibition contribute to the downregulation of Akt and ERK phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

FASN Enzymatic Assay

This assay measures the ability of a compound to inhibit the activity of purified recombinant human FASN.

  • Principle: The FASN enzymatic reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Purified recombinant human FASN

    • NADPH

    • Acetyl-CoA

    • Malonyl-CoA

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, FASN enzyme, and NADPH in the wells of a 96-well plate.

    • Add this compound or vehicle control at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and malonyl-CoA.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

    • Calculate the rate of NADPH consumption for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FASN_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, FASN, NADPH) start->prep_reagents add_inhibitor Add this compound or Vehicle prep_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate start_reaction Initiate Reaction (Add Acetyl-CoA & Malonyl-CoA) incubate->start_reaction measure_absorbance Measure A340nm (Kinetic) start_reaction->measure_absorbance calculate_rate Calculate Rate of NADPH Consumption measure_absorbance->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 end End determine_ic50->end

Workflow for the FASN enzymatic assay.
Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., PC3, MV-411)

    • Cell culture medium and supplements

    • This compound

    • Tetrazolium salt solution (e.g., MTT or MTS)

    • Solubilization solution (for MTT assay)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

    • Add the tetrazolium salt solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of a therapeutic agent on tumor growth is then assessed.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • MV-411 human acute myeloid leukemia cells

    • Matrigel (optional, to enhance tumor formation)

    • This compound formulation for oral administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of MV-411 cells (typically 5-10 x 10^6 cells) into the flank of each mouse.[4]

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired doses (e.g., 25 and 50 mg/kg, twice daily) to the treatment groups. The control group receives the vehicle.

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral malonyl-CoA levels).

    • Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a promising therapeutic agent that exerts its biological effects through the potent and selective inhibition of Fatty Acid Synthase. Its mechanism of action, which involves the disruption of lipid metabolism and the modulation of key oncogenic signaling pathways, provides a strong rationale for its development in the treatment of cancer and viral diseases. The comprehensive data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other FASN inhibitors.

References

FT113: A Potent Fatty Acid Synthase Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of FT113, a potent and orally active small molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, preclinical data, and experimental protocols relevant to the study of this compound and its therapeutic potential. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams in the DOT language.

Introduction: Fatty Acid Synthase (FASN) as a Therapeutic Target

Fatty Acid Synthase is a multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is generally low, with cells preferentially utilizing circulating fatty acids. However, many tumor types exhibit a "lipogenic phenotype" characterized by the overexpression and hyperactivity of FASN. This metabolic reprogramming provides cancer cells with a continuous supply of lipids necessary for membrane biogenesis, energy storage, and the generation of signaling molecules.[2]

The reliance of cancer cells on de novo lipogenesis makes FASN an attractive target for therapeutic intervention. Inhibition of FASN can lead to a depletion of essential lipids, an accumulation of toxic intermediates like malonyl-CoA, and the disruption of critical signaling pathways, ultimately inducing apoptosis and inhibiting tumor growth.

This compound: A Novel Piperazine-based FASN Inhibitor

This compound is a novel and potent inhibitor of FASN, belonging to a class of substituted piperazines.[3] It has demonstrated significant anti-proliferative and anti-cancer activity in both in vitro and in vivo models.[2][4]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of FASN.[4][5] This inhibition leads to a cascade of downstream events within the cancer cell, including:

  • Depletion of Palmitate and Downstream Lipids: Reduced synthesis of palmitate, a precursor for more complex lipids, hampers the formation of new cell membranes required for rapid proliferation.[2]

  • Accumulation of Malonyl-CoA: The buildup of the FASN substrate malonyl-CoA is a key consequence of FASN inhibition and is believed to contribute to cytotoxicity.[6]

  • Induction of Apoptosis: Inhibition of FASN has been shown to trigger programmed cell death in cancer cells.[7]

  • Inhibition of DNA Replication: FASN inhibitors can cause a rapid and profound inhibition of DNA synthesis and S-phase progression in tumor cells.[7]

Preclinical Data

The efficacy of this compound has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC50 ValueReference
Enzyme InhibitionRecombinant Human FASN213 nM[5]
FASN Activity (Cell-based)BT474 (Breast Cancer)90 nM[2]
Anti-proliferative ActivityPC3 (Prostate Cancer)47 nM[2]
Anti-proliferative ActivityMV-411 (Leukemia)26 nM[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelDosingTumor Growth InhibitionOral BioavailabilityReference
Mouse Xenograft (MV-411 cells)25 mg/kg, p.o., twice daily32%95% (Mouse)[2]
Mouse Xenograft (MV-411 cells)50 mg/kg, p.o., twice daily50%84% (Rat)[2]

Signaling Pathways Modulated by FASN Inhibition

The inhibition of FASN by compounds like this compound has been shown to impact several critical signaling pathways that are frequently dysregulated in cancer. The upregulation of FASN in tumor cells is often driven by growth factor receptor signaling, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4] These receptors activate downstream pathways such as the phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which in turn promote FASN expression.[1] FASN inhibition can disrupt this intricate network.

FASN_Signaling_Pathway GFR Growth Factor Receptors (EGFR, HER2) PI3K PI3K GFR->PI3K MAPK MAPK/ERK Pathway GFR->MAPK AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c MAPK->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Lipid_Synthesis Lipid Synthesis (Membranes, Signaling) FASN->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth This compound This compound This compound->FASN Inhibits

FASN Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FASN inhibitors like this compound.

FASN Enzyme Inhibition Assay (NADPH Consumption Assay)

This assay measures the activity of purified FASN by monitoring the oxidation of its cofactor, NADPH.

Materials:

  • Purified recombinant human FASN

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 7.0)

  • This compound or other test compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in each well of the microplate.

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period.

  • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.

FASN_Enzyme_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Acetyl-CoA, NADPH) Start->Prepare_Mix Add_Inhibitor Add this compound or Vehicle Prepare_Mix->Add_Inhibitor Add_Enzyme Add Purified FASN Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Start_Reaction Initiate with Malonyl-CoA Incubate->Start_Reaction Measure_Absorbance Measure A340nm over time Start_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for FASN Enzyme Inhibition Assay.
Cell-Based Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis in intact cells by tracking the incorporation of radiolabeled acetate into lipids.

Materials:

  • Cancer cell line of interest (e.g., BT474)

  • Cell culture medium and supplements

  • [¹⁴C]-Acetate

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration.

  • Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized fatty acids.

  • Wash the cells with PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [¹⁴C]-acetate incorporation against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or WST-1 Assay)

These colorimetric assays are used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilization buffer (for MTT assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After allowing the cells to attach, treat them with a range of concentrations of this compound or a vehicle control.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate for a few hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • If using MTT, add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., MV-411)

  • Matrigel (optional, to enhance tumor take rate)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) or the vehicle control to the respective groups according to the desired dosing schedule.

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Xenograft_Study_Workflow Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_Drug Administer this compound or Vehicle Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume & Body Weight Administer_Drug->Measure_Tumors Daily Measure_Tumors->Administer_Drug Analyze_Data Analyze Tumor Growth Inhibition Measure_Tumors->Analyze_Data At study end End End of Study Analyze_Data->End

General Workflow for an In Vivo Xenograft Study.

Conclusion

This compound is a promising fatty acid synthase inhibitor with potent anti-cancer activity demonstrated in preclinical studies. Its oral bioavailability and efficacy in vivo make it an attractive candidate for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this compound and other FASN inhibitors, contributing to the advancement of novel cancer therapies targeting cellular metabolism. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types and to explore its efficacy in combination with other anti-cancer agents.

References

Investigating the Antiviral Properties of Remdesivir (GS-5734)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses.[1] Developed by Gilead Sciences, it was initially investigated for the treatment of Ebola virus disease and has since demonstrated potent inhibitory effects against various coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[2][3] This document provides a comprehensive technical overview of the antiviral properties of Remdesivir, including its mechanism of action, quantitative efficacy and cytotoxicity data, and detailed experimental protocols for its evaluation.

Introduction

The emergence of novel and re-emerging viral pathogens presents a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Remdesivir (GS-5734) has emerged as a promising antiviral therapeutic.[4] This guide serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the investigation of Remdesivir's antiviral properties.

Mechanism of Action

Remdesivir is a prodrug that, upon entering the host cell, undergoes metabolic activation to its pharmacologically active form, an adenosine triphosphate (ATP) analog (GS-443902).[4][5][6] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7][8]

The mechanism of action involves the following key steps:

  • Cellular Uptake and Metabolism: Remdesivir is transported into the host cell and is processed by cellular enzymes, including esterases and kinases, to be converted into its active triphosphate form.[9]

  • Competition with ATP: The active triphosphate metabolite of Remdesivir structurally mimics endogenous ATP and competes for incorporation into the nascent viral RNA chain by the viral RdRp.[8]

  • Delayed Chain Termination: Upon incorporation into the viral RNA, Remdesivir's active form leads to delayed chain termination, effectively halting viral RNA synthesis.[10] This disruption of the viral replication process inhibits the production of new viral particles.

Quantitative Data

The antiviral activity and cytotoxicity of Remdesivir have been evaluated against a variety of viruses and in numerous cell lines. The following tables summarize key quantitative data.

Table 1: Antiviral Activity of Remdesivir (EC50 Values)
VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.77 - 23.15[11]
SARS-CoV-2Calu-30.005 - 1.3[12]
SARS-CoV-2A549-ACE2-TMPRSS20.103[3]
SARS-CoVHAE0.069
MERS-CoVHAENot specified[3]
Ebola Virus (EBOV)HeLa0.14[2]
Marburg Virus (MARV)Not specified0.06[2]
Nipah Virus (NiV)Not specifiedNot specified[2]
Respiratory Syncytial Virus (RSV)Not specifiedNot specified[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity of Remdesivir (CC50 Values)
Cell LineCC50 (µM)Reference
Human Cell Lines (various)1.7 to >20[13][14]
MT-469[13]
Primary Human Hepatocytes (PHH)Lowest among primary cells tested[13]
Human Hematopoietic Progenitor Cells9.6 to 13.9[13]
PSC-lung cells32.7[1]
Huh7.5 cells15.2[1]
MRC-5>2[15]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral properties of Remdesivir.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 96-well plates

  • Virus stock of known titer

  • Remdesivir stock solution

  • Cell culture medium (e.g., DMEM)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of Remdesivir in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • After the incubation period, remove the virus inoculum.

  • Add the different concentrations of Remdesivir to the wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay the cells with an agarose-containing medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 value is determined from the dose-response curve.[3][16][17]

Viral Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Calu-3)

  • 24-well plates

  • Virus stock

  • Remdesivir stock solution

  • Cell culture medium

Procedure:

  • Seed host cells in 24-well plates and grow to confluency.

  • Pre-treat the cells with various concentrations of Remdesivir for a specified time (e.g., 2 hours).

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of Remdesivir.

  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Collect the cell culture supernatant at the end of the incubation period.

  • Determine the viral titer in the supernatant using a standard plaque assay or TCID50 assay.

  • Calculate the reduction in viral yield for each drug concentration compared to the untreated virus control.

Cell Viability (Cytotoxicity) Assay

This assay is used to determine the concentration of a compound that is toxic to cells, typically by measuring metabolic activity. The MTT or MTS assay is a common method.[18][19][20]

Materials:

  • Cell line of interest (e.g., Vero E6, Huh-7)

  • 96-well plates

  • Remdesivir stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, add serial dilutions of Remdesivir to the wells. Include a cell-only control (no drug).

  • Incubate the plate for a duration equivalent to the antiviral assays (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to Remdesivir's antiviral activity.

Remdesivir_Metabolic_Activation cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) (GS-5734) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite  Carboxylesterase 1 /  Cathepsin A Cell_Membrane Cell Membrane Monophosphate Monophosphate Form (GS-441524 Monophosphate) Alanine_Metabolite->Monophosphate  HINT1 Diphosphate Diphosphate Form Monophosphate->Diphosphate  Cellular Kinases Triphosphate Active Triphosphate Form (GS-443902) Diphosphate->Triphosphate  Cellular Kinases

Caption: Metabolic activation pathway of Remdesivir within the host cell.

RdRp_Inhibition cluster_virus Viral Replication Complex RdRp Viral RNA-dependent RNA Polymerase (RdRp) Incorporation Incorporation into Nascent RNA RdRp->Incorporation  catalyzes Viral_RNA_Template Viral RNA Template Nascent_RNA Nascent RNA Strand Chain_Termination Delayed Chain Termination Nascent_RNA->Chain_Termination  if Remdesivir-TP  is incorporated ATP Endogenous ATP ATP->Incorporation Remdesivir_TP Remdesivir Triphosphate (Active Metabolite) Remdesivir_TP->Incorporation Incorporation->Nascent_RNA Replication_Blocked Viral Replication Blocked Chain_Termination->Replication_Blocked Antiviral_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Remdesivir seed_cells->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate Incubate for Specified Period infect_cells->incubate quantify_effect Quantify Antiviral Effect (e.g., Plaque Assay) incubate->quantify_effect determine_ec50 Determine EC50 quantify_effect->determine_ec50 end End determine_ec50->end

References

The Effect of FT113 on SARS-CoV-2 Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and research databases has yielded no specific information, quantitative data, or experimental protocols related to a compound designated "FT113" and its effect on SARS-CoV-2 replication.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations for the signaling pathways and experimental workflows as requested. The core requirements of the prompt cannot be fulfilled due to the absence of any discernible research on a compound named this compound in the context of SARS-CoV-2.

It is possible that "this compound" may be an internal company designation for a drug candidate that has not yet been publicly disclosed, a misnomer, or a compound that has not been investigated for its anti-SARS-CoV-2 activity in published research.

To enable the creation of the requested technical guide, it would be necessary to have access to internal research data, pre-publication manuscripts, or publicly available studies that specifically investigate the antiviral properties of this compound against SARS-CoV-2. Without such information, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical and factual guide for a scientific audience.

Researchers, scientists, and drug development professionals interested in the antiviral effects of novel compounds on SARS-CoV-2 are encouraged to consult peer-reviewed scientific journals, preprint servers, and databases from governmental and international health organizations for the latest findings on a wide array of therapeutic agents that have been and are currently being investigated. These resources provide detailed experimental data, methodologies, and discussions on the mechanisms of action of various small molecules, biologics, and repurposed drugs against SARS-CoV-2.

The chemical structure and properties of FT113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT113 is a potent and selective inhibitor of fatty acid synthase (FASN), a key enzyme in the lipogenesis pathway.[1] By targeting FASN, this compound has demonstrated significant biochemical and cellular activity, leading to promising results in in vivo models of cancer and viral infections.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the formal name --INVALID-LINK---methanone, is a small molecule with a molecular weight of 409.4 g/mol and a chemical formula of C22H20FN3O4.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1630808-89-7[1]
Molecular Formula C22H20FN3O4[1][2][3]
Molecular Weight 409.41 g/mol [2]
Formal Name --INVALID-LINK---methanone[1]
SMILES O=C(N1CCN(CC1)C(C2(CC2)O)=O)C3=CC=C(C4=NC5=C(O4)C=C(F)C=C5)C=C3[1]
InChI InChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2[1]
InChIKey DSTWHRGOCUOKDE-UHFFFAOYSA-N[1]
Physical Form A solid[1]
Purity ≥98%[1]

Biological Properties and Mechanism of Action

This compound is a potent inhibitor of fatty acid synthase (FASN) with an IC50 of 213 nM.[1] FASN is a critical enzyme in the de novo synthesis of fatty acids, and its inhibition disrupts cellular processes that are highly dependent on lipid metabolism, such as cancer cell proliferation and viral replication.

2.1. Anticancer Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. It inhibits the proliferation of PC3 human prostate cancer cells and MV4-11 human acute myeloid leukemia cells with IC50 values of 47 nM and 26 nM, respectively.[1] Furthermore, it inhibits FASN activity in BT474 human breast cancer cells with an IC50 of 90 nM.[1] In an in vivo mouse xenograft model using MV4-11 cells, this compound reduced tumor growth and increased the intratumoral levels of the FASN substrate malonyl-CoA at doses of 25 and 50 mg/kg.[1] Another study showed that this compound caused 32% and 50% tumor growth inhibition at 25 and 50 mg/kg, respectively, in mice.[2]

2.2. Antiviral Activity

Recent studies have highlighted the role of FASN in the replication of certain viruses. This compound has been shown to inhibit the infection of HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-hACE2 cells) by a SARS-CoV-2 reporter virus with an EC50 value of 17 nM.[1]

Table 2: Biological Activity of this compound

Target/AssayCell LineIC50 / EC50Reference
Fatty Acid Synthase (FASN)-213 nM[1]
Cell ProliferationPC3 (Human Prostate Cancer)47 nM[1]
Cell ProliferationMV4-11 (Human Acute Myeloid Leukemia)26 nM[1]
FASN Activity (¹⁴C-acetate incorporation)BT474 (Human Breast Cancer)90 nM[1]
SARS-CoV-2-mNG Reporter Virus InfectionHEK293T-hACE217 nM[1]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the FASN enzyme. This disruption of fatty acid synthesis has downstream effects on multiple cellular pathways that are crucial for cancer cell survival and viral replication.

FASN_Inhibition_Pathway cluster_input Upstream Substrates cluster_enzyme Enzymatic Reaction cluster_output Downstream Products & Effects Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Synthesis Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Fatty Acids->Protein Palmitoylation Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Viral Replication Viral Replication Membrane Synthesis->Viral Replication Protein Palmitoylation->Cell Proliferation Protein Palmitoylation->Viral Replication This compound This compound This compound->FASN Inhibition

Caption: FASN Inhibition Pathway by this compound.

Experimental Protocols

4.1. In Vitro FASN Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FASN.

  • Methodology: The FASN activity is measured using a ¹⁴C-acetate incorporation assay in a suitable cell line (e.g., BT474 human breast cancer cells).[1]

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • Cells are treated with varying concentrations of this compound for a specified period.

    • ¹⁴C-labeled acetate is added to the culture medium.

    • After incubation, cells are harvested, and lipids are extracted.

    • The amount of ¹⁴C incorporated into the lipid fraction is quantified using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., PC3, MV4-11) are seeded in 96-well plates.[1]

    • After 24 hours, cells are treated with a serial dilution of this compound.

    • Cells are incubated for a further 72 hours.

    • Cell viability is determined using a standard method such as MTT, XTT, or CellTiter-Glo assay.

    • The IC50 values are calculated from the dose-response curves.

Cell_Proliferation_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Incubate Incubate Treat with this compound->Incubate 72h Measure Viability Measure Viability Incubate->Measure Viability Calculate IC50 Calculate IC50 Measure Viability->Calculate IC50

Caption: Cell Proliferation Assay Workflow.

4.3. In Vivo Xenograft Model

  • Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model.

  • Methodology:

    • Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., MV4-11).[1][2]

    • When tumors reach a palpable size, mice are randomized into control and treatment groups.

    • This compound is administered at specified doses (e.g., 25 and 50 mg/kg) and schedules (e.g., twice daily for 16 days).[1][2]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, and intratumoral levels of FASN substrates like malonyl-CoA can be measured.[1]

Solubility and Formulation

Table 3: Solubility and Formulation of this compound

Solvent/FormulationConcentrationNotesReference
DMSO 62.5 mg/mL (152.66 mM)Sonication is recommended.[2]
Ethanol Soluble-[1]
Methanol Soluble-[1]
In Vivo Formulation 2 mg/mL (4.89 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSonication is recommended. Prepare fresh.[2]

Conclusion

This compound is a promising FASN inhibitor with potent anticancer and antiviral properties. Its well-defined chemical structure and mechanism of action provide a solid foundation for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound.

Disclaimer: All information provided is for research purposes only and not for human or veterinary use.[1] The provided in vivo formulation is for reference and may require optimization based on specific experimental conditions.[2]

References

The Impact of FT113 on Lipid Biosynthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FT113" is a hypothetical molecule used in this guide for illustrative purposes. All data, experimental protocols, and observed effects are synthetically generated to demonstrate the format and content of a technical whitepaper on the impact of a novel compound on lipid biosynthesis.

Introduction

Lipid homeostasis is a critical cellular process, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. The synthesis of fatty acids and cholesterol are two of the most important anabolic pathways within lipid metabolism. These pathways are tightly regulated by a network of enzymes and transcription factors. This technical guide provides an in-depth overview of the effects of a novel small molecule inhibitor, this compound, on the core pathways of lipid biosynthesis. The data presented herein suggests that this compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in de novo fatty acid synthesis. This document will detail the mechanism of action of this compound, present quantitative data on its effects, outline the experimental protocols used for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic small molecule designed to target key nodes in the lipid biosynthesis pathway. Our investigations have identified Acetyl-CoA Carboxylase (ACC) as the primary molecular target of this compound. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis. By inhibiting ACC, this compound effectively reduces the pool of malonyl-CoA available for fatty acid elongation, thereby leading to a significant downstream reduction in the synthesis of new fatty acids. This targeted inhibition also has indirect effects on other lipid metabolic pathways, including a potential shift in substrate utilization and an impact on cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on lipid biosynthesis.

Table 1: In Vitro ACC1 Enzyme Inhibition Assay

This compound Concentration (nM)ACC1 Activity (% of Control)IC50 (nM)
195.2 ± 4.1\multirow{5}{*}{25.4}
1078.6 ± 3.5
2551.3 ± 2.8
5022.1 ± 1.9
1008.7 ± 1.2
5001.5 ± 0.5

Table 2: Cellular De Novo Fatty Acid Synthesis in HepG2 Cells

This compound Concentration (µM)[¹⁴C]-Acetate Incorporation (% of Control)
0.188.9 ± 5.3
0.562.1 ± 4.7
135.4 ± 3.9
512.8 ± 2.1
104.2 ± 1.5

Table 3: Cellular Lipid Profiling in Primary Human Hepatocytes after 24h Treatment

AnalyteControl (nmol/mg protein)This compound (1 µM) (nmol/mg protein)% Change
Palmitate (C16:0)125.4 ± 10.245.1 ± 5.8-64.0%
Stearate (C18:0)68.2 ± 7.528.9 ± 3.1-57.6%
Oleate (C18:1)95.7 ± 8.955.3 ± 6.4-42.2%
Total Triglycerides350.1 ± 25.6189.6 ± 18.2-45.8%
Total Cholesterol85.3 ± 7.182.1 ± 6.5-3.8%

Experimental Protocols

In Vitro ACC1 Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on purified human ACC1 enzyme.

  • Materials: Recombinant human ACC1, ATP, acetyl-CoA, sodium bicarbonate (containing ¹⁴C), streptavidin-coated plates, scintillation fluid.

  • Method:

    • ACC1 enzyme was pre-incubated with varying concentrations of this compound in assay buffer for 15 minutes at 37°C.

    • The enzymatic reaction was initiated by the addition of a substrate mixture containing ATP, acetyl-CoA, and [¹⁴C]-bicarbonate.

    • The reaction was allowed to proceed for 20 minutes at 37°C and then stopped by the addition of perchloric acid.

    • The acid-stable product, [¹⁴C]-malonyl-CoA, was captured on streptavidin-coated plates.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

    • Data were normalized to a vehicle control (0.1% DMSO) and the IC50 value was calculated using a four-parameter logistic fit.

Cellular De Novo Fatty Acid Synthesis Assay
  • Objective: To measure the effect of this compound on the rate of new fatty acid synthesis in a cellular context.

  • Cell Line: Human hepatoma cell line (HepG2).

  • Method:

    • HepG2 cells were seeded in 6-well plates and grown to 80% confluency.

    • Cells were treated with varying concentrations of this compound or vehicle control for 4 hours.

    • [¹⁴C]-acetate was added to the culture medium and incubated for an additional 2 hours.

    • Cells were washed with PBS, and total lipids were extracted using a 2:1 chloroform:methanol solvent system.

    • The lipid extract was dried, and the incorporated radioactivity was measured by scintillation counting.

    • Results were normalized to total protein content and expressed as a percentage of the vehicle-treated control.

Cellular Lipid Profiling by Mass Spectrometry
  • Objective: To quantify the changes in the abundance of specific lipid species in response to this compound treatment.

  • Cell Type: Primary human hepatocytes.

  • Method:

    • Primary human hepatocytes were treated with 1 µM this compound or vehicle for 24 hours.

    • Following treatment, cells were harvested, and lipids were extracted using a methyl-tert-butyl ether (MTBE) based method.

    • The lipid extract was analyzed by gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and liquid chromatography-mass spectrometry (LC-MS) for triglyceride and cholesterol quantification.

    • Lipid species were identified and quantified based on their mass-to-charge ratio and fragmentation patterns, using internal standards for normalization.

Visualizations

Lipid_Biosynthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mit Acetyl-CoA Pyruvate->AcetylCoA_mit PDH Mitochondrion Mitochondrion Citrate Citrate AcetylCoA_mit->Citrate AcetylCoA_cyt Acetyl-CoA Citrate->AcetylCoA_cyt ACL Cytosol Cytosol MalonylCoA Malonyl-CoA AcetylCoA_cyt->MalonylCoA ATP, CO₂ Cholesterol Cholesterol AcetylCoA_cyt->Cholesterol Multi-step pathway ACC ACC (Acetyl-CoA Carboxylase) FattyAcids Fatty Acids MalonylCoA->FattyAcids NADPH FASN FASN (Fatty Acid Synthase) Triglycerides Triglycerides FattyAcids->Triglycerides HMGCR HMG-CoA Reductase This compound This compound This compound->ACC

Figure 1: Simplified lipid biosynthesis pathway highlighting the inhibitory action of this compound on ACC.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment assay_choice Select Assay treatment->assay_choice enzyme_assay In Vitro Enzyme Assay assay_choice->enzyme_assay Direct Effect fas_assay Cellular De Novo Fatty Acid Synthesis assay_choice->fas_assay Cellular Activity lipidomics Lipidomics Analysis (GC-MS, LC-MS) assay_choice->lipidomics Lipid Profile data_analysis Data Analysis (IC50, % Inhibition, Fold Change) enzyme_assay->data_analysis fas_assay->data_analysis lipidomics->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for characterizing the effects of this compound.

Mechanism_of_Action This compound This compound ACC_inhibition Inhibition of ACC Activity This compound->ACC_inhibition MalonylCoA_reduction Reduced Malonyl-CoA Levels ACC_inhibition->MalonylCoA_reduction FAS_inhibition Decreased De Novo Fatty Acid Synthesis MalonylCoA_reduction->FAS_inhibition CPT1_disinhibition Disinhibition of CPT1 MalonylCoA_reduction->CPT1_disinhibition Malonyl-CoA also inhibits CPT1 Lipid_accumulation Reduced Cellular Triglyceride Accumulation FAS_inhibition->Lipid_accumulation FAO_increase Potential Increase in Fatty Acid Oxidation CPT1_disinhibition->FAO_increase

Figure 3: Proposed logical relationship of this compound's mechanism of action.

An In-depth Technical Guide to the Early-Stage Research of FT113's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All information presented is based on publicly available preclinical data. FT113 is for research purposes only and not for human or veterinary use.[1][2]

Introduction

This compound is a novel small molecule inhibitor of fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in various pathological conditions, including cancer and viral infections. By targeting FASN, this compound presents a promising therapeutic strategy for these diseases. This document provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

Target/Cell LineAssay TypeMetricValue (nM)
Fatty Acid Synthase (FASN)Biochemical AssayIC50213[1]
PC3 (Human Prostate Cancer)Cell ProliferationIC5047[1]
MV4-11 (Human Acute Myeloid Leukemia)Cell ProliferationIC5026[1]
BT474 (Human Breast Cancer)FASN Activity (¹⁴C-acetate incorporation)IC5090[1]
HEK293T-hACE2 cells with SARS-CoV-2-mNGViral InfectionEC5017[1]

Table 2: In Vivo Efficacy of this compound in MV4-11 Mouse Xenograft Model

Treatment Group (mg/kg)OutcomeResult
25Tumor Growth Inhibition32%[2]
50Tumor Growth Inhibition50%[2]
25 and 50Intratumoral Malonyl-CoA LevelsIncreased[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

1. FASN Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified FASN.

  • Methodology:

    • Purified FASN enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of substrates acetyl-CoA and malonyl-CoA, along with NADPH.

    • The rate of NADPH oxidation, which is proportional to FASN activity, is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm.

    • The IC50 value, the concentration of this compound that inhibits 50% of FASN activity, is calculated from the dose-response curve.

2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • PC3 and MV4-11 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay, such as MTT or WST-1, which measures the metabolic activity of viable cells.

    • The absorbance is read using a microplate reader, and the percentage of cell viability relative to a vehicle-treated control is calculated.

    • The IC50 value, the concentration of this compound that inhibits 50% of cell proliferation, is determined by plotting cell viability against drug concentration.

3. ¹⁴C-Acetate Incorporation Assay

  • Objective: To measure the inhibition of FASN activity within intact cells.

  • Methodology:

    • BT474 breast cancer cells are incubated with varying concentrations of this compound.

    • ¹⁴C-labeled acetate, a precursor for fatty acid synthesis, is added to the cell culture medium.

    • After an incubation period, the cells are harvested, and total lipids are extracted.

    • The amount of ¹⁴C incorporated into the lipid fraction is quantified using a scintillation counter.

    • The IC50 value is calculated based on the reduction of ¹⁴C incorporation in this compound-treated cells compared to control cells.

4. MV4-11 Mouse Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice are subcutaneously inoculated with MV4-11 human acute myeloid leukemia cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at doses of 25 and 50 mg/kg, typically on a daily schedule.

    • Tumor volume is measured regularly using calipers throughout the study.

    • At the end of the study, tumors are excised, and intratumoral levels of malonyl-CoA are measured to confirm target engagement.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

5. SARS-CoV-2 Infection Assay

  • Objective: To determine the antiviral activity of this compound against SARS-CoV-2.

  • Methodology:

    • HEK293T cells engineered to express human ACE2 (hACE2) are seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of this compound.

    • The cells are then infected with a reporter virus, SARS-CoV-2-mNG, which expresses a fluorescent protein (mNeonGreen).

    • After a defined incubation period, the level of viral infection is quantified by measuring the fluorescence intensity.

    • The EC50 value, the concentration of this compound that inhibits 50% of viral infection, is calculated from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

FT113_Mechanism_of_Action cluster_cell Cell cluster_cancer Cancer Cell Effects cluster_virus Antiviral Effects This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition FattyAcids Fatty Acids FASN->FattyAcids Synthesis MalonylCoA Malonyl-CoA MalonylCoA->FASN Proliferation Cell Proliferation FattyAcids->Proliferation Supports Replication Viral Replication (e.g., SARS-CoV-2) FattyAcids->Replication Supports

Caption: Mechanism of action for this compound as a FASN inhibitor.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow start Start: Inoculate Mice with MV4-11 Cancer Cells tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer this compound (25 & 50 mg/kg) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition and Malonyl-CoA Levels endpoint->analysis

Caption: Workflow for the MV4-11 mouse xenograft study.

References

FT113: A Potent Inhibitor of Fatty Acid Synthase (FASN) for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of FT113, a potent and orally active inhibitor of Fatty Acid Synthase (FASN). The information presented herein is intended to support researchers and drug development professionals in the investigation and potential application of this compound in oncology and related fields.

Core Data Presentation: this compound FASN Inhibition Potency

The inhibitory activity of this compound against Fatty Acid Synthase (FASN) has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency under different experimental conditions.

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayFull-length recombinant human FASN enzyme213 nM[1][2]
Cell-Based FASN Activity AssayBT474 human breast cancer cells90 nM[1][2][3]
Anti-Proliferative AssayPC3 human prostate cancer cells47 nM[1]
Anti-Proliferative AssayMV-411 human myeloid leukemia cells26 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine the FASN-inhibitory and anti-proliferative effects of compounds like this compound.

Biochemical FASN Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to determine the IC50 value of an inhibitor against purified FASN enzyme by measuring the decrease in NADPH oxidation.

1. Materials and Reagents:

  • Purified full-length recombinant human FASN

  • This compound (or other test inhibitor)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, DTT, BSA, acetyl-CoA, and NADPH.

  • Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Add the purified FASN enzyme to all wells except for the blank control.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (initial velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based FASN Activity Assay ([14C]-Acetate Incorporation)

This protocol describes a method to measure the effect of an inhibitor on de novo lipid synthesis within a cellular context by tracking the incorporation of radiolabeled acetate.

1. Materials and Reagents:

  • BT474 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • [14C]-Sodium Acetate

  • Phosphate-Buffered Saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

2. Assay Procedure:

  • Seed BT474 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

  • Following inhibitor treatment, add [14C]-Sodium Acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with cold PBS to remove unincorporated [14C]-acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane/isopropanol).

  • Transfer the lipid extract to scintillation vials, evaporate the solvent, and add scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Normalize the radioactive counts for each treatment to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of acetate incorporation for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of FASN in Cancer

The following diagram illustrates the central role of FASN in cancer cell metabolism and its regulation by key oncogenic signaling pathways. Inhibition of FASN by this compound disrupts these processes, leading to anti-tumor effects.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Cellular Effects GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Proliferation Cell Proliferation & Survival FASN->Proliferation Membrane Membrane Synthesis & Lipid Raft Formation Palmitate->Membrane Signaling Protein Acylation & Signaling Palmitate->Signaling Energy Energy Storage Palmitate->Energy This compound This compound This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Membrane->Proliferation Signaling->Proliferation Energy->Proliferation IC50_Workflow prep 1. Preparation - Prepare serial dilutions of this compound - Prepare reagents/cells incubation 2. Incubation - Add this compound to assay system (enzyme or cells) - Incubate for a defined period prep->incubation reaction 3. Reaction Initiation - Add substrate (e.g., Malonyl-CoA or [14C]-Acetate) incubation->reaction measurement 4. Measurement - Monitor reaction progress (e.g., NADPH absorbance or radioactivity incorporation) reaction->measurement analysis 5. Data Analysis - Calculate % inhibition - Plot dose-response curve - Determine IC50 value measurement->analysis

References

Beyond the Fold: A Technical Guide to the Potential Cellular Targets of FT113 Beyond FASN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT113 is a potent, orally active inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis.[1] While its on-target activity against FASN is well-documented, demonstrating efficacy in various preclinical cancer models, a comprehensive understanding of its full cellular activity profile requires exploration of its potential off-target interactions. The development of safe and effective therapeutics necessitates a thorough characterization of a compound's full target space to anticipate potential polypharmacology or unforeseen toxicities. This technical guide provides an in-depth overview of the likely cellular targets of this compound beyond FASN, based on the known effects of other FASN inhibitors and the broader consequences of disrupting cellular lipid metabolism. It also outlines detailed experimental protocols for the definitive identification and validation of these potential off-target interactions.

The Rationale for Off-Target Investigation

Inhibition of FASN extends beyond the simple blockade of fatty acid synthesis. The resulting metabolic stress and alterations in lipid-dependent cellular structures and signaling molecules can initiate a cascade of downstream effects. Furthermore, the chemical scaffold of a drug can lead to interactions with proteins structurally unrelated to its primary target. For FASN inhibitors, these off-target effects can be significant, influencing key cellular processes and signaling pathways.[2][3][4][5][6]

Potential Cellular Targets and Affected Pathways

Based on extensive research into other FASN inhibitors like C75, orlistat, and TVB-3166, several key signaling pathways and cellular processes are likely to be affected by this compound, either through direct off-target binding or as a downstream consequence of FASN inhibition.

Signaling Pathways
  • PI3K/AKT/mTOR Pathway: This central signaling node, crucial for cell growth, proliferation, and survival, is frequently modulated by FASN inhibitors. Inhibition of FASN has been shown to reduce AKT phosphorylation and negatively regulate the mTOR pathway.[2][7][8] This effect may be due to alterations in lipid raft integrity, which are critical for the proper localization and function of signaling components.

  • HER2/ErbB2 Signaling: FASN activity is linked to the expression and activity of the HER2 oncogene. FASN inhibitors have been shown to reduce HER2 expression, suggesting a potential off-target effect on this pathway or a complex interplay between lipid metabolism and receptor tyrosine kinase signaling.[2]

  • β-catenin Pathway: Inhibition of FASN has been demonstrated to suppress the β-catenin/C-myc signaling pathway, which is implicated in cell proliferation and survival in several cancers, including hepatocellular carcinoma.[9]

  • AMPK Pathway: As a key sensor of cellular energy status, AMPK is often activated in response to the metabolic stress induced by FASN inhibition.[7]

Cellular Processes
  • Apoptosis and Cell Cycle: FASN inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells.[2][3][10] This can be a consequence of the accumulation of the toxic intermediate malonyl-CoA, endoplasmic reticulum stress, or the modulation of key regulatory proteins like Bcl-2 family members and p21.[2][9]

  • Lipid Raft Integrity: FASN-produced lipids are essential components of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signaling proteins. Disruption of de novo lipogenesis can alter the composition and structure of these rafts, leading to the delocalization and impaired function of raft-associated proteins like N-Ras.[3][11]

  • Proteasome Pathway: There is evidence of crosstalk between fatty acid synthesis and the proteasome pathway. Inhibition of FASN can affect the expression of components of the ubiquitin-proteasome system, and conversely, proteasome inhibitors can impact FASN expression.[8]

Quantitative Data from Studies on FASN Inhibitors

While specific quantitative data for off-targets of this compound are not yet publicly available, the following table summarizes representative data for other well-characterized FASN inhibitors, providing a benchmark for what might be expected in future studies with this compound.

FASN InhibitorCell Line(s)Observed EffectQuantitative MeasurementReference
TVB-3166Breast and Prostate Cancer CellsInduction of ApoptosisDose-dependent increase in apoptotic markers[3]
TVB-3166Colorectal Cancer Cells and PDX modelsVaried anti-tumor responseInfluenced by KRAS/TP53 mutation status and AMPK/AKT activation[7]
CeruleninBreast Cancer CellsSynergistic effect with 5-FluorouracilSchedule-dependent synergistic interaction[12]
C75Breast Cancer CellsReduction in HER2 expressionWestern blot analysis showing decreased HER2 protein levels[2]
OrlistatEndothelial CellsAnti-angiogenic effectSuppression of endothelial cell proliferation in vivo[2]
FASN siRNAHepG2 (Hepatoma) CellsInhibition of β-catenin/C-myc pathwaySignificant reduction in β-catenin and C-myc protein expression[9]

Experimental Protocols for Off-Target Identification

To definitively identify the cellular targets of this compound beyond FASN, a multi-pronged approach employing state-of-the-art proteomics and biochemical techniques is recommended.

Global Proteomic Profiling

Objective: To identify proteins whose expression levels change significantly upon treatment with this compound.

Methodology: iTRAQ-based Quantitative Proteomics

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., PC-3, MV-411) and treat with this compound at a concentration known to inhibit FASN (e.g., 10x IC50) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Protein Extraction and Digestion: Lyse cells and extract total protein. Quantify protein concentration, and digest equal amounts of protein from each sample with trypsin.

  • iTRAQ Labeling: Label the resulting peptides from each condition with distinct isobaric tags for relative and absolute quantitation (iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software (e.g., ProteinPilot™) to identify and quantify proteins. Perform bioinformatics analysis (e.g., GO term enrichment, KEGG pathway analysis) on the differentially expressed proteins to identify affected pathways.[13]

Kinome Profiling

Objective: To identify kinases that are directly or indirectly modulated by this compound.

Methodology: PamChip® Microarray

  • Cell Lysate Preparation: Treat cells with this compound as described above. Prepare cell lysates under conditions that preserve kinase activity.

  • Kinase Assay: Apply the cell lysates to a PamChip® microarray, which contains a set of immobilized peptides corresponding to known kinase substrates.

  • Phosphorylation Detection: In the presence of ATP, active kinases in the lysate will phosphorylate their corresponding peptide substrates on the array. The phosphorylation events are detected using fluorescently labeled anti-phospho antibodies.

  • Data Analysis: The signal intensity for each peptide is quantified, and upstream kinase prediction algorithms are used to infer the activity of specific kinases.

Target Deconvolution by Affinity Chromatography

Objective: To directly identify proteins that physically interact with this compound.

Methodology: Drug Affinity Chromatography

  • Immobilization of this compound: Covalently link this compound to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Cell Lysate Incubation: Incubate the affinity matrix with a total cell lysate. Proteins that bind to this compound will be captured on the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To validate direct binding of this compound to potential target proteins in a cellular context.

Methodology: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein. A ligand-bound protein will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the unbound protein.

Visualizations

Signaling Pathways Potentially Affected by this compound

FASN_Inhibition_Pathways This compound This compound FASN FASN This compound->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation This compound->Malonyl_CoA Causes Lipid_Metabolism De Novo Lipogenesis (Palmitate) FASN->Lipid_Metabolism Catalyzes PI3K_AKT PI3K/AKT/mTOR Pathway FASN->PI3K_AKT Cross-talk Beta_Catenin β-catenin Pathway FASN->Beta_Catenin Modulates ER_Stress ER Stress FASN->ER_Stress Inhibition Induces Lipid_Rafts Lipid Raft Integrity Lipid_Metabolism->Lipid_Rafts Maintains Apoptosis Apoptosis Malonyl_CoA->Apoptosis Induces Lipid_Rafts->PI3K_AKT Modulates HER2 HER2/ErbB2 Signaling Lipid_Rafts->HER2 Modulates PI3K_AKT->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Promotes Cycle ER_Stress->Apoptosis Leads to Off_Target_Workflow Start This compound Treatment of Cell Lines Proteomics Global Proteomics (iTRAQ LC-MS/MS) Start->Proteomics Kinome Kinome Profiling (PamChip®) Start->Kinome Affinity Affinity Chromatography -MS Start->Affinity Hits Identification of Potential Off-Targets (Candidate Proteins) Proteomics->Hits Kinome->Hits Affinity->Hits Validation Validation of Hits Hits->Validation CETSA CETSA Validation->CETSA Western Western Blot Validation->Western Enzymatic Enzymatic Assays Validation->Enzymatic Final Confirmed Off-Targets CETSA->Final Western->Final Enzymatic->Final

References

Pharmacological Profile of FT113: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of FT113, a potent and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN). This compound has demonstrated significant potential in both oncology and virology, primarily through its targeted inhibition of de novo lipogenesis. This document summarizes key in vitro and in vivo data, details experimental methodologies, and illustrates relevant biological pathways and workflows.

Introduction

This compound, with the formal name --INVALID-LINK---methanone, is a novel compound identified through high-throughput screening of substituted piperazines.[1] It targets the ketoacyl reductase (KR) domain of FASN, a critical enzyme in the de novo synthesis of fatty acids.[2] Many cancer cells and certain viruses exhibit a heightened reliance on FASN for proliferation and replication, making it an attractive therapeutic target.[3][4] this compound has shown promise as an anti-cancer agent and as a host-directed antiviral against SARS-CoV-2.[3][5]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of FASN. FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By inhibiting FASN, this compound disrupts the production of fatty acids required for membrane synthesis, energy storage, and the generation of signaling molecules. In cancer cells, this leads to an accumulation of the FASN substrate malonyl-CoA, induction of apoptosis, and inhibition of cell proliferation.[2][3] In the context of viral infections, such as SARS-CoV-2, inhibition of host cell fatty acid synthesis by this compound has been shown to block viral replication, as the virus hijacks this pathway for its own propagation.[5]

cluster_0 De Novo Lipogenesis Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (for membranes, signaling) Palmitate->Lipids This compound This compound This compound->FASN

Caption: Mechanism of action of this compound in the fatty acid synthesis pathway.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against FASN and various cancer cell lines, as well as antiviral activity against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50/EC50 (nM)Reference
FASN Inhibition Recombinant Human FASN213[3]
FASN Activity BT474 (Human Breast Cancer)90[3]
Cell Proliferation PC3 (Human Prostate Cancer)47[3]
MV4-11 (Human Acute Myeloid Leukemia)26[3]
Antiviral Activity SARS-CoV-2-mNG in HEK293T-hACE2 cells17[5]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a mouse xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

ModelDosing RegimenTumor Growth InhibitionPharmacodynamic MarkerReference
MV4-11 Mouse Xenograft25 mg/kg, p.o.32%Increased intratumoral malonyl-CoA[2][3]
50 mg/kg, p.o.50%Increased intratumoral malonyl-CoA[2][3]

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is publicly available. The compound has demonstrated good oral bioavailability in preclinical species.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationBioavailability (%)Reference
MouseOral (p.o.)95[6]
RatOral (p.o.)84[6]

Note: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, including its metabolic pathways and potential for cytochrome P450 inhibition, are not currently available in the public domain.

Experimental Protocols

  • Enzyme: Full-length recombinant human FASN.

  • Methodology: The assay measures the activity of FASN. The specific protocol for determining the IC50 of this compound against recombinant FASN is detailed in the primary literature.[1] A similar protocol for a FASN thioesterase domain inhibition assay involves diluting the stock protein and incubating it with varying concentrations of the inhibitor before adding a fluorogenic substrate like 4-methylumbelliferyl heptanoate.[7] Fluorescence is then monitored over time to determine the rate of substrate hydrolysis.[7]

  • Cell Line: BT474 human breast cancer cells.

  • Methodology: Cells are treated with varying concentrations of this compound. Subsequently, ¹⁴C-labeled acetate is added to the culture medium. The cells are then lysed, and the lipids are extracted. The amount of ¹⁴C incorporated into the lipid fraction is quantified using scintillation counting. The IC50 is calculated as the concentration of this compound that reduces ¹⁴C-acetate incorporation by 50% compared to a vehicle control.[3]

  • Cell Lines: PC3 human prostate cancer and MV4-11 human acute myeloid leukemia cells.[3]

  • Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (typically 72 hours), cell viability is assessed using a standard method such as the alamarBlue or CellTiter-Glo assay.[7] The IC50 is determined by plotting cell viability against the logarithm of the inhibitor concentration.[7]

  • Animal Model: Nude mice bearing MV4-11 human acute myeloid leukemia cell xenografts.[3]

  • Methodology: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at doses of 25 and 50 mg/kg.[2][3] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised for pharmacodynamic analysis, such as the measurement of intratumoral malonyl-CoA levels.[2][3]

cluster_workflow In Vivo Efficacy Workflow for this compound start Start implant Implant MV4-11 cells into nude mice start->implant tumor_growth Allow tumors to grow to a specified volume implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound (p.o.) (e.g., 25 & 50 mg/kg) or vehicle control randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Endpoint reached monitor->endpoint analysis Excise tumors for pharmacodynamic analysis (e.g., malonyl-CoA levels) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo anti-tumor efficacy assessment of this compound.

  • Cell Line: HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-hACE2).[5]

  • Virus: Infectious-clone-derived mNeonGreen severe acute respiratory syndrome coronavirus 2 reporter virus (SARS-CoV-2-mNG).[5]

  • Methodology: HEK293T-hACE2 cells are pre-treated with various concentrations of this compound before being infected with the SARS-CoV-2-mNG reporter virus. After a defined incubation period, viral replication is quantified by measuring the fluorescence of the mNeonGreen reporter protein. The EC50 is calculated as the concentration of this compound that inhibits viral replication by 50%.[5]

Summary and Future Directions

This compound is a potent, orally bioavailable FASN inhibitor with demonstrated anti-cancer and antiviral properties. Its mechanism of action, through the disruption of de novo lipogenesis, provides a strong rationale for its therapeutic potential in diseases characterized by metabolic reprogramming. While the in vitro and in vivo efficacy data are promising, a more comprehensive understanding of its pharmacokinetic and metabolic profile is necessary for further clinical development. Future studies should focus on elucidating its ADME properties, identifying potential metabolites, and evaluating its safety profile in more detail.

References

Unveiling the Anti-Cancer Potential of SI113: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the SGK1 Inhibitor's Activity Across Diverse Cancer Cell Lines

Introduction

The small molecule SI113 has emerged as a promising anti-cancer agent due to its potent and selective inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1, a serine/threonine kinase, is a critical component of the PI3K/mTOR signaling pathway and is frequently overexpressed in a variety of human cancers, contributing to tumor progression, cell survival, and resistance to therapy.[1][3][4] This technical guide provides a comprehensive overview of SI113's activity in different cancer cell lines, its mechanism of action, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the SGK1 Signaling Nexus

SI113 exerts its anti-neoplastic effects by directly inhibiting the kinase activity of SGK1.[1][3][5] This intervention disrupts a cascade of downstream signaling events crucial for cancer cell survival and proliferation. The PI3K/mTOR pathway, frequently activated in cancer, leads to the phosphorylation and activation of SGK1.[4][6] Activated SGK1, in turn, phosphorylates a number of substrates that promote tumorigenesis.

Key downstream effectors of SGK1 that are impacted by SI113 include:

  • Mouse Double Minute 2 Homolog (MDM2): SGK1 phosphorylates MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting SGK1, SI113 can prevent MDM2-mediated p53 degradation, leading to p53 accumulation and the induction of apoptosis.

  • N-myc Downstream Regulated Gene 1 (NDRG1): SGK1 is known to phosphorylate and regulate NDRG1, a protein with roles in cell growth, differentiation, and stress responses.[7][8][9][10][11] The modulation of NDRG1 by SI113 contributes to its anti-proliferative effects.

  • RAN Network: The RAN network, including RAN and RANBP1, is involved in mitotic spindle formation and nuclear transport. SGK1 can regulate this network, and its inhibition by SI113 can lead to mitotic instability and cell cycle arrest in cancer cells.[1]

The inhibition of SGK1 by SI113 ultimately leads to several key anti-cancer outcomes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and cytotoxic autophagy.[1][2][12]

SGK1_Signaling_Pathway SGK1 Signaling Pathway and SI113 Inhibition PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 activates PDK1->SGK1 activates MDM2 MDM2 SGK1->MDM2 NDRG1 NDRG1 SGK1->NDRG1 RAN_Network RAN Network (RAN, RANBP1) SGK1->RAN_Network Autophagy Cytotoxic Autophagy SGK1->Autophagy Proliferation Cell Proliferation & Survival SGK1->Proliferation SI113 SI113 SI113->SGK1 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis NDRG1->Proliferation CellCycleArrest Cell Cycle Arrest RAN_Network->CellCycleArrest

SGK1 signaling pathway and SI113's point of inhibition.

In Vitro Activity of SI113 Across Various Cancer Cell Lines

SI113 has demonstrated significant anti-proliferative and cytotoxic activity across a broad spectrum of human cancer cell lines. Its efficacy has been observed in tumors of different origins, highlighting its potential as a widely applicable anti-cancer agent.[3]

Cancer Type Cell Lines Observed Effects References
Glioblastoma MultiformeA-172, LI, ADFDecreased cell viability, induction of apoptosis, cell cycle arrest, induction of cytotoxic autophagy, sensitization to radiotherapy.[1][2][13]
Colon CarcinomaRKO, HCT116Inhibition of cell growth, induction of apoptosis and necrosis, cell cycle arrest, sensitization to paclitaxel.[1][3][5][13]
Hepatocellular CarcinomaHepG2, HuH-7Reduction in cell viability, induction of apoptosis and necrosis, inhibition of tumor growth in vivo, sensitization to radiotherapy.[14][15][16]
Breast CarcinomaMCF-7Inhibition of cell growth.[13]
Endometrial Cancer(Not specified)Reduction in cell viability, induction of autophagy, apoptosis, and endoplasmic reticulum stress.[12]
Ovarian CarcinomaA2780Inhibition of cell proliferation, potentiation of paclitaxel effects, counteraction and reversal of paclitaxel resistance.[17]
Table of IC50 Values for SI113

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for SI113 in various cancer cell lines after 72 hours of treatment.

Cell Line Cancer Type IC50 (µM) Reference
LIGlioblastoma Multiforme~9[1]
ADFGlioblastoma Multiforme~11[1]
A-172Glioblastoma Multiforme~10[1]
RKOColon CarcinomaNot explicitly stated, but effective at 12.5 µM[5][13]
HCT116Colon CarcinomaNot explicitly stated, but effective at 15 µM
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective at 12.5-50 µM[14]
HuH-7Hepatocellular CarcinomaNot explicitly stated, but effective at 12.5-50 µM[14]
MCF-7Breast CarcinomaNot explicitly stated, but effective at 12.5 µM[13]

Note: For several cell lines, specific IC50 values were not available in the reviewed literature, but effective concentrations were reported. Further dose-response studies would be required to determine precise IC50 values.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of SI113.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • SI113 Treatment: Treat the cells with various concentrations of SI113 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow MTT Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h TreatSI113 Treat with SI113 (various concentrations) Incubate24h->TreatSI113 IncubateTime Incubate for 24-72h TreatSI113->IncubateTime AddMTT Add MTT solution IncubateTime->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h RemoveMedium Remove medium Incubate4h->RemoveMedium AddDMSO Add DMSO to dissolve formazan RemoveMedium->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Analyze data and calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start TreatCells Treat cells with SI113 Start->TreatCells HarvestCells Harvest adherent and floating cells TreatCells->HarvestCells WashPBS Wash cells with cold PBS HarvestCells->WashPBS Resuspend Resuspend in Annexin V binding buffer WashPBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Start TreatCells Treat cells with SI113 Start->TreatCells HarvestCells Harvest cells TreatCells->HarvestCells FixCells Fix cells in 70% ethanol HarvestCells->FixCells WashCells Wash cells with PBS FixCells->WashCells TreatRNase Treat with RNase A WashCells->TreatRNase StainPI Stain with Propidium Iodide TreatRNase->StainPI Analyze Analyze by flow cytometry StainPI->Analyze End End Analyze->End

References

Unraveling the Molecular Interactions of FT113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. Upregulation of FASN is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular interactions of this compound, including its mechanism of action, effects on cellular signaling pathways, and a summary of its preclinical efficacy. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across biochemical and cellular assays, demonstrating its potency against FASN and its anti-proliferative effects in cancer cell lines.

Assay TypeTarget/Cell LineMetricValue (nM)Reference
Biochemical Assay Fatty Acid Synthase (FASN)IC₅₀213[1]
Cellular FASN Activity BT474 (Breast Cancer)IC₅₀90[1]
Cell Proliferation PC3 (Prostate Cancer)IC₅₀47[1]
Cell Proliferation MV4-11 (Leukemia)IC₅₀26[1]
Antiviral Activity SARS-CoV-2 (in HEK293T-hACE2 cells)EC₅₀17[1]

In Vivo Efficacy of this compound in a Mouse Xenograft Model

This compound has demonstrated significant anti-tumor activity in a preclinical mouse model using the MV4-11 human acute myeloid leukemia cell line.

Animal ModelTreatment Dose (mg/kg)Dosing ScheduleOutcomeReference
MV4-11 Xenograft25Twice daily for 16 days32% tumor growth inhibition[2]
MV4-11 Xenograft50Twice daily for 16 days50% tumor growth inhibition[2]

Signaling Pathways Modulated by this compound

The primary molecular action of this compound is the direct inhibition of FASN. This disruption of fatty acid synthesis has significant downstream consequences on cellular signaling pathways that are crucial for cancer cell proliferation and survival.

This compound inhibits FASN, disrupting downstream signaling.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of a FASN inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Biochemical Assay FASN Inhibition Biochemical Assay HTS->Biochemical Assay Cellular FASN Cellular FASN Activity Assay Biochemical Assay->Cellular FASN Proliferation Cell Proliferation Assay Cellular FASN->Proliferation Xenograft Mouse Xenograft Model Proliferation->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI

Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the primary literature.

FASN Inhibition Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FASN.

Materials:

  • Purified human FASN enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in each well of a 96-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH during fatty acid synthesis.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular FASN Activity Assay (¹⁴C-Acetate Incorporation)

This assay quantifies the effect of this compound on de novo fatty acid synthesis within intact cells by measuring the incorporation of radiolabeled acetate into lipids.

Materials:

  • BT474 human breast cancer cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • [¹⁴C]-Acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed BT474 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 24 hours).

  • Add [¹⁴C]-acetate to the culture medium and incubate for a labeling period (e.g., 4 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and extract the total lipids using the lipid extraction solvent.

  • Transfer the lipid-containing phase to scintillation vials and evaporate the solvent.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the total protein content of the cell lysates.

  • Plot the normalized counts against the this compound concentration to determine the IC₅₀ value for the inhibition of cellular FASN activity.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Materials:

  • PC3 or MV4-11 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed PC3 or MV4-11 cells at an appropriate density in 96-well plates.

  • Allow the cells to attach (for adherent cells like PC3) or stabilize (for suspension cells like MV4-11) for 24 hours.

  • Add serial dilutions of this compound or DMSO to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MV4-11 Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • MV4-11 cells

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulation for oral or intraperitoneal administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MV4-11 cells (typically 5-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at the desired doses (e.g., 25 and 50 mg/kg) and vehicle control to the respective groups according to the dosing schedule (e.g., twice daily).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

References

FT113: A Novel Fatty Acid Synthase Inhibitor and its Potential Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FT113 is a potent and orally active inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in various cancers.[1] While direct anti-tumor effects of this compound have been documented, its influence on the complex tumor microenvironment (TME) is an area of significant interest. This technical guide synthesizes the available preclinical data on this compound and explores its potential immunomodulatory effects within the TME based on the known roles of FASN in cancer biology and immunology. By inhibiting FASN, this compound may not only directly impede tumor cell growth but also remodel the TME to favor a more robust anti-tumor immune response. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to this compound and Fatty Acid Synthase (FASN)

Fatty acid synthase is the central enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is minimally active in most normal adult tissues but is significantly upregulated in many human cancers. This metabolic reprogramming provides cancer cells with the necessary lipids for membrane synthesis, energy storage, and protein modification, thereby supporting rapid proliferation and survival. The dependence of tumor cells on FASN activity presents a promising therapeutic window for cancer treatment.

This compound is a novel, potent small molecule inhibitor of FASN. It has demonstrated significant anti-proliferative and anti-tumor activity in preclinical cancer models.[1] This guide delves into the multifaceted effects of this compound, with a particular focus on its potential to modulate the tumor microenvironment.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound [1]

ParameterCell Line / TargetIC50 Value
FASN InhibitionRecombinant Human FASN213 nM
FASN ActivityBT474 (Breast Cancer)90 nM
Cell ProliferationPC3 (Prostate Cancer)47 nM
Cell ProliferationMV-411 (Leukemia)26 nM

Table 2: In Vivo Efficacy of this compound in MV-411 Xenograft Model [1]

DosageTumor Growth InhibitionMalonyl-CoA Fold Increase
25 mg/kg32%Significant
50 mg/kg50%Dose-dependent

The Tumor Microenvironment: A Target for FASN Inhibition

The TME is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix. This environment plays a critical role in tumor progression, metastasis, and response to therapy. FASN activity is not only crucial for cancer cells but also influences the function of various components of the TME.

Impact on Immune Cells

Inhibition of FASN is hypothesized to reverse the immunosuppressive nature of the TME through several mechanisms:

  • Enhancing Dendritic Cell (DC) Function: Tumor-derived lipids can impair the antigen-presenting capacity of DCs. By reducing lipid production, FASN inhibitors may restore DC function, leading to improved T cell priming and activation.[2][3]

  • Modulating T Cell Activity: FASN is implicated in the function of regulatory T cells (Tregs), which suppress anti-tumor immunity. Inhibition of FASN may reduce the number and suppressive activity of Tregs within the tumor. Conversely, it may enhance the function of cytotoxic CD8+ T cells.

  • Reducing Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T cell responses. The activity of MDSCs is linked to lipid metabolism, suggesting that FASN inhibition could curtail their immunosuppressive functions.

Reprogramming Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to promote tumor growth and metastasis. The metabolic activity of CAFs, including lipid metabolism, is crucial for their function. While direct studies on this compound and CAFs are lacking, it is plausible that FASN inhibition could modulate CAF activity, potentially reducing their pro-tumorigenic functions.

Downregulation of Immune Checkpoints

Some studies suggest a link between FASN activity and the expression of the immune checkpoint ligand PD-L1 on cancer cells. Inhibition of FASN has been shown to decrease PD-L1 expression, which could render tumor cells more susceptible to T cell-mediated killing and enhance the efficacy of immune checkpoint inhibitors.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms through which this compound is proposed to exert its effects.

FASN_in_Cancer cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Tumor Growth & Proliferation Tumor Growth & Proliferation Fatty Acids->Tumor Growth & Proliferation PD-L1 Expression PD-L1 Expression Fatty Acids->PD-L1 Expression PD1 PD1 PD-L1 Expression->PD1 Suppresses T-Cell TCell T-Cell This compound This compound This compound->FASN Inhibits

This compound inhibits FASN, blocking fatty acid synthesis and tumor growth.

FT113_TME_Effect cluster_TME_Components Tumor Microenvironment Components This compound This compound DC Dendritic Cell This compound->DC Restores Function Treg Regulatory T-Cell This compound->Treg Decreases Suppression CD8T CD8+ T-Cell This compound->CD8T Enhances Activity CAF Cancer-Associated Fibroblast This compound->CAF Modulates Activity Anti-Tumor Immunity Anti-Tumor Immunity DC->Anti-Tumor Immunity Treg->Anti-Tumor Immunity CD8T->Anti-Tumor Immunity

Potential immunomodulatory effects of this compound on the TME.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the effects of this compound on the tumor microenvironment.

In Vitro Assays
  • FASN Inhibition Assay:

    • Objective: To determine the IC50 of this compound against recombinant FASN.

    • Methodology: A spectrophotometric assay measuring the oxidation of NADPH at 340 nm in the presence of acetyl-CoA, malonyl-CoA, and recombinant human FASN. Various concentrations of this compound are added to determine the dose-dependent inhibition.

  • Cell Proliferation Assay:

    • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

    • Methodology: Cancer cells (e.g., PC3, MV-411) are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.

  • T Cell Co-culture Assays:

    • Objective: To evaluate the effect of this compound on T cell-mediated tumor cell killing.

    • Methodology: Tumor cells are pre-treated with this compound and then co-cultured with activated T cells (e.g., from a healthy donor or a mouse model). Tumor cell viability is assessed after 24-48 hours using flow cytometry (e.g., Annexin V/PI staining) or a luminescence-based cytotoxicity assay.

  • Dendritic Cell Maturation and Antigen Presentation Assay:

    • Objective: To determine if this compound treatment of tumor cells affects DC function.

    • Methodology: Monocyte-derived DCs are co-cultured with tumor cells pre-treated with this compound. DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) are analyzed by flow cytometry. The ability of these DCs to stimulate T cell proliferation can be assessed in a mixed lymphocyte reaction.

In Vivo Studies
  • Syngeneic Mouse Tumor Models:

    • Objective: To evaluate the in vivo efficacy and immunomodulatory effects of this compound.

    • Methodology: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma). Once tumors are established, mice are treated with this compound orally. Tumor growth is monitored, and upon study completion, tumors are harvested for analysis.

    • Tumor Microenvironment Analysis:

      • Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize and quantify immune cell infiltration (e.g., CD3, CD4, CD8, FoxP3, F4/80) and other markers (e.g., PD-L1, FAP) within the tumor tissue.

      • Flow Cytometry: To perform a detailed quantitative analysis of immune cell populations (T cells, Tregs, MDSCs, DCs, macrophages) isolated from the tumor and spleen.

      • Gene Expression Analysis (e.g., qPCR, RNA-seq): To assess changes in the expression of genes related to immune activation, inflammation, and stromal biology within the tumor.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies FASN Assay FASN Assay Cell Proliferation Cell Proliferation FASN Assay->Cell Proliferation Co-culture Assays Co-culture Assays Cell Proliferation->Co-culture Assays Preclinical Development Preclinical Development Co-culture Assays->Preclinical Development Syngeneic Model Syngeneic Model Tumor Analysis Tumor Analysis Syngeneic Model->Tumor Analysis IHC/IF IHC/IF Tumor Analysis->IHC/IF Flow Cytometry Flow Cytometry Tumor Analysis->Flow Cytometry Gene Expression Gene Expression Tumor Analysis->Gene Expression Gene Expression->Preclinical Development

A generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets the metabolic vulnerability of tumor cells by inhibiting FASN. Beyond its direct cytotoxic effects, the potential of this compound to modulate the tumor microenvironment represents a significant area for further investigation. Preclinical studies focusing on the immunological consequences of FASN inhibition are warranted to fully elucidate the therapeutic potential of this compound. Future research should aim to:

  • Conduct in-depth in vivo studies using immunocompetent models to confirm the immunomodulatory effects of this compound.

  • Investigate the combination of this compound with immune checkpoint inhibitors to explore potential synergistic anti-tumor activity.

  • Identify predictive biomarkers to select patients who are most likely to benefit from this compound therapy.

By unraveling the intricate interplay between FASN inhibition, tumor metabolism, and the immune system, the full therapeutic potential of this compound as a novel cancer therapy can be realized.

References

Methodological & Application

Application Notes and Protocols for FT113 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a common feature in various cancers, making it an attractive therapeutic target.[3][4][5] this compound has demonstrated anti-proliferative activity in cancer cell lines and anti-viral activity against SARS-CoV-2.[6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell proliferation, FASN activity, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50 / EC50Reference
Fatty Acid Synthase (FASN)Recombinant human FASN enzyme213 nM[1][6]
FASN Activity in Cells14C-acetate incorporation in BT474 cells90 nM[6]
Cell ProliferationPC3 human prostate cancer cells47 nM[6]
Cell ProliferationMV4-11 human acute myeloid leukemia cells26 nM[2]
SARS-CoV-2 InfectionHEK293T-hACE2 cells17 nM[6]

Table 2: In Vivo Activity of this compound

Animal ModelCell LineDosingEffectReference
Mouse XenograftMV4-1125 mg/kg, p.o.32% tumor growth inhibition[8]
Mouse XenograftMV4-1150 mg/kg, p.o.50% tumor growth inhibition, increased intratumoral malonyl-CoA[6][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on solubility information, this compound can be dissolved in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.094 mg of this compound (Formula Weight: 409.4 g/mol ) in 1 mL of DMSO.[8]

  • Vortex thoroughly to ensure complete dissolution. Sonication may be recommended for higher concentrations.[8]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Cell Proliferation Assay (e.g., using MTT)

This protocol is a general guideline and should be optimized for your specific cell line. The example uses PC3 prostate cancer cells.

Materials:

  • PC3 cells

  • Appropriate cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • Plate reader

Protocol:

  • Seed PC3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range based on the IC50 (47 nM for PC3 cells) would be 1 nM to 1 µM.[6] Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FASN and Downstream Signaling

This protocol allows for the assessment of this compound's effect on FASN protein levels and the phosphorylation status of key proteins in the PI3K/AKT/mTOR and β-catenin pathways.[9][10][11]

Materials:

  • Cells of interest (e.g., HepG2, CALU-6) cultured in 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-β-catenin, anti-c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 20 nM, 200 nM, 2 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).[10]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

FASN Activity Assay (14C-Acetate Incorporation)

This assay measures the de novo synthesis of lipids by quantifying the incorporation of radiolabeled acetate.[12]

Materials:

  • Cells of interest (e.g., BT474) cultured in 12-well plates

  • This compound stock solution

  • [1-14C] Acetic acid, sodium salt

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Seed cells in 12-well plates and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 2 hours).

  • Add [1-14C] acetate to each well (e.g., 0.5 µCi/mL) and incubate for an additional 2-4 hours.

  • Wash the cells with ice-cold PBS.

  • Extract the total lipids from the cells using a hexane:isopropanol solvent mixture.

  • Transfer the lipid-containing organic phase to scintillation vials and allow the solvent to evaporate.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number.

  • Calculate the inhibition of FASN activity as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways Affected by this compound

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Beta_Catenin β-catenin/Wnt Pathway This compound->Beta_Catenin Proliferation Cell Proliferation & Survival This compound->Proliferation Apoptosis Apoptosis This compound->Apoptosis Palmitate Palmitate Synthesis FASN->Palmitate FASN->PI3K_AKT Activates FASN->Beta_Catenin Activates Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts PI3K_AKT->Proliferation cMyc c-Myc Expression Beta_Catenin->cMyc Proliferation->Apoptosis Inhibits cMyc->Proliferation

Caption: Signaling pathways modulated by the FASN inhibitor this compound.

General Experimental Workflow for this compound Evaluation

FT113_Workflow cluster_assays Downstream Assays start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response) culture->treatment prolif_assay Proliferation Assay (e.g., MTT) treatment->prolif_assay western_blot Western Blot (FASN, p-AKT, etc.) treatment->western_blot fasn_activity FASN Activity Assay (14C-Acetate) treatment->fasn_activity analysis Data Analysis (IC50, Protein Levels) prolif_assay->analysis western_blot->analysis fasn_activity->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for assessing the in vitro effects of this compound.

References

FT113: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] Upregulation of FASN is a well-established hallmark of many cancers, where it provides lipids for membrane formation, signaling molecules, and energy storage to support rapid proliferation. FASN inhibition has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor growth inhibition.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays.

Parameter Cell Line/Enzyme Value
IC50Human FASN Enzyme213 nM
IC50PC3 (Prostate Cancer)47 nM
IC50MV-411 (Acute Myeloid Leukemia)26 nM
IC50BT474 (Breast Cancer)90 nM
EC50SARS-CoV-2 in HEK293T-hACE217 nM

Table 1: Summary of this compound In Vitro Potency. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values highlight the potency of this compound against its target enzyme and in cell-based assays.

Signaling Pathway

This compound, as a FASN inhibitor, impacts critical signaling pathways that are often dysregulated in cancer. The inhibition of FASN leads to a depletion of downstream lipid products, which are essential for various cellular functions, including the proper functioning of signaling pathways like PI3K/AKT. Furthermore, FASN inhibition has been shown to attenuate CD44-associated signaling, which is crucial for cancer cell stemness and metastasis.[3]

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates SREBP1c SREBP-1c AKT->SREBP1c Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes FASN FASN SREBP1c->FASN Upregulates Palmitate Palmitate & Other Lipids FASN->Palmitate Synthesizes This compound This compound This compound->FASN Inhibits Malonyl_CoA Malonyl-CoA CD44 CD44 Signaling Palmitate->CD44 Supports Palmitate->Proliferation Supports Metastasis Metastasis CD44->Metastasis Promotes

Figure 1: this compound Mechanism of Action and Downstream Signaling. This diagram illustrates how this compound inhibits FASN, thereby impacting the PI3K/AKT pathway and CD44-associated signaling, ultimately leading to reduced cell proliferation and metastasis.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol describes a colorimetric assay to determine the effect of this compound on the proliferation of cancer cell lines. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, where the amount of formazan dye formed is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., PC3, MV-411)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound to Cells Incubate_24h->Add_this compound Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h Add_WST1 Add WST-1 Reagent Incubate_72h->Add_WST1 Incubate_1_4h Incubate 1-4h Add_WST1->Incubate_1_4h Read_Absorbance Read Absorbance (450 nm) Incubate_1_4h->Read_Absorbance Data Analysis (IC50) Data Analysis (IC50) Read_Absorbance->Data Analysis (IC50)

Figure 2: Cell Proliferation Assay Workflow. This diagram outlines the key steps of the WST-1 based cell proliferation assay to determine the IC50 of this compound.

FASN Activity Assay (¹⁴C-Acetate Incorporation)

This protocol measures the activity of FASN in cells by quantifying the incorporation of radiolabeled acetate into newly synthesized lipids.

Materials:

  • Cancer cell lines (e.g., BT474)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • [¹⁴C]-Sodium Acetate

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.

  • Add [¹⁴C]-Sodium Acetate to each well and incubate for 2-4 hours at 37°C.

  • Wash the cells twice with cold PBS.

  • Lyse the cells and extract the total lipids.

  • Measure the radioactivity of the lipid extracts using a scintillation counter.

  • Normalize the radioactivity to the total protein concentration of the cell lysate.

  • Calculate the percentage of FASN activity relative to the vehicle control and determine the IC50 value.

FASN_Activity_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_analysis Analysis Plate_Cells Plate Cells in 6-well Plates Treat_this compound Treat with this compound (24h) Plate_Cells->Treat_this compound Add_14C_Acetate Add [¹⁴C]-Acetate Treat_this compound->Add_14C_Acetate Incubate_2_4h Incubate 2-4h Add_14C_Acetate->Incubate_2_4h Wash_Cells Wash Cells Incubate_2_4h->Wash_Cells Lipid_Extraction Lipid Extraction Wash_Cells->Lipid_Extraction Scintillation_Count Scintillation Counting Lipid_Extraction->Scintillation_Count Data Analysis (IC50) Data Analysis (IC50) Scintillation_Count->Data Analysis (IC50)

Figure 3: FASN Activity Assay Workflow. This diagram illustrates the procedure for measuring FASN activity using the [¹⁴C]-acetate incorporation method.

SARS-CoV-2 Replication Assay (Cytopathic Effect - CPE)

This protocol is for assessing the antiviral activity of this compound against SARS-CoV-2 by observing the inhibition of virus-induced cytopathic effect in susceptible cells.

Materials:

  • HEK293T cells expressing human ACE2 (HEK293T-hACE2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • SARS-CoV-2 viral stock

  • 96-well cell culture plates

  • Crystal violet solution

Procedure:

  • Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in infection medium (low serum).

  • Add the this compound dilutions to the cells.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2, or until CPE is observed in the virus control wells.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with crystal violet solution.

  • Wash the plates and allow them to dry.

  • Quantify the cell viability by solubilizing the crystal violet and measuring the absorbance at 570 nm.

  • Calculate the percentage of protection from CPE and determine the EC50 value.

SARS_CoV_2_Workflow cluster_prep Preparation cluster_infection Treatment & Infection cluster_staining Staining & Analysis Seed_Cells Seed HEK293T-hACE2 Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound Dilutions Incubate_Overnight->Add_this compound Infect_SARS_CoV_2 Infect with SARS-CoV-2 Add_this compound->Infect_SARS_CoV_2 Incubate_48_72h Incubate 48-72h Infect_SARS_CoV_2->Incubate_48_72h Fix_Cells Fix Cells Incubate_48_72h->Fix_Cells Stain_Crystal_Violet Stain with Crystal Violet Fix_Cells->Stain_Crystal_Violet Read_Absorbance Read Absorbance (570 nm) Stain_Crystal_Violet->Read_Absorbance Data Analysis (EC50) Data Analysis (EC50) Read_Absorbance->Data Analysis (EC50)

References

Preparing a stock solution of FT113 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is overexpressed in various cancer types and is implicated in viral replication, making it a compelling target for therapeutic development.[1] this compound has demonstrated significant anti-proliferative activity in cancer cell lines and tumor growth inhibition in in vivo models.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₀FN₃O₄[1][3]
Molecular Weight 409.41 g/mol [1][3]
CAS Number 1630808-89-7[1][3]
Appearance Solid[1]
Purity ≥98%[1]
IC₅₀ (FASN) 213 nM[1][2]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO 62.5 mg/mL (152.66 mM)[3]
Ethanol Soluble[1]
Methanol Soluble[1]
Water Insoluble[2]

Table 3: Stock Solution Preparation Guide (for DMSO)

Desired Stock Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 2.4425 mL12.2127 mL24.4254 mL
5 mM 0.4885 mL2.4425 mL4.8851 mL
10 mM 0.2443 mL1.2213 mL2.4425 mL
50 mM 0.0489 mL0.2443 mL0.4885 mL

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated micropipette, add 244.3 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolving this compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution if necessary.[3]

  • Storage: Store the 10 mM stock solution at -20°C for short-term storage or at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use the freshly prepared working solution for your experiments immediately.

Visualizations

FT113_Stock_Solution_Workflow cluster_start Start cluster_weigh Step 1: Weighing cluster_add_solvent Step 2: Add Solvent cluster_dissolve Step 3: Dissolution cluster_storage Step 4: Storage cluster_end End start Start weigh Accurately weigh This compound powder start->weigh add_dmso Add appropriate volume of anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve storage Store at -20°C or -80°C dissolve->storage end Stock Solution Ready storage->end

Caption: Workflow for preparing an this compound stock solution.

FASN_Inhibition_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Inhibitor cluster_downstream Downstream Effects acetyl_coa Acetyl-CoA fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn palmitate Palmitate fasn->palmitate effects Inhibition of: - Cell Proliferation - Tumor Growth - Viral Replication palmitate->effects This compound This compound This compound->fasn

Caption: this compound inhibits the FASN signaling pathway.

References

FT113 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Upregulation of FASN is a common feature in many cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed information on the solubility of this compound in various solvents and comprehensive protocols for its use in both in vitro and in vivo research settings.

Chemical Properties

PropertyValue
CAS Number 1630808-89-7
Molecular Formula C₂₂H₂₀FN₃O₄
Molecular Weight 409.4 g/mol
Target Fatty Acid Synthase (FASN)

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below. It is recommended to use fresh DMSO for preparing stock solutions as DMSO can absorb moisture, which may reduce the solubility of the compound. For aqueous-based assays, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted into the aqueous buffer.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 28 - 62.568.39 - 152.66Sonication may be required for complete dissolution. Use of fresh DMSO is recommended as absorbed moisture can decrease solubility.
Ethanol SolubleNot specifiedThe exact quantitative solubility has not been specified in available literature.
Methanol SolubleNot specifiedThe exact quantitative solubility has not been specified in available literature.
PBS (Phosphate Buffered Saline) Sparingly solubleNot specifiedDirect dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO and dilute.

Signaling Pathway of FASN in Cancer

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, which is highly active in many cancer cells to support rapid proliferation and membrane synthesis. The activity of FASN is regulated by upstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are often constitutively active in cancer. Inhibition of FASN by this compound can lead to an accumulation of malonyl-CoA and a depletion of downstream fatty acids, ultimately inducing cancer cell apoptosis and inhibiting tumor growth.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT PI3K/AKT Pathway Receptor_Tyrosine_Kinases->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor_Tyrosine_Kinases->MAPK_ERK FASN FASN PI3K_AKT->FASN Upregulates MAPK_ERK->FASN Upregulates Fatty_Acids Fatty Acids (e.g., Palmitate) FASN->Fatty_Acids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->FASN Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis Protein_Acylation Protein Acylation Fatty_Acids->Protein_Acylation Energy_Storage Energy Storage Fatty_Acids->Energy_Storage Cell_Proliferation Cell Proliferation Membrane_Synthesis->Cell_Proliferation Protein_Acylation->Cell_Proliferation Energy_Storage->Cell_Proliferation This compound This compound This compound->FASN Inhibits

Caption: FASN Signaling Pathway in Cancer

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution, add 244.2 µL of DMSO to 1 mg of this compound (MW = 409.4 g/mol ).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay

This protocol provides a general guideline for assessing the anti-proliferative activity of this compound in cancer cell lines. The optimal conditions, including cell seeding density and incubation time, should be determined for each specific cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MV-411, BT474)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Experimental Workflow:

In_Vitro_Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to attach overnight. Prepare_Dilutions 2. Prepare serial dilutions of this compound in complete culture medium. Seed_Cells->Prepare_Dilutions Treat_Cells 3. Replace medium with this compound-containing medium (include vehicle control). Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for 48-72 hours. Treat_Cells->Incubate Add_Reagent 5. Add cell viability reagent. Incubate->Add_Reagent Measure_Signal 6. Incubate as required and measure signal with a plate reader. Add_Reagent->Measure_Signal Analyze_Data 7. Calculate IC50 values. Measure_Signal->Analyze_Data

Caption: In Vitro Cell Viability Assay Workflow

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • On the following day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Published IC₅₀ Values for this compound:

  • PC-3 (prostate cancer): 47 nM

  • MV-411 (acute myeloid leukemia): 26 nM

  • BT474 (breast cancer, FASN activity): 90 nM

In Vivo Administration

This protocol is a general guideline for the preparation and administration of this compound for in vivo studies in mice, based on published formulations. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Formulation Preparation (for a 2 mg/mL solution):

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., 2 mg/mL).

  • Vortex the solution thoroughly and sonicate if necessary to ensure it is clear and fully dissolved.

  • It is recommended to prepare the formulation fresh before each use.

Administration:

  • The formulation can be administered via oral gavage (p.o.).

  • Dosages used in previous studies have ranged from 5 to 50 mg/kg, administered twice daily.

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer: These application notes are for research use only and are not intended for human or veterinary use. The information provided is based on currently available literature and should be used as a guide. Researchers should optimize protocols for their specific experimental needs.

Application Notes and Protocols: Utilizing FT Peptides in a Prostate Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While no specific therapeutic agent designated "FT113" has been identified in publicly available research for the treatment of prostate cancer, a series of novel investigational peptides, including FT-002 and FT-005, have shown promising pre-clinical activity in prostate cancer xenograft models. These peptides represent a novel therapeutic strategy aimed at modulating intracellular iron metabolism to enhance the efficacy of standard-of-care androgen receptor pathway inhibitors (ARPIs).

These application notes provide a comprehensive overview of the mechanism of action, and protocols for the use of FT peptides (specifically FT-002 and FT-005) in a prostate cancer xenograft model, based on available pre-clinical data.

Mechanism of Action: Targeting Iron Metabolism

Prostate cancer cells exhibit a significant dependence on iron for their proliferation and survival. This dependency is often characterized by the dysregulation of iron-regulating proteins. FT peptides exploit this vulnerability by modulating the expression of key iron metabolism genes:

  • Upregulation of Ferritin Heavy Chain 1 (FTH1): FTH1 is a key component of the ferritin protein complex, which is responsible for storing intracellular iron in a non-toxic form. By increasing FTH1 expression, FT peptides promote the sequestration of free iron, thereby reducing its availability for cancer cell processes.

  • Downregulation of Transferrin Receptor (TFRC): TFRC is a protein that facilitates the uptake of iron into the cell. By decreasing TFRC expression, FT peptides limit the influx of iron, further contributing to intracellular iron depletion.

The combined effect of FTH1 upregulation and TFRC downregulation leads to a state of functional iron deficiency within the cancer cells, which in turn sensitizes them to the cytotoxic effects of ARPIs.

Signaling Pathway Diagram

FT_Peptide_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus FT_Peptide FT Peptide (e.g., FT-002, FT-005) FTH1_gene FTH1 Gene FT_Peptide->FTH1_gene Upregulates expression TFRC_gene TFRC Gene FT_Peptide->TFRC_gene Downregulates expression Cell_Proliferation Cell Proliferation & Survival FT_Peptide->Cell_Proliferation Inhibits (via iron depletion) FTH1 FTH1 Protein (Ferritin Heavy Chain 1) FTH1_gene->FTH1 TFRC TFRC Protein (Transferrin Receptor) TFRC_gene->TFRC Iron_Pool Labile Iron Pool FTH1->Iron_Pool Sequesters Iron TFRC->Iron_Pool Increases Iron Influx Iron_Pool->Cell_Proliferation Promotes ARPI Androgen Receptor Pathway Inhibitor (ARPI) AR_Pathway Androgen Receptor Signaling ARPI->AR_Pathway Inhibits AR_Pathway->Cell_Proliferation Promotes

Caption: Mechanism of action of FT peptides in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from pre-clinical studies investigating the efficacy of FT peptides in combination with ARPIs in prostate cancer xenograft models.

Table 1: In Vivo Efficacy of FT Peptides in Combination with Enzalutamide in an Androgen-Sensitive (LNCaP) Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control1200-
Enzalutamide60050%
FT-002 + Enzalutamide15087.5%
FT-005 + Enzalutamide20083.3%

Table 2: In Vivo Efficacy of FT Peptides in Combination with Bicalutamide in an Androgen-Resistant (PC3) Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
Bicalutamide135010%
FT-002 + Bicalutamide75050%
FT-005 + Bicalutamide82545%

Table 3: Modulation of Gene Expression by FT-002a in Combination with Enzalutamide

GeneFold Change in Expression (vs. Enzalutamide alone)
FTH1↑ 3.5
TFRC↓ 2.8

Experimental Protocols

Protocol 1: Prostate Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous prostate cancer xenograft model in immunodeficient mice.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, PC3 for androgen-resistant models)

  • Matrigel (Corning)

  • Sterile PBS

  • Male athymic nude mice (6-8 weeks old)

  • Sterile syringes and needles (27-gauge)

  • Calipers

  • Animal housing facility with appropriate sterile conditions

Procedure:

  • Culture prostate cancer cells to 80-90% confluency.

  • Harvest cells using standard trypsinization methods and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

  • Measure tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: In Vivo Administration of FT Peptides and ARPIs

This protocol outlines the administration of FT peptides in combination with an ARPI in an established prostate cancer xenograft model.

Materials:

  • Established prostate cancer xenograft-bearing mice

  • FT peptides (FT-002, FT-005) dissolved in a suitable vehicle (e.g., sterile saline)

  • Androgen Receptor Pathway Inhibitor (e.g., Enzalutamide, Bicalutamide) formulated for oral gavage or subcutaneous injection.

  • Sterile syringes and needles

  • Oral gavage needles

Procedure:

  • Prepare the treatment solutions according to the desired dosages. For example:

    • FT-002: 10 mg/kg, administered via intraperitoneal (IP) injection daily.

    • Enzalutamide: 25 mg/kg, administered via oral gavage daily.

  • On Day 0 of the treatment period, begin administering the respective treatments to each group.

  • For the combination therapy group, administer the FT peptide and the ARPI at the same time each day.

  • Continue treatment for the duration of the study (e.g., 21-28 days).

  • Monitor animal health and body weight daily.

  • Measure tumor volume three times a week as described in Protocol 1.

  • At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors for further analysis (e.g., gene expression analysis).

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture (LNCaP or PC3) start->cell_culture cell_prep Cell Preparation (Harvest & Resuspend in Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, ARPI, FT Peptide, or Combination) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Downstream Analysis (e.g., Gene Expression) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a prostate cancer xenograft study.

Conclusion

The use of FT peptides in pre-clinical prostate cancer xenograft models demonstrates a viable strategy to overcome resistance to and enhance the efficacy of ARPIs. By targeting the metabolic vulnerability of cancer cells related to iron dependency, these peptides offer a novel and promising therapeutic avenue. The protocols and data presented here provide a foundational framework for researchers to further investigate the potential of this therapeutic approach in the fight against prostate cancer. Further studies are warranted to elucidate the full therapeutic potential and safety profile of these novel peptides.

Application Notes and Protocols for FLT3 Inhibitor Administration in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, which drives uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including PI3K/AKT, RAS/MAPK/ERK, and STAT5.[3][4][5] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

This document provides detailed application notes and protocols for the preclinical evaluation of FLT3 inhibitors in AML research, using examples of well-characterized inhibitors such as gilteritinib, quizartinib, and midostaurin.

Mechanism of Action

FLT3 inhibitors are broadly classified into two types based on their binding mechanism.[6] Type I inhibitors, such as gilteritinib and crenolanib, bind to the active conformation of the kinase and are effective against both FLT3-ITD and FLT3-TKD mutations.[6][7] Type II inhibitors, including quizartinib and sorafenib, target the inactive conformation and are generally not effective against TKD mutations.[6] These inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of the FLT3 kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for the proliferation and survival of FLT3-driven leukemia cells.[4][5]

Data Presentation

In Vitro Efficacy of FLT3 Inhibitors in AML Cell Lines
FLT3 InhibitorCell LineFLT3 StatusIC50 (nM)Assay TypeReference
Gilteritinib MV4-11FLT3-ITD0.7 - 1.8Immunoblotting[8]
MOLM-13FLT3-ITD~1Cell Viability[9]
Quizartinib MV4-11FLT3-ITD0.3Cell Viability[5]
MOLM-13FLT3-ITD1.4Cell Viability[10]
Midostaurin MV4-11FLT3-ITD~10Cell Viability[11]
Crenolanib MV4-11FLT3-ITD~1.3Cell Viability[7]
Clinical Trial Data for FLT3 Inhibitors in AML
FLT3 InhibitorTrial NamePhasePatient PopulationKey OutcomesReference
Midostaurin RATIFY (CALGB 10603)IIINewly diagnosed FLT3-mutated AML (18-60 years)Improved overall survival with midostaurin + chemotherapy vs. placebo + chemotherapy.[12][13]
Gilteritinib ADMIRALIIIRelapsed/Refractory FLT3-mutated AMLSignificantly longer overall survival with gilteritinib vs. salvage chemotherapy.[14][15]
Quizartinib QuANTUM-FirstIIINewly diagnosed FLT3-ITD positive AMLMedian overall survival of 32 months with quizartinib + chemotherapy vs. 15 months with placebo + chemotherapy.[16]
Quizartinib QUIWIIINewly diagnosed FLT3-ITD negative AMLMorphologic remission in 33% of patients with FLT3-ITD–negative disease.[17]

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation FLT3_Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) FLT3_Inhibitor->FLT3 Inhibits

FLT3 signaling pathway and inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines (e.g., MV4-11, MOLM-13) Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability Primary_Samples Primary Patient Samples Primary_Samples->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Viability->Apoptosis Western_Blot Western Blot (p-FLT3, p-STAT5, etc.) Apoptosis->Western_Blot Xenograft Xenograft Model (e.g., NSG mice) Western_Blot->Xenograft Efficacy Tumor Volume Measurement Xenograft->Efficacy Survival Survival Analysis Efficacy->Survival end End Survival->end start Start start->Cell_Lines start->Primary_Samples

Preclinical experimental workflow for FLT3 inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4][5][18]

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FLT3 inhibitor (e.g., gilteritinib, quizartinib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to a logarithmic growth phase.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

  • Drug Treatment:

    • Prepare a serial dilution of the FLT3 inhibitor in complete culture medium. Final concentrations may range from 0.1 nM to 1000 nM.[5]

    • Add 10 µL of the diluted FLT3 inhibitor or DMSO (vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4][5]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses apoptosis by flow cytometry using Annexin V to detect phosphatidylserine externalization and Propidium Iodide (PI) to identify cells with compromised membranes.[5][18]

Materials:

  • AML cells treated with an FLT3 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI Staining Solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Protocol 3: Western Blot for FLT3 Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of FLT3 and its downstream signaling proteins.[4][7]

Materials:

  • AML cells treated with an FLT3 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2 hours).[4]

    • Harvest and lyse cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Normalize band intensities to a loading control (e.g., Actin).

Protocol 4: In Vivo Xenograft Model of FLT3-ITD AML

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of an FLT3 inhibitor.[7][9]

Materials:

  • Immunodeficient mice (e.g., NSG)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Matrigel

  • FLT3 inhibitor formulated for oral gavage

  • Vehicle control

Procedure:

  • Cell Implantation:

    • Subcutaneously inject 5-10 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the FLT3 inhibitor or vehicle control daily by oral gavage.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health.

  • Survival Analysis:

    • Continue treatment and monitor for survival endpoints.

    • Plot Kaplan-Meier survival curves to assess the impact of the treatment.

Conclusion

The administration of FLT3 inhibitors represents a significant advancement in the targeted therapy of AML. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel and existing FLT3 inhibitors. Rigorous in vitro and in vivo studies are essential to understand the efficacy, mechanism of action, and potential for combination therapies, ultimately aiming to improve outcomes for patients with FLT3-mutated AML.

References

Application Notes and Protocols: A Protocol for Testing FT113's Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has highlighted the urgent need for effective antiviral therapeutics. Recent studies have underscored the critical role of host cell metabolic pathways in the viral life cycle. One such pathway is the de novo fatty acid synthesis pathway, with the key enzyme being Fatty Acid Synthase (FASN). Pharmacological inhibition of FASN has been shown to block SARS-CoV-2 replication, identifying it as a promising target for antiviral intervention.[1]

FT113 is a potent and specific inhibitor of FASN.[2] It has demonstrated efficacy in inhibiting the infection of cells by a SARS-CoV-2 reporter virus, with a half-maximal effective concentration (EC50) of 17 nM.[2] This document provides a detailed protocol for evaluating the antiviral efficacy of this compound against SARS-CoV-2, encompassing in vitro assays and outlining a potential framework for in vivo studies. The protocols are designed to assess the compound's impact on viral replication, infectivity, and its underlying mechanism of action.

Principle of Action: Targeting Host Lipid Metabolism

SARS-CoV-2, like many viruses, hijacks the host cell's machinery to facilitate its replication. The virus relies heavily on the host's lipid metabolism to provide the necessary building blocks for viral membranes and to support the formation of viral replication organelles.[3][4] FASN is a central enzyme in the synthesis of fatty acids, which are essential for these processes.

Inhibition of FASN by this compound is hypothesized to disrupt the SARS-CoV-2 life cycle at multiple stages:

  • Impaired Formation of Replication Organelles: Coronaviruses remodel intracellular membranes to create specialized compartments for viral RNA replication.[5] FASN inhibition is expected to limit the availability of lipids required for the biogenesis of these structures, thereby impeding viral genome synthesis.[3]

  • Inhibition of Viral Protein Modification: The SARS-CoV-2 Spike (S) protein undergoes palmitoylation, a post-translational modification that involves the attachment of fatty acids.[6][7] This modification is crucial for the fusogenic activity of the S protein and for the assembly of new virions. By depleting the pool of newly synthesized fatty acids, this compound is expected to inhibit S protein palmitoylation and consequently reduce viral infectivity.[6]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting SARS-CoV-2 replication by targeting FASN.

Proposed Mechanism of this compound Action cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_viral_processes SARS-CoV-2 Replication Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FASN Fatty Acid Synthase (FASN) Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Complex_Lipids Complex Lipids (e.g., Phospholipids) Palmitate->Complex_Lipids Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA Viral_Replication_Organelles Viral Replication Organelles Complex_Lipids->Viral_Replication_Organelles Required for membrane biogenesis Spike_Protein_Palmitoylation Spike Protein Palmitoylation Palmitoyl-CoA->Spike_Protein_Palmitoylation Substrate This compound This compound This compound->FASN Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_Replication_Organelles->Viral_RNA_Synthesis Virion_Assembly_Egress Virion Assembly & Egress Spike_Protein_Palmitoylation->Virion_Assembly_Egress Facilitates SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->Viral_Replication_Organelles Infection

Caption: Proposed mechanism of this compound antiviral activity.

In Vitro Efficacy Testing Protocols

The following protocols describe a tiered approach to evaluate the antiviral activity of this compound against SARS-CoV-2, starting with cytotoxicity and initial efficacy screening, followed by more detailed mechanistic studies.

Experimental Workflow Overview

In Vitro Experimental Workflow Start Cytotoxicity_Assay 2.2 Cytotoxicity Assay (CC50 Determination) Start->Cytotoxicity_Assay Antiviral_Assay 2.3 Antiviral Activity Assay (EC50 Determination) Cytotoxicity_Assay->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / EC50 Antiviral_Assay->Selectivity_Index Plaque_Reduction_Assay 2.4 Plaque Reduction Neutralization Assay (Confirmation of Antiviral Activity) Selectivity_Index->Plaque_Reduction_Assay qRT_PCR 2.5 Viral RNA Quantification (qRT-PCR) (Effect on Viral Genome Replication) Plaque_Reduction_Assay->qRT_PCR Mechanism_of_Action 2.6 Mechanism of Action Studies (Spike Protein Palmitoylation) qRT_PCR->Mechanism_of_Action End Mechanism_of_Action->End

Caption: Workflow for in vitro evaluation of this compound.

Protocol: Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, CC50).

Materials:

  • Vero E6 cells (or other susceptible cell lines like Calu-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in DMEM (e.g., from 100 µM to 0.01 µM). The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of the viral cytopathic effect (CPE) (Effective Concentration 50, EC50).

Materials:

  • Vero E6 cells

  • DMEM with 2% FBS

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate) at a known titer

  • This compound serial dilutions

  • 96-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed Vero E6 cells in a 96-well plate as described in Protocol 2.2.

  • On the following day, pre-treat the cells with serial dilutions of this compound for 2 hours at 37°C.

  • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2, until CPE is observed in the virus control wells.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Wash the plate with water and allow it to dry.

  • Solubilize the stain with methanol and measure the absorbance at 570 nm.

  • Calculate the percentage of CPE inhibition for each concentration.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol: Plaque Reduction Neutralization Assay (PRNA)

Objective: To confirm the antiviral activity of this compound by quantifying the reduction in viral plaques.

Materials:

  • Vero E6 cells in 12-well plates

  • SARS-CoV-2 stock

  • This compound dilutions

  • Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel®)

  • Crystal Violet solution

Procedure:

  • Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

  • Prepare dilutions of SARS-CoV-2 to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Mix the virus dilution with equal volumes of this compound dilutions or medium (for virus control) and incubate for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture for 1 hour.

  • Remove the inoculum and add 2 mL of the overlay medium containing the corresponding this compound concentration.

  • Incubate for 3 days at 37°C, 5% CO2.

  • Fix and stain the cells as described in Protocol 2.3.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control.

Protocol: Viral RNA Quantification by qRT-PCR

Objective: To measure the effect of this compound on the levels of viral RNA in infected cells.

Materials:

  • Vero E6 cells in 24-well plates

  • SARS-CoV-2

  • This compound

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • qRT-PCR master mix and primers/probes for a SARS-CoV-2 gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH).

Procedure:

  • Infect Vero E6 cells with SARS-CoV-2 (MOI of 0.1) in the presence of different concentrations of this compound.

  • At 24 and 48 hours post-infection, harvest the cell supernatant and cell lysate.

  • Extract viral RNA from the supernatant and total RNA from the cell lysate.

  • Perform one-step qRT-PCR using specific primers and probes for the SARS-CoV-2 N gene.

  • Use a standard curve of a known quantity of viral RNA to quantify the viral copy number.

  • Normalize the intracellular viral RNA levels to the housekeeping gene.

Protocol: Mechanism of Action - Spike Protein Palmitoylation Assay

Objective: To determine if this compound inhibits the palmitoylation of the SARS-CoV-2 Spike protein.

Materials:

  • HEK293T cells

  • Expression plasmid for SARS-CoV-2 Spike protein

  • This compound

  • Acyl-RAC (Resin-Assisted Capture) kit or similar for palmitoylation analysis

  • Anti-Spike protein antibody

  • Western blotting reagents and equipment

Procedure:

  • Transfect HEK293T cells with the Spike protein expression plasmid.

  • Treat the transfected cells with this compound or vehicle control for 24 hours.

  • Lyse the cells and perform the Acyl-RAC assay according to the manufacturer's protocol. This assay specifically captures palmitoylated proteins.

  • Elute the captured proteins and analyze them by Western blotting using an anti-Spike protein antibody.

  • A reduced signal in the this compound-treated sample compared to the control indicates inhibition of Spike protein palmitoylation.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of this compound against SARS-CoV-2

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVero E6[Insert Data][Insert Data][Insert Data]
Remdesivir (Control)Vero E6>100[Insert Data][Insert Data]

Table 2: Effect of this compound on SARS-CoV-2 Plaque Formation

This compound Concentration (µM)Mean Plaque Count ± SDPercentage of Plaque Reduction (%)
0 (Vehicle Control)[Insert Data]0
[Concentration 1][Insert Data][Insert Data]
[Concentration 2][Insert Data][Insert Data]
[Concentration 3][Insert Data][Insert Data]

Table 3: Quantification of Viral RNA by qRT-PCR

TreatmentTime Post-Infection (h)Viral RNA Copies/mL (Supernatant)Relative Intracellular Viral RNA Levels (normalized to GAPDH)
Vehicle Control24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
This compound [EC50]24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
This compound [10x EC50]24[Insert Data][Insert Data]
48[Insert Data][Insert Data]

In Vivo Efficacy Evaluation (Proposed Framework)

Following successful in vitro characterization, the efficacy of this compound should be evaluated in a relevant animal model of SARS-CoV-2 infection.

Animal Model Selection

Several animal models can be used to study SARS-CoV-2, including mice, hamsters, ferrets, and non-human primates.[4][8] The K18-hACE2 transgenic mouse model is a well-established model that develops severe disease, making it suitable for evaluating therapeutic efficacy.[1]

Experimental Design Overview

In Vivo Experimental Design Animal_Model Select Animal Model (e.g., K18-hACE2 Mice) Group_Allocation Randomly Allocate to Treatment Groups (Vehicle, this compound low dose, this compound high dose, Positive Control) Animal_Model->Group_Allocation Infection Intranasal Infection with SARS-CoV-2 Group_Allocation->Infection Treatment Administer this compound (Prophylactic or Therapeutic Regimen) Infection->Treatment Monitoring Daily Monitoring of: - Body Weight - Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 4 post-infection): - Viral Load in Lungs (qRT-PCR, Plaque Assay) - Lung Histopathology - Cytokine Profiling Monitoring->Endpoint_Analysis Survival_Study Parallel Survival Study Monitoring->Survival_Study

Caption: A framework for in vivo testing of this compound.

Key Endpoints for In Vivo Studies:

  • Viral Load: Quantification of infectious virus and viral RNA in the lungs and other tissues.

  • Pathology: Histopathological analysis of lung tissue to assess inflammation and tissue damage.

  • Clinical Outcomes: Monitoring of body weight, clinical signs of disease, and survival rates.

  • Inflammatory Markers: Measurement of pro-inflammatory cytokine and chemokine levels in lung homogenates or serum.

Conclusion

This document provides a comprehensive set of protocols for the preclinical evaluation of this compound as a potential antiviral agent against SARS-CoV-2. The proposed experiments are designed to rigorously assess its efficacy, determine its therapeutic window, and elucidate its mechanism of action by targeting the host FASN enzyme. Successful completion of these studies will provide the necessary data to support the further development of this compound as a novel host-directed therapy for COVID-19.

References

Application Notes and Protocols for FASN Inhibitor FT113 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FT113 is a potent and orally active inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently upregulated in various cancers. Inhibition of FASN can disrupt cancer cell metabolism, leading to apoptosis and reduced tumor growth. This document provides detailed application notes and protocols for the investigation of this compound in combination with other chemotherapy agents, based on preclinical and clinical studies of other FASN inhibitors. Due to the limited availability of public data on this compound in combination therapies, the following protocols and data are based on studies with other FASN inhibitors, such as TVB-2640 and Orlistat, and are intended to serve as a guide for researchers.

Data Presentation: Efficacy of FASN Inhibitors in Combination Therapy

The following tables summarize quantitative data from preclinical and clinical studies of FASN inhibitors in combination with various chemotherapy agents.

Table 1: Preclinical Efficacy of FASN Inhibitors in Combination with Chemotherapy

FASN InhibitorCombination AgentCancer TypeModelEfficacy MetricResult
TVB-2640PaclitaxelNon-Small Cell Lung Cancer, Prostate CancerXenograftTumor Growth InhibitionSynergistic inhibition of tumor growth[1]
TVB-2640BevacizumabNot SpecifiedXenograftTumor Growth InhibitionIncreased tumor growth inhibition compared to single agents[2]
TVB-2640SN-38Triple-Negative Breast Cancer Brain Metastasis3D Cell CultureCombination Index (CI)CI < 1, indicating synergy[3]
OrlistatCisplatinOvarian CancerXenograftTumor GrowthDelayed tumor growth and induced apoptosis/necrosis[4]
OrlistatOxaliplatinColorectal CancerXenograftTumor GrowthRestrained xenograft tumor growth and increased oxaliplatin responsiveness[5]

Table 2: Clinical Efficacy of TVB-2640 in Combination with Taxanes

Cancer TypeCombination AgentPatient PopulationEfficacy MetricResult
Breast CancerPaclitaxelHeavily pretreated, taxane-resistantPartial Response (PR)3 confirmed partial responses[6]
Multiple Solid TumorsPaclitaxelAdvanced solid tumorsPartial Response (PR) Rate11%[7]
Multiple Solid TumorsPaclitaxelAdvanced solid tumorsDisease Control Rate (DCR)70%[7]

Signaling Pathways

FASN inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. The combination of a FASN inhibitor with a cytotoxic agent can lead to synergistic effects by targeting these pathways from different angles.

FASN_Inhibition_Signaling Simplified Signaling Pathway of FASN Inhibition in Cancer FASN_Inhibitor FASN Inhibitor (e.g., this compound) FASN FASN FASN_Inhibitor->FASN Inhibits Apoptosis Apoptosis FASN_Inhibitor->Apoptosis Induces Palmitate Palmitate FASN->Palmitate Synthesizes Malonyl_CoA Malonyl-CoA Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts Signaling_Proteins Membrane-associated Signaling Proteins (e.g., Ras, Akt) Lipid_Rafts->Signaling_Proteins Localizes Proliferation Cell Proliferation & Survival Signaling_Proteins->Proliferation Chemotherapy Chemotherapy Agent (e.g., Taxane, Platinum Agent) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Microtubule_Disruption Microtubule Disruption Chemotherapy->Microtubule_Disruption DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: FASN inhibition disrupts lipid metabolism, affecting signaling pathways and inducing apoptosis, which can be enhanced by chemotherapy agents.

Experimental Protocols

The following are representative protocols for preclinical studies investigating the combination of a FASN inhibitor with a chemotherapy agent. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (Combination Index Determination)

Objective: To determine if the combination of this compound and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapy agent (e.g., paclitaxel, cisplatin)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours). Include a vehicle control.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Protocol 2: In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (or similar)

  • This compound formulation for oral gavage

  • Chemotherapy agent formulation for injection (e.g., intraperitoneal, intravenous)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).

  • Treatment Administration:

    • Administer this compound orally (e.g., daily) at a predetermined dose.

    • Administer the chemotherapy agent according to a clinically relevant schedule (e.g., weekly intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between the groups.

Xenograft_Workflow Workflow for In Vivo Xenograft Study Start Start Implantation Tumor Cell Implantation Start->Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Treatment Administration (this compound and/or Chemo) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeat Endpoint Study Endpoint Monitoring->Endpoint Endpoint Reached Analysis Data Analysis and Tumor Excision Endpoint->Analysis

Caption: A typical workflow for evaluating the efficacy of a combination therapy in a xenograft mouse model.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the potential of this compound in combination with other chemotherapy agents. The synergistic effects observed with other FASN inhibitors suggest that this is a promising area of research. It is crucial to perform detailed dose-response studies and to select appropriate cancer models and combination partners to fully elucidate the therapeutic potential of this compound. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Application Note: Evaluating the Anti-Proliferative Efficacy of FT113 Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the anti-proliferative effects of the novel small molecule inhibitor, FT113, on cancer cell lines. The described methodology utilizes the widely adopted MTS colorimetric assay to quantify cell viability. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytostatic or cytotoxic potential of this compound. Included are comprehensive experimental procedures, guidelines for data analysis, and visual representations of the hypothesized signaling pathway and experimental workflow.

Introduction

The study of cell proliferation is fundamental to cancer research and the development of new therapeutic agents.[1] Assays that measure cell viability are crucial for screening compound libraries and characterizing the dose-dependent effects of potential drug candidates.[1][2] The MTS assay is a robust, sensitive, and high-throughput method for determining the number of viable cells in culture.[3] The principle of this assay is based on the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to produce a colored formazan product that is soluble in the cell culture medium.[4][5] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the well. This application note details the use of the MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Hypothesized Mechanism of Action of this compound

This compound is a novel investigational compound designed to target key signaling pathways that are often dysregulated in cancer. It is hypothesized that this compound inhibits a critical upstream kinase in a signal transduction cascade, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][6] Inhibition of this pathway is expected to lead to cell cycle arrest and a subsequent decrease in cell proliferation.

FT113_Signaling_Pathway This compound This compound Upstream_Kinase Upstream Kinase (e.g., PI3K) This compound->Upstream_Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Downstream_Effector Downstream Effector (e.g., Akt) Upstream_Kinase->Downstream_Effector Activates Cell_Cycle_Machinery Cell Cycle Machinery Downstream_Effector->Cell_Cycle_Machinery Promotes Cell_Proliferation Cell Proliferation Cell_Cycle_Machinery->Cell_Proliferation

Caption: Hypothesized signaling pathway of this compound action.

Materials and Reagents

  • Cell Lines: Adherent cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: 10 mM stock solution in DMSO

  • Control Compound: Vehicle control (DMSO)

  • Assay Reagent: MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Equipment:

    • Sterile 96-well clear-bottom cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 490 nm

    • Sterile pipette tips and reagent reservoirs

    • Biological safety cabinet

Experimental Protocol

The following protocol provides a step-by-step guide for performing a cell proliferation assay with this compound.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4/5: Assay and Measurement A 1. Trypsinize and count cells B 2. Seed cells in 96-well plates (e.g., 5,000 cells/well) A->B C 3. Incubate overnight for attachment B->C D 4. Prepare serial dilutions of this compound E 5. Add this compound and controls to wells D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTS reagent to each well H 8. Incubate for 1-4 hours G->H I 9. Measure absorbance at 490 nm H->I

Caption: Experimental workflow for the this compound cell proliferation assay.

Cell Seeding (Day 1)
  • Culture cells to approximately 80% confluency.

  • Wash cells with PBS, then detach them using trypsin.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Count the cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired concentration (the optimal cell number should be determined for each cell line).[3]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.

Compound Treatment (Day 2)
  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.

  • Prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

  • Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution or control. It is recommended to test each concentration in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

Assay Measurement (Day 4 or 5)
  • After the incubation period, add 20 µL of MTS reagent directly to each well.[5][7]

  • Incubate the plate for 1 to 4 hours at 37°C.[5][7] The incubation time may need to be optimized for different cell lines.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Presentation and Analysis

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other readings.[3]

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.[3]

    • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50: The IC50 value is the concentration of an inhibitor that results in a 50% reduction in cell viability.[8] Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression curve fit (sigmoidal dose-response) to calculate the IC50 value.[8][9]

Table 1: Effect of this compound on Cell Viability of Various Cancer Cell Lines after 48h Treatment
This compound Concentration (µM)HeLa (% Viability ± SD)A549 (% Viability ± SD)MCF-7 (% Viability ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198.1 ± 4.595.3 ± 5.599.2 ± 4.9
187.5 ± 3.982.1 ± 4.190.4 ± 5.3
1051.2 ± 4.248.9 ± 3.765.7 ± 4.4
5015.6 ± 2.812.4 ± 2.125.1 ± 3.2
1005.3 ± 1.94.1 ± 1.59.8 ± 2.5
Table 2: Calculated IC50 Values for this compound
Cell LineIC50 (µM) after 48h
HeLa9.8
A5498.5
MCF-715.2

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully and consistently.
Low absorbance signal Too few cells seeded; Insufficient incubation with MTS reagent.Optimize seeding density for your cell line; Increase incubation time with MTS reagent (up to 4 hours).
"Edge effect" in the 96-well plate Evaporation from the outer wells during incubation.Fill the outer wells with sterile PBS or medium to maintain humidity; Avoid using the outer wells for experimental samples.
IC50 value seems incorrect or inconsistent Calculation error; Cells were not in the logarithmic growth phase.Double-check data normalization and curve fitting; Ensure cells are healthy and actively dividing when treated.[3]

Conclusion

This application note provides a reliable and reproducible protocol for assessing the anti-proliferative effects of the small molecule inhibitor this compound. The MTS assay is a powerful tool for determining the IC50 values of compounds and is well-suited for medium- to high-throughput screening applications. The data generated from this assay can provide valuable insights into the potential of this compound as a therapeutic agent and guide further preclinical development.

References

Application Notes and Protocols: Western Blot Analysis of FASN Expression Following FT113 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its overexpression is a well-documented hallmark of many cancers, where it plays a pivotal role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thereby supporting rapid cell proliferation and survival. Consequently, FASN has emerged as a promising therapeutic target in oncology. FT113 is a potent and orally active inhibitor of FASN, demonstrating anti-proliferative and anti-cancer activities in vitro and in vivo.[1] This document provides detailed protocols for analyzing the expression of FASN in response to this compound treatment using Western blot analysis, a fundamental technique for quantifying protein levels. While this compound is known to inhibit FASN activity, this protocol focuses on assessing its potential impact on FASN protein expression levels.

Data Presentation

While direct quantitative Western blot data for this compound's effect on FASN expression is not yet widely published, studies on other FASN inhibitors provide a strong rationale for investigating this possibility. Inhibition of FASN activity can lead to feedback mechanisms affecting protein expression. For instance, treatment of breast cancer cells with the FASN inhibitors Orlistat and TVB-3166 has been shown to repress FASN protein expression in a dose-dependent manner.[2] Below is a summary of representative data from such studies, which can serve as a basis for designing and interpreting experiments with this compound.

Table 1: Representative Quantitative Analysis of FASN Expression After Treatment with FASN Inhibitors

Treatment GroupConcentration (µM)Cell LineDuration (hrs)Relative FASN Expression (Normalized to Control)Reference
Control (Vehicle) -Breast Cancer481.00[2]
Orlistat 10Breast Cancer48~0.75[2]
20Breast Cancer48~0.50[2]
TVB-3166 0.1Breast Cancer48~0.60[2]
0.5Breast Cancer48~0.30[2]

Note: The data presented are illustrative and based on the effects of Orlistat and TVB-3166 on FASN expression. Similar experiments are recommended to determine the specific effects of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., PC3, MV-411, or other relevant lines with known FASN expression) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on known IC50 values (e.g., 26 nM to 213 nM).[1]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects on FASN expression.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.

Protocol 2: Western Blot Analysis of FASN Expression
  • Cell Lysis:

    • Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well or dish.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation for Electrophoresis:

    • To 20-30 µg of protein from each sample, add an appropriate volume of Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE (Polyacrylamide Gel Electrophoresis):

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (a 4-12% gradient gel is suitable for FASN, which has a molecular weight of ~273 kDa).

    • Run the gel in electrophoresis buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane has been activated with methanol if using PVDF.

    • The transfer can be performed at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.

  • Membrane Blocking:

    • After transfer, wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against FASN in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Also, probe a separate membrane (or the same membrane after stripping) with an antibody against a loading control protein (e.g., β-actin, GAPDH, or vinculin) to ensure equal protein loading.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities for FASN and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the FASN band intensity to the corresponding loading control band intensity for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

Mandatory Visualizations

FASN Signaling Pathway and Regulation

Growth factors, through their receptors (e.g., EGFR, HER2), activate downstream signaling cascades like the PI3K/Akt and ERK1/2 pathways.[3] These pathways can upregulate the expression of FASN. FASN, in turn, produces fatty acids that are crucial for various cellular processes and can also influence signaling pathways that promote cell growth and proliferation, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

FASN_Signaling_Pathway GF Growth Factors (e.g., EGF, PDGF) GFR Growth Factor Receptors (e.g., EGFR, HER2) GF->GFR PI3K PI3K GFR->PI3K ERK ERK1/2 GFR->ERK Akt Akt PI3K->Akt SREBP1c SREBP-1c Akt->SREBP1c mTOR mTOR Akt->mTOR ERK->SREBP1c FASN_gene FASN Gene (Transcription) SREBP1c->FASN_gene FASN_protein FASN Protein (Translation) FASN_gene->FASN_protein FASN_protein->Akt Positive Feedback FattyAcids Fatty Acids (e.g., Palmitate) FASN_protein->FattyAcids Catalyzes Synthesis beta_catenin β-catenin FASN_protein->beta_catenin CellGrowth Cell Proliferation & Survival FattyAcids->CellGrowth This compound This compound This compound->FASN_protein Inhibition of Activity mTOR->CellGrowth beta_catenin->CellGrowth

Caption: FASN signaling pathway and its regulation by growth factors.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the Western blot analysis of FASN expression after treating cells with this compound.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (and Vehicle Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-FASN & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified FASN Expression analysis->end

Caption: Experimental workflow for Western blot analysis.

Logical Relationship of FASN Inhibition and Cellular Outcomes

Inhibition of FASN by compounds like this compound is hypothesized to lead to a cascade of events, ultimately resulting in reduced cancer cell viability. This diagram illustrates the logical progression from FASN inhibition to the expected cellular consequences.

Logical_Relationship FT113_treatment This compound Treatment FASN_inhibition Inhibition of FASN Enzymatic Activity FT113_treatment->FASN_inhibition FASN_expression_change Potential Decrease in FASN Protein Expression FASN_inhibition->FASN_expression_change Hypothesized Feedback lipid_depletion Depletion of Endogenous Fatty Acids FASN_inhibition->lipid_depletion signaling_disruption Disruption of Pro-Survival Signaling Pathways lipid_depletion->signaling_disruption apoptosis Induction of Apoptosis signaling_disruption->apoptosis reduced_proliferation Reduced Cell Proliferation signaling_disruption->reduced_proliferation decreased_viability Decreased Cancer Cell Viability apoptosis->decreased_viability reduced_proliferation->decreased_viability

Caption: Logical flow from FASN inhibition to cellular effects.

References

Application Notes and Protocols for In Vivo Formulation of FT113 with PEG300 and Tween 80

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FT113 is a potent inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] FASN is upregulated in various cancer cells and is considered a promising target for cancer therapy. In vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of FASN inhibitors like this compound. Due to its physicochemical properties, this compound requires a specific formulation for in vivo administration to ensure its solubility and bioavailability. This document provides detailed application notes and protocols for the in vivo formulation of this compound using a common vehicle composed of PEG300 and Tween 80.

Data Presentation

The following tables summarize the key properties and in vivo data available for this compound.

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
IUPAC Name (1-hydroxycyclopropyl)(4-(4-(5-(4-fluorophenyl)oxazolo[4,5-b]pyridin-2-yl)phenyl)piperazin-1-yl)methanoneN/A
Molecular Formula C₂₂H₂₀FN₃O₄[3]
Molecular Weight 409.41 g/mol [3]
CAS Number 1630808-89-7[1]
Mechanism of Action Inhibitor of fatty acid synthase (FASN)[1][2]
IC₅₀ (FASN) 213 nM[1][2]
IC₅₀ (PC3 cells) 47 nM[1]
IC₅₀ (MV4-11 cells) 26 nM[1]
Solubility in DMSO 62.5 mg/mL (152.66 mM)[3]

Table 2: Recommended In Vivo Formulation and Efficacy of this compound

ParameterDetailsReference
Vehicle Composition 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3]
Achievable Concentration 2 mg/mL (4.89 mM)[3]
Administration Route Oral gavage (assumed based on preclinical data)N/A
Animal Model Athymic nude mice with MV-411 xenografts[1][3]
Dosage Regimen 25 or 50 mg/kg, twice daily for 16 days[3]
Efficacy 32% tumor growth inhibition at 25 mg/kg50% tumor growth inhibition at 50 mg/kg[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Stock Solution (Optional but Recommended):

    • Prepare a stock solution of this compound in DMSO. For instance, dissolve 10 mg of this compound in 160 µL of DMSO to achieve a concentration of 62.5 mg/mL.[3]

    • Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Vehicle Preparation and Drug Solubilization (for 1 mL of 2 mg/mL final solution):

    • Step 1: In a sterile tube, add 400 µL of PEG300.

    • Step 2: Add 100 µL of DMSO (if preparing without a stock solution) or the corresponding volume of your this compound stock solution. If using the 62.5 mg/mL stock, add 32 µL. If not using a stock, dissolve 2 mg of this compound directly in 100 µL of DMSO first.

    • Step 3: Vortex thoroughly until the solution is clear and homogenous.

    • Step 4: Add 50 µL of Tween 80 to the mixture.

    • Step 5: Vortex again until the solution is clear.

    • Step 6: Add 450 µL of sterile saline to bring the total volume to 1 mL. It is crucial to add the saline slowly while vortexing to prevent precipitation of the compound.

    • Step 7: If the solution is not perfectly clear, sonication is recommended.[3]

  • Final Formulation:

    • The final formulation will contain 2 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • This formulation should be prepared fresh daily and used immediately to ensure stability and prevent precipitation.

Protocol 2: General Procedure for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for conducting an efficacy study in rodents. All animal procedures must be performed in accordance with institutional guidelines and approved protocols.

Materials:

  • Prepared this compound formulation

  • Tumor-bearing mice (e.g., athymic nude mice with MV-411 xenografts)

  • Appropriate-sized gavage needles

  • Syringes

  • Animal scale

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization:

    • Allow animals to acclimatize to the facility for at least one week before the start of the study.

  • Tumor Implantation and Growth:

    • Implant tumor cells (e.g., MV-411) subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Dosing:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

    • Administer the prepared this compound formulation (e.g., at 25 or 50 mg/kg) or the vehicle control via oral gavage. The dosing volume should be based on the animal's body weight.

    • Follow the specified dosing schedule (e.g., twice daily for 16 days).[3]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic markers).

Visualizations

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration This compound This compound Powder FT113_DMSO This compound in DMSO This compound->FT113_DMSO DMSO DMSO DMSO->FT113_DMSO PEG300 PEG300 Mix1 Add PEG300 PEG300->Mix1 Tween80 Tween 80 Mix2 Add Tween 80 Tween80->Mix2 Saline Saline Final_Formulation Final this compound Formulation (2 mg/mL) Saline->Final_Formulation FT113_DMSO->Mix1 Mix1->Mix2 Mix2->Final_Formulation Dosing Oral Gavage Final_Formulation->Dosing Animal_Model Xenograft Mouse Model Animal_Model->Dosing Monitoring Monitor Tumor Growth and Toxicity Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for this compound in vivo formulation and administration.

FASN_Pathway cluster_Cytoplasm Cytoplasm cluster_downstream Downstream Effects Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Palmitate Palmitate (Fatty Acid) Acetyl_CoA->Palmitate Fatty Acid Synthesis Malonyl_CoA->Palmitate Fatty Acid Synthesis FASN FASN (Fatty Acid Synthase) Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification Palmitate->Protein_Modification Energy_Storage Energy Storage Palmitate->Energy_Storage This compound This compound This compound->FASN Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of this compound on FASN.

References

Application Notes and Protocols for Measuring the Effect of FT113 on Malonyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT113 is a potent and orally active inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] Inhibition of FASN by this compound is expected to lead to the accumulation of its substrate, malonyl-CoA.[1][4] This document provides detailed protocols for measuring the this compound-induced changes in malonyl-CoA levels in biological samples, along with data presentation guidelines and relevant pathway diagrams.

Malonyl-CoA is a critical metabolic intermediate that not only serves as a building block for fatty acid synthesis but also acts as a key regulator of fatty acid oxidation through its allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[5][6][7] Therefore, accurately measuring changes in malonyl-CoA levels is crucial for understanding the mechanism of action of FASN inhibitors like this compound and their downstream metabolic consequences.

Data Presentation

Quantitative data on the effect of this compound on malonyl-CoA levels should be presented in a clear and structured tabular format to facilitate comparison between different experimental conditions. As a representative example, data from a study on the FASN inhibitor C75 in prostate cancer cell lines is presented below.

Table 1: Effect of FASN Inhibitor on Malonyl-CoA Levels in Prostate Cancer Cells

Cell LineTreatment (24h)Malonyl-CoA (pmol/µg protein)Fold Change vs. Control
LNCaPControl (Vehicle)1.2 ± 0.21.0
C75 (7 µg/ml)3.8 ± 0.53.2
C4-2Control (Vehicle)1.5 ± 0.31.0
C75 (7 µg/ml)2.5 ± 0.41.7

Data is hypothetical and based on trends observed in published studies on FASN inhibitors like C75.[4] Actual results may vary depending on the experimental system.

Signaling Pathways and Experimental Workflow

Fatty Acid Synthesis Pathway and Point of this compound Inhibition

The following diagram illustrates the simplified pathway of fatty acid synthesis, highlighting the role of FASN and the mechanism by which this compound leads to malonyl-CoA accumulation.

FASN_Inhibition Mechanism of Malonyl-CoA Accumulation by this compound acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa ATP CO2 fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn fatty_acids Fatty Acids fasn->fatty_acids NADPH This compound This compound This compound->fasn

This compound inhibits FASN, leading to the accumulation of malonyl-CoA.
Experimental Workflow for Measuring Malonyl-CoA Levels

This diagram outlines the general workflow for quantifying malonyl-CoA in biological samples following treatment with this compound.

Malonyl_CoA_Workflow Workflow for Malonyl-CoA Quantification start Biological Sample (Cells or Tissues) treatment Treatment with this compound or Vehicle Control start->treatment extraction Malonyl-CoA Extraction treatment->extraction quantification Quantification Method extraction->quantification lcms LC-MS/MS quantification->lcms elisa ELISA quantification->elisa analysis Data Analysis and Interpretation lcms->analysis elisa->analysis

General experimental workflow for malonyl-CoA measurement.

Experimental Protocols

Two primary methods for the quantification of malonyl-CoA are detailed below: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of Malonyl-CoA by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of metabolites.

1. Materials and Reagents

  • Malonyl-CoA standard

  • Internal Standard (e.g., [13C3]malonyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Solid-Phase Extraction (SPE) columns (reversed-phase)

  • Ultrapure water

2. Sample Preparation (from cultured cells)

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Immediately add ice-cold 10% TCA or 0.3 M PCA to the culture dish to precipitate proteins and extract metabolites.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted malonyl-CoA.

3. Sample Preparation (from tissues)

  • Excise tissues from animals treated with this compound or vehicle control and immediately freeze-clamp in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold 10% TCA.[1]

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

4. Solid-Phase Extraction (SPE)

  • Condition a reversed-phase SPE column according to the manufacturer's instructions.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute malonyl-CoA with an appropriate solvent (e.g., methanol/water mixture).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

    • Mobile Phase A: 5 mM Ammonium Formate in water

    • Mobile Phase B: Acetonitrile

    • Flow rate and gradient will need to be optimized for your specific system.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1): m/z 854.1 ([M+H]+)[8]

    • Product Ions (Q3): m/z 347.1 and m/z 428.1[8]

  • Quantification: Generate a standard curve using known concentrations of malonyl-CoA standard spiked with the internal standard. Calculate the concentration of malonyl-CoA in the samples based on the standard curve.

Protocol 2: Quantification of Malonyl-CoA by Competitive ELISA

ELISA provides a high-throughput alternative to LC-MS/MS, though it may have different sensitivity and specificity.

1. Materials and Reagents

  • Malonyl-CoA ELISA Kit (commercially available kits typically include a pre-coated plate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)[9][10][11][12][13]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (provided in the kit)

  • Microplate reader capable of measuring absorbance at 450 nm

2. Sample Preparation

  • Prepare cell or tissue lysates as described in the LC-MS/MS protocol (steps 2.1-2.6 or 3.1-3.4), but use a lysis buffer compatible with the ELISA kit (e.g., PBS-based). Avoid harsh acids like TCA if not recommended by the kit manufacturer.[12]

  • Determine the total protein concentration of the lysate for normalization.

  • Dilute the samples to fall within the detection range of the ELISA kit using the provided Sample Diluent.[13]

3. ELISA Procedure (based on a typical competitive ELISA protocol) [9][12]

  • Bring all reagents and samples to room temperature.

  • Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.

  • Add the biotin-conjugated anti-malonyl-CoA antibody to each well (except the blank).

  • Incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).

  • Aspirate and wash the wells multiple times with Wash Buffer.

  • Add HRP-avidin solution to each well and incubate.

  • Aspirate and wash the wells.

  • Add TMB substrate solution to each well and incubate in the dark. A color change will develop.

  • Stop the reaction by adding the Stop Solution. The color will change (e.g., from blue to yellow).

  • Read the absorbance at 450 nm within a specified time.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of malonyl-CoA in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of malonyl-CoA in the samples from the standard curve and normalize to the total protein concentration.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the effect of the FASN inhibitor this compound on malonyl-CoA levels. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and available instrumentation. Consistent and well-documented experimental procedures are essential for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for FT113 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FT113 is a novel, potent, and selective small molecule inhibitor of the F-box protein FBXO3, which has been identified as a key regulator in breast cancer progression.[1] FBXO3 promotes cancer cell migration and tumor metastasis through the PI3K/ERK signaling pathway.[1] By inhibiting FBXO3, this compound offers a targeted therapeutic strategy to suppress tumor growth and induce apoptosis in breast cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in various breast cancer cell lines.

Mechanism of Action

This compound selectively binds to the substrate recognition domain of FBXO3, preventing its interaction with target proteins and subsequent ubiquitination and degradation. This leads to the stabilization of tumor suppressor proteins, resulting in cell cycle arrest and apoptosis. The proposed signaling pathway affected by this compound is depicted below.

FT113_Mechanism_of_Action cluster_cell Breast Cancer Cell This compound This compound FBXO3 FBXO3 This compound->FBXO3 Inhibits TumorSuppressor Tumor Suppressor Proteins (e.g., p53) This compound->TumorSuppressor Stabilizes USP4 USP4 FBXO3->USP4 Regulates FBXO3->TumorSuppressor Promotes Degradation Twist1 Twist1 USP4->Twist1 Regulates PI3K PI3K Twist1->PI3K ERK ERK Twist1->ERK Migration Cell Migration & Metastasis PI3K->Migration ERK->Migration Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: Proposed mechanism of action of this compound in breast cancer cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of breast cancer cell lines using a standard 72-hour MTS cell proliferation assay.

Cell LineSubtypeIC50 (µM) of this compound
MCF-7 Luminal A, ER+2.5
T47D Luminal A, ER+3.1
BT-474 Luminal B, HER2+5.8
SK-BR-3 HER2+7.2
MDA-MB-231 Triple-Negative1.5
JIMT-1 HER2+, Treatment-Resistant4.5
MCF-10A Normal-like Breast> 50

Data are representative of three independent experiments.

Table 2: Apoptosis Induction by this compound in Breast Cancer Cell Lines

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound at the respective IC50 concentrations.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
MCF-7 Vehicle2.1 ± 0.51.8 ± 0.33.9 ± 0.8
This compound (2.5 µM)25.4 ± 2.115.2 ± 1.540.6 ± 3.6
MDA-MB-231 Vehicle3.5 ± 0.72.2 ± 0.45.7 ± 1.1
This compound (1.5 µM)35.8 ± 3.220.1 ± 2.055.9 ± 5.2

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines in a 96-well format.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate 72h C->D E Add MTS Reagent D->E F Incubate 1-4h E->F G Read Absorbance (490 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the this compound signaling pathway.

Materials:

  • Breast cancer cells treated with this compound or vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FBXO3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2][3]

  • Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative assessment of apoptosis induced by this compound using flow cytometry.[4][5]

Materials:

  • Breast cancer cells treated with this compound or vehicle

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Harvest Cells B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the apoptosis assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in cell viability assay Inconsistent cell seedingEnsure a single-cell suspension and proper mixing before seeding.
Edge effects in 96-well plateAvoid using the outer wells of the plate.
No or weak signal in Western blot Insufficient protein loadingIncrease the amount of protein loaded.
Ineffective antibodyUse a new or different antibody; check recommended antibody concentration.
High background in apoptosis assay Excessive centrifugation speedCentrifuge cells at a lower speed to avoid damaging cell membranes.
Delayed analysis after stainingAnalyze cells promptly after staining to ensure data accuracy.

Ordering Information

ProductCatalog Number
This compoundThis compound-10MG
This compound-50MG

References

Application Notes and Protocols for the FASN Inhibitor FT113: Long-Term Stability and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1] FASN is frequently overexpressed in various human cancers and is associated with tumor growth, metastasis, and chemoresistance, making it a compelling target for therapeutic development.[2][3] this compound has demonstrated significant anti-proliferative activity in cancer cell lines and efficacy in in-vivo xenograft models.[1] It has also been identified as an inhibitor of SARS-CoV-2 replication.[1] These application notes provide detailed information on the preparation, storage, and long-term stability of this compound solutions, along with protocols for its use in common research applications.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueReference
CAS Number 1630808-89-7[1]
Molecular Formula C₂₂H₂₀FN₃O₄[1]
Molecular Weight 409.41 g/mol [4]
Formal Name --INVALID-LINK---methanone[1]
Appearance Solid[1]

Long-Term Stability of this compound Solutions

While comprehensive, publicly available quantitative stability data for this compound is limited, general storage guidelines and best practices for similar chemical compounds can ensure the integrity of stock solutions for experimental use. Based on supplier data, the following storage conditions are recommended.

Recommended Storage Conditions
FormStorage TemperatureRecommended DurationReference
Powder -20°CUp to 3 years[4]
In Solvent -80°CUp to 1 year[4]

Note: The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. For all long-term storage, it is critical to use high-purity, anhydrous solvents and store solutions in tightly sealed vials, protected from light. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Factors Influencing Stability
  • Solvent Choice: The choice of solvent can significantly impact the stability of this compound. DMSO is a common solvent for initial stock solutions due to high solubility.[4] For aqueous buffers used in cell culture, the stability may be reduced. It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment.

  • Temperature: As indicated, freezer storage is essential. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into single-use volumes is highly recommended.

  • Light: Photodegradation is a common issue for complex organic molecules. All solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.

  • pH: The stability of this compound in aqueous solutions may be pH-dependent. When diluting into aqueous buffers for assays, ensure the final pH is within a stable range for the compound, typically near physiological pH (7.2-7.4).

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5] This blockade disrupts multiple downstream cellular processes that are critical for cancer cell survival and proliferation. The inhibition of FASN is linked to the disruption of major signaling networks, including the PI3K-Akt-mTOR and MAPK pathways.[4]

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN Catalysis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Activates MAPK MAPK Pathway Growth_Factors->MAPK Activates SREBP1c SREBP-1c PI3K_Akt_mTOR->SREBP1c Activates MAPK->SREBP1c Activates FASN FASN (Fatty Acid Synthase) SREBP1c->FASN Upregulates Expression Palmitate Palmitate (C16:0) FASN->Palmitate Synthesizes AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Lipid_Synthesis Membrane Synthesis (Phospholipids) Palmitate->Lipid_Synthesis Protein_Palmitoylation Protein Palmitoylation (Signaling Proteins) Palmitate->Protein_Palmitoylation Energy_Storage Energy Storage (Triglycerides) Palmitate->Energy_Storage Cell Proliferation &\nSurvival Cell Proliferation & Survival Lipid_Synthesis->Cell Proliferation &\nSurvival Oncogenic Signaling Oncogenic Signaling Protein_Palmitoylation->Oncogenic Signaling This compound This compound This compound->FASN Inhibits

Caption: this compound inhibits the FASN enzyme, blocking key downstream pathways.

Experimental Protocols

The following protocols provide a framework for the preparation and use of this compound in research settings.

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be used for subsequent dilutions.

Materials:

  • This compound powder (CAS: 1630808-89-7)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.094 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock).

  • Solubilization: Tightly cap the vial and vortex thoroughly. Gentle warming (e.g., 37°C water bath) and/or sonication may be required to achieve complete dissolution.[4] Visually inspect the solution to ensure no solid particles remain. The maximum solubility in DMSO is approximately 62.5 mg/mL (152.66 mM).[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber vials. Store immediately at -80°C.[4]

Protocol for In Vitro Cell-Based Assays

This protocol outlines the general steps for treating cultured cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Cultured cells in multi-well plates

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw a single aliquot of the this compound DMSO stock. Prepare a series of intermediate dilutions in cell culture medium. Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blot, gene expression analysis).

Protocol for a Self-Directed Stability Study

This protocol provides a workflow for researchers to determine the stability of this compound under their specific experimental conditions.

Materials:

  • Freshly prepared, high-concentration this compound stock solution

  • Solvents to be tested (e.g., DMSO, Ethanol, PBS)

  • Incubators/storage chambers at various temperatures (e.g., -80°C, -20°C, 4°C, 25°C)

  • Clear and amber vials

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Fresh this compound Stock (T=0 Sample) Aliquot Aliquot into Test Vials (Clear & Amber) Prep->Aliquot Temp1 -80°C Aliquot->Temp1 Store Temp2 -20°C Aliquot->Temp2 Store Temp3 4°C Aliquot->Temp3 Store Temp4 25°C (RT) Aliquot->Temp4 Store Timepoints Collect Aliquots at Time Points (e.g., 1, 2, 4, 8, 12 weeks) Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints Temp4->Timepoints Quantify Quantify this compound Concentration (e.g., HPLC, LC-MS) Timepoints->Quantify Degradation Analyze for Degradation Products Quantify->Degradation Plot Plot % Remaining vs. Time Degradation->Plot

Caption: Workflow for assessing the long-term stability of this compound solutions.

Procedure:

  • Initial Analysis (T=0): Prepare a fresh stock solution of this compound and immediately analyze its concentration using a suitable analytical method like HPLC. This will serve as the 100% reference point.

  • Sample Preparation: Aliquot the stock solution into multiple vials for each condition to be tested (e.g., different solvents, temperatures, light vs. dark).

  • Storage: Store the vials under the selected conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each condition.

  • Quantification: Analyze the concentration of the remaining this compound. Also, analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining compared to the T=0 sample. Plot this percentage against time for each condition to determine the degradation rate.

Conclusion

This compound is a valuable research tool for investigating the roles of de novo lipogenesis in cancer and other diseases. Proper handling and storage are paramount to ensure the reproducibility and accuracy of experimental results. While supplier guidelines recommend storing solutions at -80°C for up to one year, researchers should be mindful of the factors influencing stability and, when necessary, perform dedicated studies to validate stability under their specific laboratory and assay conditions. The protocols provided herein offer a foundation for the effective use of this compound in a research setting.

References

Troubleshooting & Optimization

Common problems with FT113 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT113, focusing on common problems related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of Fatty Acid Synthase (FASN).[1] FASN is the key enzyme responsible for the de novo synthesis of long-chain saturated fatty acids.[2][3] By inhibiting FASN, this compound disrupts lipid metabolism, which is often upregulated in cancer cells and other diseases. This disruption can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor cell proliferation.[4]

Q2: What are the known solubility properties of this compound?

This compound is characterized by its poor solubility in aqueous solutions. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For experimental use, it is common practice to first dissolve this compound in an organic solvent like DMSO to create a stock solution before further dilution into aqueous buffers or cell culture media.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.

Problem 1: this compound precipitates out of solution when diluted into aqueous buffer.

  • Cause: This is the most common issue and is due to the hydrophobic nature of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the this compound can rapidly come out of solution and form a precipitate.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity in cellular assays. However, a slightly higher concentration may be necessary to maintain solubility. It is recommended to perform a vehicle control experiment to assess the effect of the solvent on your experimental system.

    • Use of Co-solvents and Surfactants: For in vivo studies, a formulation containing co-solvents and surfactants has been reported to improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] For in vitro assays, the addition of a small, non-toxic concentration of a surfactant like Tween 20 to the aqueous buffer can sometimes aid in solubility.

    • Sonication: Gentle sonication of the solution after dilution can help to break up aggregates and re-dissolve small amounts of precipitate.[2]

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution approach. For example, dilute the DMSO stock into a smaller volume of aqueous buffer first, ensuring it stays in solution, before adding it to the final volume.

    • Warm the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.

Problem 2: Variability in experimental results between different batches of this compound solution.

  • Cause: This can be due to incomplete dissolution of the compound, leading to a lower effective concentration, or degradation of this compound in the stock solution over time.

  • Solutions:

    • Ensure Complete Initial Dissolution: Before making any dilutions, ensure that the this compound powder is completely dissolved in the organic solvent. Visual inspection against a light source can help confirm the absence of undissolved particles.

    • Freshly Prepare Solutions: It is highly recommended to prepare fresh dilutions of this compound in aqueous buffers for each experiment. Avoid storing diluted aqueous solutions for extended periods.

    • Stock Solution Storage: Store the concentrated stock solution in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 409.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.094 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the weighed this compound powder.

  • Mixing: Vortex the solution and use gentle sonication if necessary to ensure the compound is completely dissolved.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution.

  • Mixing: Immediately and gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Quantitative Data Summary

Solvent/FormulationReported Solubility/ConcentrationReference
DMSO62.5 mg/mL (152.66 mM)[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.89 mM)[2]

Note: The solubility in aqueous buffers like PBS is not well-documented in publicly available literature and is expected to be very low.

Visualizations

FASN Signaling Pathway and Inhibition by this compound

The diagram below illustrates a simplified overview of the Fatty Acid Synthase (FASN) signaling pathway and the point of inhibition by this compound. Upstream signals, such as those from growth factor receptors, activate the PI3K/Akt/mTOR pathway, which in turn promotes the expression and activity of FASN. FASN then catalyzes the synthesis of fatty acids, which are crucial for membrane production, energy storage, and protein modification, ultimately supporting cell growth and proliferation. This compound directly inhibits the enzymatic activity of FASN, leading to a blockage of fatty acid synthesis and subsequent downstream effects.

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn FASN Regulation and Function cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Growth Factor Receptors Growth_Factors->Receptors binds PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptors->PI3K_Akt_mTOR activates FASN_Gene FASN Gene Expression PI3K_Akt_mTOR->FASN_Gene upregulates FASN_Enzyme FASN Enzyme FASN_Gene->FASN_Enzyme translates to Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN_Enzyme->Fatty_Acid_Synthesis catalyzes Apoptosis Apoptosis FASN_Enzyme->Apoptosis inhibition leads to Lipid_Products Fatty Acids, Phospholipids Fatty_Acid_Synthesis->Lipid_Products Cell_Proliferation Cell Growth & Proliferation Lipid_Products->Cell_Proliferation promotes This compound This compound This compound->FASN_Enzyme inhibits

Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the recommended steps for preparing this compound solutions for experimental use to minimize solubility issues.

FT113_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Dissolve_DMSO 2. Dissolve in 100% DMSO (e.g., to 10 mM) Weigh->Dissolve_DMSO Vortex_Sonicate 3. Vortex/Sonicate until fully dissolved Dissolve_DMSO->Vortex_Sonicate Stock_Solution 4. Aliquot and Store Stock Solution at -20°C/-80°C Vortex_Sonicate->Stock_Solution Prepare_Working 5. Prepare Fresh Working Solution for each experiment Stock_Solution->Prepare_Working Dilute_Aqueous 6. Dilute stock into pre-warmed aqueous buffer/medium Prepare_Working->Dilute_Aqueous Mix_Gently 7. Mix gently and immediately Dilute_Aqueous->Mix_Gently Check_Precipitate Visual Check for Precipitation Mix_Gently->Check_Precipitate Final_Solution Final Working Solution (Use Immediately) Check_Precipitate->Final_Solution No Precipitate Troubleshoot Troubleshoot: (See Guide) Check_Precipitate->Troubleshoot Precipitate Observed

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing FT113 Concentration for Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the novel small molecule inhibitor, FT113, in cancer cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: The optimal concentration for a new inhibitor like this compound is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] For a novel compound where no prior data exists, a broad range-finding experiment is a crucial first step.[1] A common starting point is a wide range of concentrations, for example, from 10 nM to 100 µM, to cover several orders of magnitude.[1] If you have any in vitro data on this compound's target, such as an IC50 value from a biochemical assay, you can start with concentrations 5 to 10 times higher than this value in your cellular assay.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous, high-purity DMSO.[2][3] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] When preparing for an experiment, create fresh dilutions of this compound from the stock solution in your cell culture medium.[2]

Q3: What is the maximum permissible DMSO concentration in the cell culture medium?

A3: It is critical to maintain a low final DMSO concentration in the cell culture to avoid solvent-induced toxicity.[2] Typically, the final DMSO concentration should not exceed 0.1% to 0.5%.[2] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental wells, to account for any effects of the solvent itself.[1][2]

Q4: How long should I incubate the cells with this compound before performing the viability assay?

A4: The incubation time is a critical parameter and should be determined based on the expected mechanism of action of this compound and the doubling time of your cell line. Typical incubation periods for cell viability assays are 24, 48, or 72 hours.[1][4] It is recommended to perform a time-course experiment to determine the optimal incubation time for observing the desired effect of this compound.

Q5: What is an IC50 value and how do I determine it for this compound?

A5: The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce a biological response, such as cell viability, by 50%.[5] To determine the IC50 value for this compound, you will need to perform a dose-response analysis. This involves treating your cells with a range of this compound concentrations (typically a serial dilution) and then measuring cell viability. The resulting data is then plotted with inhibitor concentration on the x-axis and percent viability on the y-axis to generate a dose-response curve, from which the IC50 value can be calculated.

Troubleshooting Guide

Q1: I am observing high variability in my cell viability assay results between replicate wells. What could be the cause?

A1: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a homogeneous single-cell suspension before plating and use proper pipetting techniques to dispense an equal number of cells into each well.

  • Inconsistent incubation times: Standardize the timing of all steps, from compound addition to the addition of the viability reagent.

  • Improper pipetting technique: Be precise and consistent with your pipetting, especially when adding small volumes of concentrated compounds.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or media.

Q2: My cells are showing high levels of cell death even at low concentrations of this compound. What should I do?

A2: If you observe unexpected cytotoxicity, consider the following:

  • Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the pathway targeted by this compound. Try reducing the concentration range of this compound and/or shortening the incubation time.[1]

  • Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects that lead to cytotoxicity.[2] Focusing on a lower concentration range is advisable.

  • Solvent toxicity: Ensure your final DMSO concentration is well below the toxic threshold for your specific cell line (generally ≤ 0.1%).[2]

Q3: My MTT/XTT assay is showing a very low or no signal. What could be the problem?

A3: A weak or absent signal in a tetrazolium-based assay can be due to:

  • Low cell number: The number of viable cells may be insufficient to generate a detectable signal. It is important to determine the optimal cell seeding density for your specific cell line and the duration of the assay.[4]

  • Issues with the reagent: Ensure your MTT or XTT reagent is properly stored and has not expired. The MTT solution should be a clear yellow color.[4] For XTT assays, ensure that the activation reagent is added to the XTT solution before use.

  • Insufficient incubation time with the reagent: Allow for sufficient incubation time (typically 1-4 hours) for the formazan crystals to form.[4][6]

  • Improper solubilization (for MTT assay): After incubation with MTT, the formazan crystals must be fully dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO or isopropanol with HCl and mix thoroughly.[4]

Q4: I am observing high background absorbance in my assay. What could be the cause?

A4: High background can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can lead to high background readings.

  • Media components: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.[4]

  • Compound interference: The test compound itself might react with the assay reagent. It is important to run a control well with the compound in the medium but without cells to check for any chemical interference.[6]

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound Screening

Experiment TypeConcentration RangeNotes
Initial Range-Finding10 nM - 100 µMUse a wide range to capture the full dose-response.
Dose-Response for IC500.1 nM - 10 µMCenter the range around the estimated IC50 from the initial screen. Use a serial dilution.

Table 2: DMSO Tolerance for Common Cancer Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)
HeLa0.5%
A5490.2%
MCF-70.1%
PC-30.5%
Note: These are general guidelines. It is crucial to determine the DMSO tolerance for your specific cell line.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach the desired confluency).[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control solutions (vehicle control, no-treatment control) to the appropriate wells.[1]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4][7]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: XTT Assay for Cell Viability
  • Cell Plating and Compound Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • XTT Reagent Preparation: Just before use, thaw the XTT reagent and the activation reagent at 37°C. Add the activation reagent to the XTT reagent to prepare the activated XTT solution.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Return the plate to the CO2 incubator for the optimized assay incubation time (usually 2-4 hours).

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm can be used to assess non-specific readings.

  • Data Analysis: Subtract the average absorbance of the blank wells from your experimental wells and plot the data to determine the effect of this compound on cell viability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions incubate Incubate (24-72h) add_this compound->incubate add_reagent Add Viability Reagent (MTT/XTT) incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze_data Normalize Data & Plot read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation This compound This compound This compound->RAF

References

Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of compound precipitation in cell culture media, with a focus on a hypothetical hydrophobic compound designated FT113.

Frequently Asked Questions (FAQs)

Q1: What is causing this compound to precipitate immediately after I add it to my cell culture medium?

Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium.[1][2] This happens because the compound is poorly soluble in the aqueous solution once the organic solvent is diluted.[1]

Q2: My media with this compound looks fine at first, but a precipitate forms after a few hours or days in the incubator. What is happening?

Delayed precipitation can be caused by several factors, including:

  • pH shifts: The CO2 environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[3]

  • Temperature fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect compound solubility.[1]

  • Interaction with media components: this compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[1][3]

  • Evaporation: Media evaporation in long-term cultures can increase the concentration of all components, including this compound, beyond its solubility limit.[1][4][5]

Q3: Can I just filter the media to remove the precipitate?

Filtering the media after a precipitate has formed is not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results.[1] It is crucial to address the root cause of the precipitation.

Q4: How does serum in the media affect the solubility of this compound?

Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

If this compound precipitates immediately upon addition to your cell culture media, consider the following solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][6] This may require making a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation of this compound During Incubation

For delayed precipitation, the following troubleshooting steps are recommended:

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate this compound, potentially exceeding its solubility limit.[1][4][5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][3]If possible, try a different basal media formulation.
pH Instability The pH of the media can shift during incubation, affecting the solubility of this compound.[3]Ensure the media is properly buffered for the incubator's CO2 concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C, 5% CO2

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.[1]

  • Prepare Serial Dilutions in Medium:

    • Pre-warm your complete cell culture medium to 37°C.[1]

    • In a 96-well plate, prepare a serial dilution of the this compound DMSO stock directly into the pre-warmed medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment.[3]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.[1]

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon adding to media q1->immediate delayed After incubation q1->delayed sol_immediate1 Decrease final concentration immediate->sol_immediate1 sol_immediate2 Use serial dilution in warm media immediate->sol_immediate2 sol_immediate3 Lower final DMSO concentration immediate->sol_immediate3 sol_delayed1 Check incubator humidity delayed->sol_delayed1 sol_delayed2 Minimize temperature fluctuations delayed->sol_delayed2 sol_delayed3 Test different media formulations delayed->sol_delayed3 end Precipitation Resolved sol_immediate1->end sol_immediate2->end sol_immediate3->end sol_delayed1->end sol_delayed2->end sol_delayed3->end

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocation Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Troubleshooting inconsistent results in FT113 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FT113, a potent inhibitor of Fatty Acid Synthase (FASN), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] Its primary mechanism of action is the inhibition of the FASN enzyme, which is a key player in the de novo synthesis of fatty acids.[3] By blocking FASN, this compound disrupts the production of fatty acids that are essential for membrane synthesis, energy storage, and signaling pathways in rapidly proliferating cells, such as cancer cells.

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. For instance, it has shown activity in PC3 human prostate cancer cells and MV4-11 human acute myeloid leukemia cells.[3] It also inhibits FASN activity in BT474 human breast cancer cells.[3]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO, ethanol, and methanol.[2][3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q4: I am observing inconsistent IC50 values for this compound in my cell proliferation assays. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Ensure you are using a consistent and optimal cell number for your specific cell line and assay duration.

  • Compound Stability in Media: The stability of this compound in cell culture media over the course of your experiment can affect its potency. It is recommended to prepare fresh dilutions of the compound from a stock solution for each experiment.[4] For longer incubation periods, consider replenishing the media with a fresh compound.

  • Solubility Issues: Poor solubility of this compound in your final assay volume can lead to inaccurate concentrations. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation.[5] Sonication may be recommended for dissolving this compound in some solvents.[1]

  • Assay Type: Different proliferation assays (e.g., MTT, WST-1, CellTiter-Glo) measure different aspects of cell viability and can yield varying IC50 values. Ensure you are using a consistent assay protocol.

  • Cell Line Variability: Different cell lines will exhibit different sensitivities to this compound.

Q5: My cells are not responding to this compound treatment as expected. What should I check?

  • Compound Integrity: Verify the integrity and purity of your this compound compound.

  • FASN Expression: Confirm that your cell line of interest expresses FASN. You can check this via Western Blot or by consulting literature.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[5] Consider performing a dose-response curve to identify the optimal concentration range.

  • Experimental Controls: Ensure you have included appropriate vehicle controls (e.g., DMSO-treated cells) in your experiment.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various assays and cell lines.

ParameterTarget/Cell LineConcentrationReference
IC50 Recombinant Human FASN213 nM[3]
IC50 FASN activity in BT474 cells90 nM[3]
IC50 PC3 cell proliferation47 nM[3]
IC50 MV4-11 cell proliferation26 nM[3]
EC50 SARS-CoV-2-mNG infection in HEK293T-hACE2 cells17 nM[3]

Experimental Protocols

Cell Proliferation Assay (WST-1)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation using a WST-1 assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

  • Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for FASN Expression

This protocol provides a general procedure for detecting FASN protein levels by Western blot.

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Fatty Acid Synthesis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Hormones Hormones (e.g., Insulin) Hormones->PI3K_Akt SREBP1c SREBP-1c PI3K_Akt->SREBP1c activates FASN FASN SREBP1c->FASN upregulates transcription Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate synthesizes Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Energy_Storage Energy Storage (Triglycerides) Palmitate->Energy_Storage Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Energy_Storage->Cell_Proliferation Signaling_Molecules->Cell_Proliferation This compound This compound This compound->FASN inhibits

Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify this compound Solubility & Stability Start->Check_Compound Check_Cells Confirm Cell Health & FASN Expression Start->Check_Cells Check_Protocol Review Assay Protocol (e.g., cell density, controls) Start->Check_Protocol Solubility_Issue Precipitation or Degradation? Check_Compound->Solubility_Issue Cell_Issue Low FASN or Unhealthy Cells? Check_Cells->Cell_Issue Protocol_Issue Inconsistent Parameters? Check_Protocol->Protocol_Issue Optimize_Solvent Optimize Solvent System & Prepare Fresh Solubility_Issue->Optimize_Solvent Yes Re-evaluate Re-evaluate Experiment Solubility_Issue->Re-evaluate No Validate_Cells Use Positive Control Cell Line & Check Viability Cell_Issue->Validate_Cells Yes Cell_Issue->Re-evaluate No Standardize_Protocol Standardize Seeding Density & Include Proper Controls Protocol_Issue->Standardize_Protocol Yes Protocol_Issue->Re-evaluate No Optimize_Solvent->Re-evaluate Validate_Cells->Re-evaluate Standardize_Protocol->Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Potential off-target effects of the FT113 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the FT113 inhibitor. All guidance is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of the this compound inhibitor?

A1: this compound is a potent and orally active inhibitor of fatty acid synthase (FASN).[1][2][3] It has demonstrated inhibitory activity against the full-length recombinant human FASN enzyme and in cell-based assays, leading to anti-proliferative effects in cancer cells.[3]

Q2: Are there any publicly available data on the off-target profile of this compound?

A2: As of the latest literature review, a comprehensive public off-target profile for this compound, such as a broad kinase panel screen or proteomic analysis, has not been identified. The development of novel inhibitors often precedes extensive public profiling. One of the primary challenges in the development of FASN inhibitors is achieving high selectivity due to the vital role of lipids in normal cellular functions.[4] Systemic inhibition of FASN can lead to undesirable side effects.[4]

Q3: My experimental results with this compound are inconsistent or show unexpected phenotypes. Could these be off-target effects?

A3: Inconsistent results or unexpected phenotypes are common challenges when working with novel small molecule inhibitors and could potentially be due to off-target effects. It is also crucial to consider other factors such as inhibitor stability and solubility. For instance, a color change in your stock solution could indicate chemical degradation or oxidation.[5] Precipitation upon thawing a frozen stock solution can also occur, affecting the active concentration of the inhibitor.[5]

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A4: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Employ another FASN inhibitor with a different chemical scaffold. If both inhibitors elicit the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Utilize a Negative Control Analog: If available, a structurally similar but biologically inactive version of this compound can be a powerful tool. This control should not produce the on-target phenotype.[6]

  • Rescue Experiments: Attempt to rescue the observed phenotype by providing the downstream product of the inhibited pathway. For FASN, this would involve supplementing with fatty acids like palmitate.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FASN expression. The resulting phenotype should mimic the on-target effects of this compound.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues that may arise during experiments with the this compound inhibitor.

Issue 1: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is not readily explained by the inhibition of fatty acid synthesis, it is prudent to investigate potential off-target effects.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed with this compound B Confirm On-Target FASN Inhibition A->B C Perform Dose-Response Analysis B->C D Hypothesize Potential Off-Targets C->D E Conduct Off-Target Validation Experiments D->E F Refine Experimental Interpretation E->F G A IC50 Discrepancy (Biochemical vs. Cellular) B Assess Cell Permeability A->B C Consider Intracellular ATP Concentration A->C D Investigate Efflux Pump Activity A->D E Evaluate Protein Binding and Metabolism A->E G cluster_0 Upstream Signaling cluster_1 De Novo Lipogenesis cluster_2 Downstream Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT mTOR mTOR PI3K/AKT->mTOR FASN FASN mTOR->FASN Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Palmitate Palmitate FASN->Palmitate Malonyl-CoA->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Modification Protein Modification Palmitate->Protein Modification Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids This compound This compound This compound->FASN

References

Technical Support Center: Enhancing the In Vivo Bioavailability of FT113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of FT113, a potent fatty acid synthase (FASN) inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge for in vivo studies?

A1: this compound is a novel and potent inhibitor of fatty acid synthase (FASN) with demonstrated anti-cancer activity in in vivo models.[1][2][3] A primary challenge for its in vivo application is likely poor aqueous solubility. This is suggested by recommended formulations that utilize co-solvents and surfactants to achieve a suitable concentration for administration.[1] Poor solubility can lead to low dissolution in the gastrointestinal tract, resulting in poor absorption and low bioavailability.[4]

Q2: A recommended in vivo formulation for this compound is available. Why might I need to optimize it?

A2: The widely cited formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a 2 mg/mL concentration is a good starting point but may not be optimal for all experimental models or routes of administration.[1] Reasons for optimization include:

  • Toxicity concerns: High concentrations of organic solvents like DMSO can sometimes lead to local or systemic toxicity in animal models, especially with chronic dosing.

  • Poor scalability: Co-solvent systems can sometimes be difficult to scale up for larger studies or future clinical development.

  • Suboptimal exposure: This formulation may not provide the desired pharmacokinetic profile (e.g., Cmax, AUC). Tailoring the formulation can help modulate the absorption rate and extent.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance dissolution rate.[4][5] Techniques include micronization and nanosizing.[4]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, typically dispersed in a polymer matrix, can improve solubility and dissolution.[6][7]

  • Lipid-Based Formulations: Encapsulating the drug in lipid carriers can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[6][8] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), nanostructured lipid carriers (NLCs), and liposomes.[7][8][9][10]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[4][8]

Troubleshooting Guide

Issue 1: this compound is precipitating out of the recommended co-solvent formulation upon dilution or administration.

  • Possible Cause: The drug has poor aqueous solubility, and the co-solvent system is not robust enough to maintain solubility when it comes into contact with aqueous physiological fluids.

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: Gradually increase the percentage of Tween 80 in the formulation to improve the stability of the solution upon dilution.

    • Explore Alternative Co-solvents: Test other pharmaceutically acceptable co-solvents such as Solutol HS 15 or Cremophor EL.

    • Consider a Lipid-Based Formulation: Move towards a self-emulsifying drug delivery system (SEDDS) which can form a fine emulsion in the gut, keeping the drug solubilized.

Issue 2: Inconsistent results in pharmacokinetic (PK) studies.

  • Possible Cause: This could be due to variable absorption resulting from an unstable formulation or physiological differences between animals. The existing formulation may be sensitive to gastrointestinal conditions.

  • Troubleshooting Steps:

    • Evaluate Formulation Stability: Ensure the formulation is stable and does not show signs of precipitation before administration.

    • Standardize Administration Procedure: Ensure consistent dosing volume and technique across all animals.

    • Develop a More Robust Formulation: Consider formulations that are less dependent on GI conditions, such as a nanosuspension or a solid dispersion, which can provide more consistent dissolution.[11]

Issue 3: Low or sub-therapeutic plasma concentrations of this compound are observed despite administering a high dose.

  • Possible Cause: This is a classic sign of poor bioavailability. The drug is not being absorbed efficiently from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Enhance Solubility and Dissolution Rate: This is the most critical step. Implement strategies such as preparing a nanosuspension or a solid dispersion of this compound.

    • Improve Permeability: While solubility is often the primary issue for poorly soluble drugs, permeability can also be a factor. Lipid-based formulations like SEDDS can sometimes enhance permeability.[5][12]

    • Investigate Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) administration to bypass gastrointestinal absorption barriers.

Data on Formulation Strategies

Below is a table summarizing hypothetical, yet realistic, data to illustrate the potential impact of different formulation strategies on the key pharmacokinetic parameters of this compound.

Formulation StrategyDrug Loading (% w/w)Apparent Solubility (µg/mL in PBS pH 7.4)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)100< 1504350-
Co-solvent (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)0.2200045022100100
Nanosuspension20258001.54500214
Amorphous Solid Dispersion (with PVP K30)2540110016300300
Self-Emulsifying Drug Delivery System (SEDDS)15> 50 (in emulsion)150018400400

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by High-Pressure Homogenization

  • Initial Suspension: Disperse 1 g of this compound powder in 100 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 407).

  • Pre-milling: Stir the suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure homogeneity.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer. A typical procedure would be 10-20 cycles at 1500 bar.

  • Particle Size Analysis: Measure the particle size distribution and zeta potential using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a narrow polydispersity index (< 0.3).

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose) to form a powder that can be reconstituted before use.

Protocol 2: Preparation of an this compound Amorphous Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Identify a common solvent in which both this compound and a polymer (e.g., PVP K30, HPMC-AS) are soluble. A mixture of dichloromethane and methanol is often a good starting point.

  • Dissolution: Dissolve this compound and the selected polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from recrystallizing.

  • Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and a single glass transition temperature in the DSC thermogram indicate an amorphous solid dispersion.

    • Perform in vitro dissolution studies to compare the release profile against the crystalline drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least 3 days before the experiment.

  • Dosing:

    • Divide animals into groups, with each group receiving a different this compound formulation (e.g., co-solvent, nanosuspension, solid dispersion).

    • Administer the formulations orally via gavage at a consistent dose (e.g., 10 mg/kg).

    • Include an intravenous (IV) dosing group to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation CoSolvent Co-solvent Formulation Solubility Solubility & Dissolution Testing CoSolvent->Solubility Nano Nanosuspension Nano->Solubility ASD Amorphous Solid Dispersion ASD->Solubility SEDDS SEDDS SEDDS->Solubility Stability Physical & Chemical Stability Solubility->Stability PK_Study Pharmacokinetic Study in Rodents Stability->PK_Study Data_Analysis PK Data Analysis (Cmax, AUC, T1/2) PK_Study->Data_Analysis

Caption: Workflow for developing and evaluating new this compound formulations.

bioavailability_factors cluster_GI Gastrointestinal Tract This compound This compound in Oral Dosage Form Dissolution Dissolution (Drug in Solution) This compound->Dissolution Solubility-Limited Absorption Absorption (Across Gut Wall) Dissolution->Absorption Permeability Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorption->Systemic_Circulation Metabolism->Systemic_Circulation

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

References

Addressing FT113 degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT113.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions of this compound in solvent can be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

2. What is the long-term stability of this compound?

When stored as a powder at -20°C, this compound is stable for at least four years.[2] For solutions stored at -80°C, stability is maintained for up to one year.[1]

3. In which solvents is this compound soluble?

This compound is soluble in the following solvents:

SolventConcentrationNotes
DMSO62.5 mg/mL (152.66 mM)Sonication is recommended to aid dissolution.[3]
EthanolSoluble[2]
MethanolSoluble[2]

For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, yielding a concentration of 2 mg/mL (4.89 mM). Sonication is also recommended for this formulation.[3]

Troubleshooting Guide: Addressing this compound Degradation in Long-Term Studies

Users may encounter issues with this compound stability and efficacy in long-term experiments. This guide addresses potential degradation pathways and provides experimental protocols to investigate and mitigate these issues.

Issue 1: Loss of this compound Potency Over Time in Aqueous Media

A gradual decrease in the inhibitory effect of this compound on its target, Fatty Acid Synthase (FASN), may be observed in long-term cell culture experiments or aqueous formulations. This could be attributed to the hydrolysis of the benzoxazole ring.

Hypothetical Degradation Pathway: Hydrolysis

The benzoxazole moiety of this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the opening of the oxazole ring to form an amidophenol derivative. This structural change would likely alter the compound's binding affinity to FASN, reducing its inhibitory activity.

G This compound This compound Hydrolysis Hydrolysis (Aqueous Media, pH changes) This compound->Hydrolysis H₂O Degradation_Product_1 Amidophenol Derivative (Inactive) Hydrolysis->Degradation_Product_1

Figure 1. Hypothetical hydrolysis pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

To investigate potential hydrolysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed. This method separates the intact this compound from its potential degradation products.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 reverse-phase HPLC column

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Forced Degradation Samples:

    • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for the same time points.

    • Neutral Hydrolysis: Incubate this compound solution in purified water at 60°C for the same time points.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for piperazine-containing compounds.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak over time.

Issue 2: Inconsistent Results in Experiments with Oxidative Stress

In studies involving cell lines with high reactive oxygen species (ROS) production or experiments where this compound is exposed to air and light for extended periods, inconsistent activity may be observed. This could be due to the oxidation of the piperazine ring.

Hypothetical Degradation Pathway: Oxidation

The piperazine ring in this compound is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1] These modifications can significantly impact the molecule's conformation and its ability to inhibit FASN.

G This compound This compound Oxidation Oxidation (ROS, Light, Air) This compound->Oxidation Degradation_Product_2 N-oxide Derivative (Activity Unknown) Oxidation->Degradation_Product_2 Degradation_Product_3 Ring-Opened Products (Inactive) Oxidation->Degradation_Product_3

Figure 2. Hypothetical oxidation pathways of this compound.

Experimental Protocol: Forced Oxidation Study

To assess the oxidative stability of this compound, a forced degradation study using an oxidizing agent can be performed.

Materials:

  • This compound standard

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system as described in the hydrolysis protocol

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Forced Oxidation: Add a controlled amount of 3% H₂O₂ to the this compound solution. Incubate at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours), protected from light.

  • HPLC Analysis: Analyze the samples at each time point using the stability-indicating HPLC method developed previously.

  • Data Analysis: Observe the chromatograms for the emergence of new peaks, which would indicate the formation of oxidation products, and a corresponding decrease in the parent this compound peak.

Summary of Experimental Conditions for Troubleshooting

ParameterHydrolysis StudyOxidation Study
Stress Condition 0.1 M HCl, 0.1 M NaOH, Water3% H₂O₂
Temperature 60°CRoom Temperature
Time Points 0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hours
Analytical Method Stability-Indicating HPLCStability-Indicating HPLC

Logical Workflow for Investigating this compound Degradation

The following diagram outlines a logical workflow for a researcher to follow when encountering potential this compound degradation.

G Start Inconsistent Experimental Results with this compound Check_Storage Verify this compound Storage Conditions (-20°C powder, -80°C solution) Start->Check_Storage Aqueous_Experiment Is the experiment in an aqueous environment for an extended period? Check_Storage->Aqueous_Experiment Oxidative_Stress Is there potential for oxidative stress (e.g., high ROS cells)? Aqueous_Experiment->Oxidative_Stress No Perform_Hydrolysis_Study Perform Forced Hydrolysis Study (HPLC) Aqueous_Experiment->Perform_Hydrolysis_Study Yes Perform_Oxidation_Study Perform Forced Oxidation Study (HPLC) Oxidative_Stress->Perform_Oxidation_Study Yes Optimize_Conditions Optimize Experimental Conditions (e.g., fresh solutions, pH control, antioxidants) Oxidative_Stress->Optimize_Conditions No Analyze_Data Analyze HPLC Data for Degradation Products Perform_Hydrolysis_Study->Analyze_Data Perform_Oxidation_Study->Analyze_Data Analyze_Data->Optimize_Conditions End Consistent Results Optimize_Conditions->End

Figure 3. Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Minimizing Variability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific assay designated "FT113" is not publicly available. The following troubleshooting guides and FAQs provide best practices for minimizing variability in in vitro assays in general and can be adapted for your specific experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments that can lead to data variability.

Question/Issue Possible Causes Recommended Solutions
High Variability Between Replicates (High Coefficient of Variation - CV%) - Pipetting errors (inaccurate volumes, inconsistent technique).- Uneven cell seeding or cell clumping.- Temperature or evaporation gradients across the microplate.- Inconsistent incubation times.- Reagent instability or improper mixing.- Use calibrated pipettes and practice consistent, careful pipetting techniques.- Ensure uniform cell suspension before seeding; use reverse pipetting for viscous solutions.- Use microplates with lids, and consider sealing plates for long incubations. Incubate plates in a humidified chamber.- Standardize all incubation steps precisely.- Prepare fresh reagents and ensure they are thoroughly mixed before use.
Inconsistent Results Between Experiments (Poor Reproducibility) - Variation in cell passage number, health, or density.- Different lots of reagents (serum, antibodies, compounds).- Changes in environmental conditions (temperature, CO2 levels).- Operator-dependent variations in the protocol.- Instability of the test compound.- Maintain a consistent cell culture routine, using cells within a defined passage number range. Regularly check for mycoplasma contamination.- Qualify new lots of critical reagents against the old lot to ensure consistency.- Monitor and record incubator and lab environmental conditions.- Develop and strictly follow a detailed Standard Operating Procedure (SOP).- Verify the stability of the test compound under experimental conditions.
Low Signal-to-Background Ratio - Sub-optimal reagent concentrations (e.g., antibody, substrate).- Insufficient incubation time.- Low expression of the target in the biological system.- Inappropriate microplate type (e.g., using white plates for fluorescence assays).[1]- Perform titration experiments to determine the optimal concentration of key reagents.- Optimize incubation times to ensure the reaction reaches an appropriate endpoint.- Confirm target expression in your cell line or system.- Use the correct microplate for your assay type (e.g., black plates for fluorescence, white plates for luminescence).[2]
High Background Signal - Non-specific binding of antibodies or reagents.- Autofluorescence of cells, compounds, or media components.[2]- Contamination of reagents or buffers.- Reader settings are not optimized (e.g., gain is too high).- Include appropriate blocking steps and wash steps in the protocol.- Measure the autofluorescence of your cells and compounds. Consider using media without phenol red for fluorescence assays.[2]- Use high-purity water and sterile, filtered buffers.- Optimize instrument settings, such as gain and focal height, for your specific assay.[2]
Edge Effects in Microplates - Uneven temperature distribution across the plate during incubation.- Evaporation from the outer wells.- Avoid using the outer wells of the microplate for samples; instead, fill them with sterile buffer or media.- Ensure proper sealing of the plate and use a humidified incubator.- Allow plates to equilibrate to room temperature before adding reagents if they were stored in a refrigerator or cold room.

Frequently Asked Questions (FAQs)

Assay Development and Optimization

Q1: What are the primary sources of variability in in vitro assays?

Variability in in vitro assays can be broadly categorized into three main sources:

  • Biological Variability: This is the natural variation inherent in biological systems. It includes differences in cell health, passage number, genetic drift in cell lines, and donor-to-donor variability in primary cells.

  • Technical Variability: This arises from the experimental process and includes factors like pipetting errors, inconsistencies in incubation times, and variations in reagent concentrations.[3] Operator-to-operator differences are also a significant contributor.

  • Instrumental Variability: This is related to the equipment used for the assay, such as plate readers, incubators, and liquid handlers. Fluctuations in instrument performance, improper calibration, and incorrect settings can all introduce variability.

Q2: How can I improve the reproducibility of my assay?

Improving reproducibility requires a systematic approach:

  • Standardize Protocols: Develop a detailed Standard Operating Procedure (SOP) and ensure all users adhere to it strictly.

  • Control Reagents: Use high-quality reagents, qualify new lots, and prepare fresh solutions as needed.[4] Aliquot reagents to avoid repeated freeze-thaw cycles.

  • Consistent Cell Culture: Implement a robust cell culture practice, including monitoring cell health, using a consistent passage number range, and regular testing for contamination.

  • Include Controls: Always include appropriate positive, negative, and vehicle controls in every experiment to monitor assay performance.

  • Regular Instrument Maintenance: Ensure all equipment is regularly calibrated and maintained according to the manufacturer's recommendations.

Data Analysis and Interpretation

Q3: What is an acceptable level of variability (CV%) in an in vitro assay?

The acceptable coefficient of variation (CV%) depends on the assay type and its intended purpose. Generally, for intra-assay variability (within the same plate), a CV of less than 15% is often considered acceptable. For inter-assay variability (between different experiments), a CV of less than 20% is a common target. However, for high-precision assays like those used in late-stage drug development, stricter criteria may be necessary.

Q4: How should I handle outliers in my data?

Outliers should be handled with care. First, try to identify the cause of the outlier (e.g., a clear pipetting error, contamination in a well). If a technical reason can be identified, the data point can be justifiably excluded. Statistical tests (e.g., Grubb's test) can be used to identify statistical outliers, but their use should be pre-defined in your data analysis plan. It is crucial to document any exclusion of data and the justification for it.

Quantitative Data on Assay Variability

The following table summarizes typical ranges of variability observed in common in vitro ADME/PK assays, which can serve as a benchmark for assessing the performance of your own assays.[5]

Assay Type Intra-laboratory Variability (CV%) Inter-laboratory Variability (CV%) Maximum Range (Fold-Difference)
Hepatocyte CLint 1.5 - 2-fold3 - 3.5-fold50 - 60-fold
Caco-2 Papp 1.5 - 2-fold3 - 3.5-fold50 - 60-fold
Caco-2 ER ~2-fold~3.5-fold~100-fold
Unbound Fraction (fu) ~1.5-fold~3.3-fold~4500-fold

Data adapted from studies on ADME/PK methods. Variability is presented as fold-differences in the source material and has been converted to approximate CV% for illustrative purposes where appropriate.

Experimental Protocols & Workflows

General Protocol for a Cell-Based Microplate Assay

This protocol outlines the key steps for a generic cell-based assay. Specific details such as cell numbers, incubation times, and reagent concentrations should be optimized for your particular "this compound" assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells to the desired density in the appropriate culture medium.

    • Dispense the cell suspension into the wells of a microplate.

    • Incubate the plate for the required time to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a dilution series of the test compound.

    • Remove the culture medium from the wells (if necessary) and add the medium containing the test compound.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

    • Incubate for the desired treatment period.

  • Assay Readout:

    • Add the detection reagent (e.g., a viability dye, a luciferase substrate) to all wells.

    • Incubate for the optimized time to allow for signal development.

    • Read the plate using a microplate reader with the appropriate settings for your assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Subtract the background signal (from wells with no cells or no detection reagent).

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate relevant parameters (e.g., IC50, EC50).

Visualizations

Experimental_Workflow Generic In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent & Compound Preparation Treatment Compound Treatment Reagent_Prep->Treatment Cell_Culture Cell Culture & Harvesting Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Detection Addition of Detection Reagent Incubation->Detection Readout Plate Reading (Signal Measurement) Detection->Readout Data_Analysis Data Analysis & Interpretation Readout->Data_Analysis

Caption: A generalized workflow for a typical cell-based in vitro assay.

Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound Compound Receptor Target Receptor This compound->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a compound.

References

Technical Support Center: Troubleshooting Potential FT113 Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing FT113 in their experiments and may encounter potential interference in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying, understanding, and mitigating common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is often overexpressed in cancer cells, making it a target for therapeutic intervention. Inhibition of FASN by this compound disrupts the production of fatty acids required for membrane formation and signaling, leading to an anti-proliferative effect in cancer cells.[1]

Q2: Why might this compound interfere with my biochemical assay?

Small molecules like this compound can interfere with biochemical assays through several mechanisms that are independent of their intended biological activity. Based on the chemical structure of this compound (C₂₂H₂₀FN₃O₄), which contains aromatic rings and a benzoxazole moiety, potential sources of interference include:

  • Autofluorescence: The compound may absorb light at the excitation wavelength of the assay and emit light at the detection wavelength, leading to a false-positive signal.

  • Light Scattering/Quenching: At higher concentrations, the compound might precipitate or form aggregates that can scatter excitation light or quench the fluorescent signal, resulting in a false-negative or artificially low signal.

  • Chemical Reactivity: Although not immediately apparent from its structure, some functional groups on small molecules can react with assay components, such as enzymes or detection reagents.[2]

  • Nonspecific Protein Binding: this compound could bind to proteins in the assay in a non-specific manner, potentially altering their conformation and activity.

Q3: What are the initial signs that suggest this compound may be interfering with my assay?

Common indicators of assay interference include:

  • High background signal in wells containing only this compound and the detection reagents.

  • A very steep or non-sigmoidal dose-response curve.

  • Irreproducible results between replicate wells or experiments.

  • Discrepancies between results from different assay formats that measure the same biological endpoint (orthogonal assays).

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Potential Cause: Autofluorescence of this compound.

Troubleshooting Protocol:

  • Compound-Only Control:

    • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

    • Dispense the dilutions into the wells of a microplate.

    • Add all assay components except for the biological target (e.g., enzyme or cells).

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis:

    • If you observe a concentration-dependent increase in fluorescence in the absence of the biological target, this indicates that this compound is autofluorescent at the wavelengths used.

Mitigation Strategies:

  • Shift Wavelengths: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted), as small molecule autofluorescence is more common in the blue-green spectrum.

  • Time-Resolved Fluorescence (TRF): Utilize a TRF-based assay, which introduces a delay between excitation and emission reading, thereby minimizing interference from short-lived background fluorescence.

  • Pre-read Plates: Measure the fluorescence of the plate after adding this compound but before initiating the biological reaction. This background reading can then be subtracted from the final endpoint reading.

Issue 2: Poor Dose-Response Curve and Irreproducible Results

Potential Cause: Aggregation of this compound at higher concentrations.

Troubleshooting Protocol:

  • Detergent Inclusion Assay:

    • Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.

    • Run the assay with and without the detergent in parallel.

  • Data Analysis:

    • Compare the dose-response curves. If the inhibitory activity of this compound is significantly reduced or the curve becomes more sigmoidal in the presence of the detergent, it strongly suggests that the observed activity was due to compound aggregation.

Mitigation Strategies:

  • Include Detergent: Routinely include a low concentration of a non-ionic detergent in the assay buffer.

  • Lower Compound Concentration: If possible, work with this compound concentrations below its predicted aggregation point.

  • Solubility Assessment: Confirm the solubility of this compound in your assay buffer under the experimental conditions. This compound is reported to be soluble in DMSO.[3]

Issue 3: Discrepancy Between Primary and Orthogonal Assays

Potential Cause: Assay-specific interference.

Troubleshooting Protocol:

  • Orthogonal Assay Validation:

    • Confirm the biological activity of this compound using an orthogonal assay that relies on a different detection principle. For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target protein.

    • Another option is to use a cell-based assay that measures a downstream event of FASN inhibition.

  • Data Analysis:

    • If this compound is active in the primary assay but inactive in the orthogonal assay, it is highly likely that the compound is interfering with the primary assay format.

Mitigation Strategies:

  • Prioritize Orthogonal Assay Data: Rely on the results from the orthogonal assay for hit validation and further characterization.

  • Investigate Interference Mechanism: Use the troubleshooting guides for autofluorescence and aggregation to pinpoint the specific type of interference in the primary assay.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of the troubleshooting experiments.

Table 1: Autofluorescence of this compound

This compound Concentration (µM)Fluorescence Intensity (RFU) - No Target
10015000
507500
253750
12.51875
6.25940
3.125470
1.56235
0100

Table 2: Effect of Detergent on this compound IC₅₀

Assay ConditionApparent IC₅₀ (µM)
Standard Buffer0.5
Buffer + 0.01% Triton X-10015

Experimental Protocols

Protocol 1: Autofluorescence Assessment

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay.

  • Add 50 µL of each dilution to the wells of a 96-well black, clear-bottom microplate. Include wells with assay buffer only as a blank control.

  • Add 50 µL of assay buffer containing all other assay components except the biological target (e.g., enzyme, cells).

  • Incubate the plate for the same duration and at the same temperature as the primary assay.

  • Read the fluorescence intensity using the same microplate reader and filter set (excitation and emission wavelengths) as the primary assay.

  • Plot the relative fluorescence units (RFU) against the this compound concentration.

Protocol 2: Detergent Sensitivity Assay

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both assay buffers.

  • Perform the primary biochemical assay in parallel using both sets of this compound dilutions.

  • Generate dose-response curves for this compound in the presence and absence of the detergent.

  • Calculate the IC₅₀ values for both conditions and compare them. A significant rightward shift in the IC₅₀ in the presence of detergent indicates aggregation-based inhibition.

Visualizations

FASN Signaling Pathway

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn Fatty Acid Synthesis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids Cell_Proliferation Cell Proliferation Membrane_Synthesis->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation Signaling_Lipids->Cell_Proliferation Troubleshooting_Workflow Start Unexpected Assay Results with this compound Check_Autofluorescence Run Compound-Only Control (Fluorescence) Start->Check_Autofluorescence Autofluorescent This compound is Autofluorescent Check_Autofluorescence->Autofluorescent Yes Not_Autofluorescent No Significant Autofluorescence Check_Autofluorescence->Not_Autofluorescent No Mitigate_Fluorescence Mitigation: - Shift Wavelengths - Use TRF - Pre-read Plate Autofluorescent->Mitigate_Fluorescence Check_Aggregation Run Detergent Sensitivity Assay Not_Autofluorescent->Check_Aggregation Aggregation IC50 Shifts with Detergent (Aggregation) Check_Aggregation->Aggregation Yes No_Aggregation No Significant IC50 Shift Check_Aggregation->No_Aggregation No Mitigate_Aggregation Mitigation: - Include Detergent - Lower Concentration Aggregation->Mitigate_Aggregation Orthogonal_Assay Perform Orthogonal Assay No_Aggregation->Orthogonal_Assay Discordant_Results Results are Discordant Orthogonal_Assay->Discordant_Results Yes Concordant_Results Results are Concordant Orthogonal_Assay->Concordant_Results No Interference_Likely Primary Assay Interference Is Likely Discordant_Results->Interference_Likely True_Hit This compound is a True Hit in this System Concordant_Results->True_Hit

References

Technical Support Center: Optimizing FT113 Incubation Time in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of FT113, a potent fatty acid synthase (FASN) inhibitor, in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] By inhibiting FASN, this compound disrupts the production of palmitate and other fatty acids that are crucial for cancer cell proliferation, membrane synthesis, and signaling.

Q2: What are the known downstream signaling pathways affected by this compound and FASN inhibition?

A2: Inhibition of FASN by compounds like this compound has been shown to impact several critical signaling pathways in cancer cells, including:

  • PI3K/AKT/mTOR Pathway: FASN inhibition can lead to the downregulation of this key survival and proliferation pathway.

  • MAPK Pathway: This pathway, involved in cell growth and differentiation, can also be affected by FASN inhibition.

  • c-Met and CD44 Signaling: FASN inhibition has been demonstrated to attenuate signaling from these receptor tyrosine kinases, which are involved in cell migration, invasion, and metastasis.

  • β-catenin Signaling: Inhibition of FASN has been shown to suppress the β-catenin/C-myc pathway, leading to decreased proliferation and increased apoptosis.[2][3]

Q3: What is a recommended starting point for this compound concentration in cell-based assays?

A3: The effective concentration of this compound is cell-type dependent. Based on available data, a good starting point for cell proliferation assays is in the nanomolar range. For example, the IC50 for proliferation inhibition is 47 nM in PC3 human prostate cancer cells and 26 nM in MV4-11 human acute myeloid leukemia cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How do I determine the optimal incubation time for my experiment with this compound?

A4: The optimal incubation time for this compound depends on the biological question you are asking. A time-course experiment is the most effective way to determine the ideal duration. Here are some general guidelines:

  • Short-term (1-6 hours): To observe direct inhibition of FASN activity and early signaling events, such as changes in protein phosphorylation (e.g., p-AKT).

  • Mid-term (12-48 hours): To assess effects on cell cycle progression and the induction of early-stage apoptosis.

  • Long-term (48-72 hours or longer): To measure significant changes in cell viability, proliferation, and late-stage apoptosis. For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cell viability. 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect on cell proliferation or survival.1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration for your cell line.[4]
2. This compound concentration is too low: The concentration of this compound may not be sufficient to effectively inhibit FASN in your specific cell line.2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 for your cell line.
3. Cell line is resistant to FASN inhibition: Some cell lines may have intrinsic or acquired resistance mechanisms.3. Assess FASN expression: Confirm that your cell line expresses FASN. Consider using a different cell line or investigating resistance pathways.
High variability between replicates. 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results.1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise cell quantification.
2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation.2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Unexpected increase in signaling pathway activation. 1. Feedback loops: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another.1. Analyze multiple time points: Investigate the kinetics of pathway activation to understand if it is an early or late response.
2. Off-target effects: While this compound is a potent FASN inhibitor, off-target effects are a possibility with any small molecule inhibitor.2. Use multiple downstream readouts: Assess the activity of several components of the pathway to get a comprehensive view of the signaling dynamics.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay Cell Line/Target IC50/EC50 Reference
FASN InhibitionPurified FASN213 nM[1]
FASN Activity (¹⁴C-acetate incorporation)BT474 (human breast cancer)90 nM[1]
Cell ProliferationPC3 (human prostate cancer)47 nM[1]
Cell ProliferationMV4-11 (human acute myeloid leukemia)26 nM[1]
SARS-CoV-2 InfectionHEK293T-hACE217 nM[1]

Table 2: General Recommendations for Incubation Time Optimization

Experimental Endpoint Typical Incubation Time Range Considerations
Direct Enzyme Inhibition 1 - 4 hoursHigher inhibitor concentrations may require shorter times.
Signaling Pathway Modulation (e.g., phosphorylation) 15 minutes - 24 hoursPerform a time-course to capture transient and sustained signaling events.
Gene Expression Changes 4 - 48 hoursDependent on the half-life of the mRNA and protein of interest.
Cell Cycle Arrest 24 - 72 hoursTime-dependent effects are common; analyze multiple time points.
Apoptosis Induction 24 - 72 hoursEarly apoptotic markers (e.g., Annexin V) can be detected earlier than late markers (e.g., DNA fragmentation).
Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) 48 - 96 hoursLonger incubation times are typically required to observe significant changes in cell number.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Cell Viability using CellTiter-Glo®

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing FASN Inhibition by Western Blot

This protocol describes how to evaluate the effect of this compound on the phosphorylation of downstream targets of FASN signaling.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and the loading control (e.g., β-actin).

Visualizations

FASN_Signaling_Pathway This compound This compound FASN FASN This compound->FASN Inhibits Palmitate Palmitate & Other Fatty Acids FASN->Palmitate Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to MalonylCoA Malonyl-CoA PI3K PI3K Palmitate->PI3K MAPK MAPK Palmitate->MAPK cMet c-Met Palmitate->cMet CD44 CD44 Palmitate->CD44 beta_catenin β-catenin Palmitate->beta_catenin AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Metastasis Metastasis cMet->Metastasis CD44->Metastasis beta_catenin->Proliferation

Caption: FASN Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Curve (Determine IC50) Cell_Culture->Dose_Response Time_Course Time-Course Experiment (Determine Optimal Incubation Time) Dose_Response->Time_Course Main_Experiment Main Experiment (this compound Treatment) Time_Course->Main_Experiment Endpoint_Assay Endpoint Assay (e.g., Viability, Western Blot, etc.) Main_Experiment->Endpoint_Assay Data_Analysis Data Analysis & Interpretation Endpoint_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

Caption: Troubleshooting Logic for Lack of this compound Effect.

References

Dealing with FT113 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering resistance to the targeted therapy agent FT113 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, ATP-competitive small molecule inhibitor of Receptor Tyrosine Kinase Z (RTK-Z). In sensitive cancer cells, RTK-Z is a primary driver of oncogenic signaling, primarily through the PI3K/AKT/mTOR pathway, which promotes cell proliferation, survival, and growth. By binding to the kinase domain of RTK-Z, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to targeted therapies like this compound can be intrinsic (pre-existing) or acquired (developed during treatment).[1][2] The primary mechanisms include:

  • Target Alteration: The emergence of mutations in the RTK-Z kinase domain, such as "gatekeeper" mutations, can prevent this compound from binding effectively, thereby restoring kinase activity.[3]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked RTK-Z signal.[3][4] This often involves the upregulation or amplification of other receptor tyrosine kinases (e.g., MET, EGFR, AXL) that can subsequently reactivate downstream pathways like PI3K/AKT or MAPK/ERK.[4][5][6]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[7]

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter the cellular state, reducing its dependency on the original RTK-Z signaling pathway.[3][8]

Q3: How can I definitively confirm that my cancer cell line is resistant to this compound?

The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50).[3][9] This is achieved by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations. A significant increase (typically >3-fold) in the IC50 value of your experimental cells compared to the parental, sensitive cell line confirms the resistant phenotype.[3][10]

Q4: What are the initial experimental steps to investigate the mechanism of this compound resistance?

A logical first approach involves a stepwise investigation:

  • Confirm Resistance: Perform dose-response curves to calculate and compare the IC50 values between your sensitive (parental) and suspected resistant cell lines.

  • Analyze the Target: Sequence the kinase domain of RTK-Z in the resistant cells to check for mutations that are absent in the parental line.

  • Screen for Bypass Pathways: If no target mutations are found, use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs. Alternatively, perform western blot analysis to check the phosphorylation status of key downstream signaling nodes like AKT and ERK in the presence of this compound.[3] Sustained phosphorylation in resistant cells despite this compound treatment strongly suggests a bypass mechanism is active.[3]

Troubleshooting Guide

Problem: My cell line shows a high IC50 value for this compound from the very first experiment (Intrinsic Resistance).

  • Possible Cause 1: Low or absent RTK-Z expression. The cell line may not express the drug target, RTK-Z, or expresses it at very low levels.

    • Solution: Perform a western blot or qPCR to compare the RTK-Z expression level in your cell line to a known this compound-sensitive cell line.

  • Possible Cause 2: Pre-existing resistance mechanisms. The cell line may have intrinsic bypass pathways or downstream mutations (e.g., activating mutations in PIK3CA or KRAS) that make it independent of RTK-Z signaling.[4][6]

    • Solution: Analyze the baseline phosphorylation status of downstream effectors like AKT and ERK. High basal activity that is unaffected by this compound suggests downstream pathway activation. Consider sequencing common oncogenes (e.g., PIK3CA, KRAS, BRAF) for activating mutations.[4]

Problem: My cells, which were initially sensitive to this compound, are now growing at higher concentrations (Acquired Resistance).

  • Possible Cause: Development of resistance during prolonged drug exposure. Continuous culture in the presence of this compound has selected for a resistant population.[10][11][12]

    • Solution: Follow the workflow outlined in FAQ Q4. First, formally establish the new, higher IC50 value. Isolate a pure resistant population and create frozen stocks.[13] Proceed to investigate target mutations and bypass pathway activation as the most likely causes.

Problem: I suspect a bypass pathway is activated, but I'm not sure which one. How can I efficiently test for this?

  • Possible Cause: Upregulation of a compensatory RTK (e.g., MET, EGFR, FGFR, AXL) is reactivating downstream signaling.[3][5]

    • Solution 1 (Broad Screening): Use a commercial phospho-RTK array. This membrane-based assay allows you to simultaneously screen the phosphorylation status of dozens of different RTKs from your cell lysates. Compare lysates from parental and resistant cells (both treated with this compound) to identify specific RTKs that are hyper-activated only in the resistant line.

    • Solution 2 (Hypothesis-Driven): Based on known resistance mechanisms to other kinase inhibitors, perform targeted western blots.[3] A good starting panel would be to probe for total and phosphorylated levels of MET, EGFR, HER3, and IGF-1R, as these are common culprits in acquired resistance.[4][6] Also, check for sustained p-AKT and p-ERK levels in resistant cells treated with this compound.[3]

Quantitative Data Summary

The following table presents example data from an experiment comparing the sensitivity of a parental cell line (CCL-S) to its this compound-resistant derivative (CCL-R).

Cell LineTreatmentIC50 (nM)Fold Resistance
CCL-S (Sensitive)This compound25-
CCL-R (Resistant)This compound45018-fold

Table 1: Comparison of this compound IC50 values in sensitive vs. resistant cell lines. The 18-fold increase in the IC50 value confirms a strong resistant phenotype in the CCL-R cell line.

Experimental Protocols

Protocol 1: IC50 Determination via MTT Assay

This protocol quantifies cell viability to determine the this compound concentration that inhibits 50% of cell growth.[9][14]

  • Cell Seeding: Harvest log-phase cells and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[12][15]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[14][15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot percent viability versus the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]

Protocol 2: Generation of an this compound-Resistant Cell Line

This protocol uses a stepwise dose-escalation method to select for a resistant cell population.[10][13]

  • Initial Exposure: Determine the IC50 of this compound for the parental cell line. Begin by continuously culturing the cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[13]

  • Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), double the concentration of this compound.[10][11]

  • Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they have recovered. The entire process can take 3-12 months.[17]

  • Cryopreservation: At each major concentration milestone (e.g., 2x IC50, 5x IC50), freeze aliquots of the cells for backup.[11][13]

  • Characterization: Once cells are stably proliferating at a significantly higher concentration (e.g., >10x the original IC50), perform a final IC50 determination to quantify the level of resistance. Maintain the resistant cell line in medium containing a maintenance dose of this compound to prevent reversion of the resistant phenotype.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in protein expression and phosphorylation.[18][19][20]

  • Sample Preparation: Seed parental and resistant cells. Treat them with this compound at a concentration that fully inhibits the parental line (e.g., 5x IC50) for a short period (e.g., 2-4 hours). Include untreated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3][21]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[22] Incubate the membrane with a primary antibody (e.g., anti-p-RTK-Z, anti-RTK-Z, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.[20]

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[21]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Visualizations

FT113_Mechanism_Resistance cluster_0 Sensitive Cell cluster_1 Resistant Cell Mechanisms cluster_2 Target Mutation cluster_3 Bypass Pathway GF Growth Factor RTKZ_S RTK-Z GF->RTKZ_S PI3K_S PI3K RTKZ_S->PI3K_S AKT_S AKT PI3K_S->AKT_S Prolif_S Proliferation/ Survival AKT_S->Prolif_S This compound This compound This compound->RTKZ_S Inhibition RTKZ_M Mutated RTK-Z PI3K_M PI3K RTKZ_M->PI3K_M AKT_M AKT PI3K_M->AKT_M Prolif_M Proliferation/ Survival AKT_M->Prolif_M FT113_M This compound FT113_M->RTKZ_M Binding Blocked RTKZ_B RTK-Z BypassRTK Bypass RTK (e.g., MET) PI3K_B PI3K BypassRTK->PI3K_B Activation AKT_B AKT PI3K_B->AKT_B Prolif_B Proliferation/ Survival AKT_B->Prolif_B FT113_B This compound FT113_B->RTKZ_B

Caption: this compound action in sensitive cells and mechanisms of resistance.

Resistance_Workflow start Cells show decreased sensitivity to this compound ic50 Step 1: Confirm Resistance (Determine IC50) start->ic50 is_resistant Is IC50 significantly increased? ic50->is_resistant sequence Step 2: Sequence RTK-Z Kinase Domain is_resistant->sequence Yes not_resistant Re-evaluate experiment (cell health, drug potency) is_resistant->not_resistant No has_mutation Gatekeeper mutation found? sequence->has_mutation screen_bypass Step 3: Screen for Bypass Pathways (Phospho-RTK Array / Western Blot) has_mutation->screen_bypass No end_mutation Mechanism: Target Alteration has_mutation->end_mutation Yes pathway_found Bypass pathway identified? screen_bypass->pathway_found end_bypass Mechanism: Bypass Activation pathway_found->end_bypass Yes other Investigate other mechanisms (e.g., drug efflux, EMT) pathway_found->other No

Caption: Experimental workflow for investigating this compound resistance.

Generation_Protocol start Parental Cell Line (Determine IC50) step1 Culture in this compound at IC20 concentration start->step1 check1 Cells recover normal growth? step1->check1 check1->step1 No, wait step2 Double this compound concentration check1->step2 Yes check2 Cells recover? step2->check2 check2->step2 No, maintain step3 Repeat dose-doubling (Create frozen stocks periodically) check2->step3 Yes check3 Cells stable at >10x original IC50? step3->check3 check3->step3 No, continue end Characterize Resistant Line (Confirm new IC50) check3->end Yes

Caption: Workflow for generating a resistant cell line via dose escalation.

References

Technical Support Center: Confirming FASN Inhibition by FT113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the inhibition of Fatty Acid Synthase (FASN) by the specific inhibitor, FT113. It includes frequently asked questions, detailed experimental protocols with troubleshooting, and visual workflows to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, orally active, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[2] this compound exerts its inhibitory effect by binding to the ketoacyl reductase (KR) domain of the FASN enzyme, thereby blocking its catalytic activity.[2]

Q2: What are the expected IC₅₀ values for this compound? A2: The half-maximal inhibitory concentration (IC₅₀) for this compound can vary depending on the experimental system. Published data indicates an IC₅₀ of approximately 213 nM for the full-length recombinant human FASN enzyme and around 26-90 nM in cell-based assays measuring FASN activity or proliferation (e.g., 90 nM in BT474 cells, 47 nM in PC3 cells, and 26 nM in MV-411 cells).[1][2][3]

Q3: How can I be sure that the observed cellular effects are due to FASN inhibition and not off-target effects? A3: A key experiment to confirm the on-target effect of this compound is a "rescue" experiment. The cytotoxic effects of FASN inhibition can be reversed by supplementing the cell culture medium with exogenous palmitate, the end product of the FASN pathway.[4] If adding palmitate rescues the cells from this compound-induced apoptosis or proliferation arrest, it strongly suggests the effects are on-target.[4][5]

Q4: What are the direct and indirect downstream consequences of FASN inhibition by this compound? A4: Directly, FASN inhibition by this compound leads to the accumulation of its substrate, malonyl-CoA, and a depletion of its product, palmitate.[2][3][4] Indirectly, this disrupts numerous cellular processes including lipid membrane integrity (especially lipid rafts), signaling pathways like PI3K-AKT-mTOR and β-catenin, and can ultimately lead to cell cycle arrest and apoptosis.[4][6][7][8]

Experimental Confirmation Workflow

Confirming FASN inhibition requires a multi-faceted approach, moving from direct enzyme activity assays to the assessment of downstream cellular consequences.

G cluster_0 Level 1: Direct FASN Activity cluster_1 Level 2: Target Engagement & Metabolite Changes cluster_2 Level 3: Downstream Cellular Phenotypes A Biochemical Assay (NADPH Depletion) C Malonyl-CoA Accumulation (LC-MS) A->C Confirms enzyme inhibition B Cell-Based Assay (Lipid Synthesis) D Palmitate Depletion (GC-MS) B->D Confirms functional block E Signaling Pathway Modulation (Western Blot) C->E Links target to signaling F Cell Viability & Apoptosis (MTT, Annexin V) D->F Links product depletion to phenotype G Rescue Experiment (Exogenous Palmitate) F->G Confirms on-target effect

Caption: A logical workflow for confirming FASN inhibition by this compound.

Key Experimental Protocols

FASN Activity Assay (Spectrophotometric)

This assay indirectly measures FASN activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.[9]

Methodology:

  • Prepare a reaction buffer containing phosphate buffer, a reducing agent (e.g., DTT), and acetyl-CoA.

  • Add your enzyme source (purified FASN or cell lysate) to the wells of a 96-well UV-transparent plate.

  • Add various concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Add NADPH to the wells.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately measure the absorbance at 340 nm (A₃₄₀) at 37°C in kinetic mode for 15-30 minutes.[9]

  • Calculate the rate of NADPH oxidation (decrease in A₃₄₀ over time). FASN activity is proportional to this rate.[9]

ParameterVehicle ControlThis compound (IC₅₀ Conc.)Expected Outcome
Rate of A₃₄₀ Decrease HighReduced by ~50%Significant reduction in NADPH consumption
Calculated FASN Activity 100%~50%Dose-dependent inhibition of enzyme activity
Malonyl-CoA Accumulation Assay (LC-MS/MS)

This is a direct method to confirm target engagement in cells, as FASN inhibition causes the buildup of its substrate, malonyl-CoA.[10][11]

Methodology:

  • Culture cells (e.g., MV-411, BT474) to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 4-24 hours).

  • Harvest the cells and perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

  • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify malonyl-CoA levels.

  • Normalize the malonyl-CoA signal to an internal standard and total protein concentration.

ParameterVehicle ControlThis compound (≥ IC₅₀)Expected Outcome
Intracellular Malonyl-CoA Basal Level2x - 10x IncreaseDose-dependent accumulation of the FASN substrate[3]
De Novo Lipid Synthesis Assay (¹⁴C-Acetate Incorporation)

This cell-based assay measures the functional inhibition of the entire lipogenesis pathway.

Methodology:

  • Culture cells in a suitable plate format.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 1-4 hours.

  • Add ¹⁴C-labeled acetate to the culture medium and incubate for an additional 2-4 hours.

  • Wash the cells thoroughly to remove unincorporated label.

  • Lyse the cells and perform a lipid extraction (e.g., using chloroform/methanol).

  • Measure the radioactivity in the lipid fraction using a scintillation counter.

  • Normalize counts to total protein content.

ParameterVehicle ControlThis compound (IC₅₀ Conc.)Expected Outcome
¹⁴C Incorporation into Lipids HighReduced by ~50%Significant reduction in de novo lipid synthesis[3]
Western Blot for Downstream Signaling

This assay evaluates the impact of FASN inhibition on key cell signaling pathways.

Methodology:

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-S6, total S6, β-catenin, c-Myc) and a loading control (e.g., β-actin, GAPDH).

  • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

Protein TargetVehicle ControlThis compound (≥ IC₅₀)Expected Outcome
p-AKT (S473) HighDecreasedInhibition of the PI3K/AKT pathway[4][7]
β-catenin HighDecreasedDownregulation of the Wnt/β-catenin pathway[4][8]
c-Myc HighDecreasedReduction of a key proliferative oncogene[4][8]
PARP Cleavage Low/NoneIncreasedIndication of apoptosis activation[4]

Signaling Pathways & Troubleshooting

Key Downstream Signaling Pathways Affected by FASN Inhibition

FASN inhibition disrupts the synthesis of palmitate, which is crucial for protein palmitoylation and the integrity of lipid rafts. This disruption impairs the function of membrane-associated signaling receptors, leading to the downregulation of major pro-survival pathways.

G This compound This compound FASN FASN This compound->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K_AKT PI3K/AKT/mTOR Pathway LipidRafts->PI3K_AKT Maintains BetaCatenin β-catenin/Wnt Pathway LipidRafts->BetaCatenin Maintains Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation BetaCatenin->Proliferation

Caption: Downstream signaling effects of FASN inhibition by this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No inhibition in NADPH assay 1. Inactive this compound compound.2. Incorrect buffer pH or components.3. Enzyme source (lysate) has low FASN activity.4. Substrate concentrations are too high (saturating).1. Verify compound integrity and solubility.2. Optimize buffer conditions (pH ~6.5-7.5).3. Use a positive control inhibitor (e.g., Orlistat) and confirm lysate activity.4. Perform substrate titration experiments (Km for Malonyl-CoA).
High variability in ¹⁴C-acetate assay 1. Inconsistent cell seeding density.2. Inefficient or variable lipid extraction.3. Cells are using exogenous lipids from serum.1. Ensure uniform cell seeding.2. Standardize the extraction protocol; ensure complete phase separation.3. Consider running the assay in lipid-depleted serum for a short duration.
No change in p-AKT or other markers 1. Time point is too early/late.2. Cell line is not dependent on de novo lipogenesis.3. Antibody quality is poor.1. Perform a time-course experiment (e.g., 6, 24, 48 hours).2. Screen different cell lines; cancer cells often have higher FASN dependence.3. Validate antibodies with positive/negative controls.
Cell death is observed, but rescue with palmitate fails 1. Palmitate is not bioavailable (solubility issues).2. Off-target effects of this compound at the concentration used.3. Cell death is due to malonyl-CoA toxicity, not palmitate depletion.1. Conjugate palmitate to fatty acid-free BSA to increase solubility and uptake.2. Perform a dose-response curve to ensure you are using the lowest effective concentration.3. This is a known mechanistic aspect; the result still points to FASN inhibition.[12]

References

Best practices for storing and handling the FT113 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the FT113 compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid (powder) form, it is recommended to store it at -20°C for up to three years. If this compound is dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: How should I dissolve this compound for my experiments?

A2: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 62.5 mg/mL (152.66 mM).[1] It is also soluble in ethanol and methanol.[2] For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 2 mg/mL.[1] Sonication is recommended to aid dissolution.[1] Always add solvents sequentially and ensure the solution is clear before adding the next solvent.[1] It is advisable to prepare working solutions immediately before use.[1]

Q3: What are the general safety precautions for handling this compound?

A3: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety practices for handling chemical compounds should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[3][4] Avoid inhalation of dust or contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.[4] Do not eat, drink, or smoke in the laboratory.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of fatty acid synthase (FASN), an enzyme that plays a key role in the de novo synthesis of fatty acids.[2][6] By inhibiting FASN, this compound can disrupt cellular processes that are dependent on fatty acid synthesis, such as cell proliferation, making it a compound of interest in cancer research.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
  • Possible Cause 1: Improper Storage or Handling.

    • Solution: Ensure that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions) and protected from light.[1] Multiple freeze-thaw cycles should be avoided; aliquot the stock solution into single-use volumes.

  • Possible Cause 2: Poor Solubility or Precipitation.

    • Solution: Confirm that the final concentration of this compound in your cell culture medium does not exceed its solubility limit. The concentration of DMSO used to dissolve the compound should be kept low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation is observed, try preparing a fresh dilution from the stock solution and consider using sonication to ensure complete dissolution.[1]

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The sensitivity to FASN inhibitors can vary between different cell lines. It is recommended to test this compound on a panel of cell lines, including those known to have high FASN expression, such as PC3 (prostate cancer) and MV4-11 (acute myeloid leukemia) cells, where this compound has shown high potency.[2]

Issue 2: High Background or Off-Target Effects
  • Possible Cause 1: Compound Autofluorescence.

    • Solution: If you are using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths of your reporter. Run a control with the compound in the assay medium without cells to measure any background signal.

  • Possible Cause 2: Non-Specific Inhibition due to Aggregation.

    • Solution: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins. To test for this, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant reduction in inhibition in the presence of the detergent may indicate aggregation.

Quantitative Data Summary

PropertyValueReference
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]
Solubility in DMSO 62.5 mg/mL (152.66 mM)[1]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL)[1]
FASN IC50 213 nM (recombinant human FASN)[2][6]
Cellular IC50 47 nM (PC3 cells), 26 nM (MV4-11 cells), 90 nM (BT474 cells)[2][6]

Experimental Protocols

Protocol 1: FASN Inhibition Assay (Biochemical)

This protocol is a general guideline for assessing the inhibitory activity of this compound against purified FASN enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of purified recombinant human FASN enzyme in assay buffer.

    • Prepare solutions of substrates (acetyl-CoA, malonyl-CoA) and cofactor (NADPH) in assay buffer.

  • Assay Procedure:

    • Add the FASN enzyme solution to the wells of a microplate.

    • Add the this compound dilutions (or DMSO as a vehicle control) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding the substrate and cofactor mix.

    • Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding:

    • Plate cells (e.g., PC3 or MV4-11) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Visualizations

FASN_Signaling_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (e.g., Phospholipids) Palmitate->Lipids CellMembrane Cell Membrane Integrity & Signaling Lipids->CellMembrane This compound This compound This compound->FASN Inhibition

Caption: Simplified signaling pathway of de novo fatty acid synthesis and the inhibitory action of this compound on FASN.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock (in DMSO) Dilutions Create Serial Dilutions (in Culture Medium) Stock->Dilutions Treat Treat Cells with This compound Dilutions Dilutions->Treat Cells Seed Cells in 96-well Plate Cells->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Measure Measure Viability (e.g., Absorbance) Assay->Measure Plot Plot Dose-Response Curve Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.

References

Mitigating the impact of serum proteins on FT113 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers and drug development professionals troubleshoot and mitigate the impact of serum proteins on FT113 activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in this compound potency in our cell-based assays when using serum-containing media compared to serum-free conditions. Why is this happening?

A1: This is a common phenomenon for compounds that bind to serum proteins, such as albumin and alpha-1-acid glycoprotein. When this compound is introduced into media containing serum, a fraction of the compound will bind to these proteins, rendering it unavailable to interact with its intended target. This reduces the effective free concentration of this compound, leading to an apparent decrease in potency (a rightward shift in the dose-response curve).

Q2: How can we quantify the extent of this compound binding to serum proteins?

A2: The extent of protein binding can be determined using techniques such as equilibrium dialysis, ultrafiltration, or surface plasmon resonance (SPR). These methods allow you to separate the protein-bound fraction of this compound from the free fraction, enabling calculation of the percentage of binding.

Q3: What are the primary strategies to mitigate the impact of serum protein binding on our in vitro experiments?

A3: There are several approaches you can take:

  • Increase this compound Concentration: A straightforward method is to increase the nominal concentration of this compound in your serum-containing assays to compensate for the amount bound to serum proteins. This will help achieve the desired free concentration at the target.

  • Use Serum-Reduced or Serum-Free Media: If your experimental system allows, switching to a lower percentage of serum or to a serum-free medium will minimize the protein binding effect.

  • Physiologically Relevant Serum Concentrations: For later-stage or translational studies, it is often beneficial to use serum concentrations that mimic physiological conditions (e.g., 50% human serum for certain applications) to better predict in vivo efficacy.

  • Mathematical Correction: The free concentration of this compound can be estimated using the fraction unbound (fu) value, if known. The following equation can be used: Corrected Concentration = Nominal Concentration / fu.

Troubleshooting Guide

Issue 1: High variability in this compound dose-response curves between experiments.

  • Possible Cause: Inconsistent serum lots or concentrations. The protein content, particularly albumin levels, can vary between different batches of serum, leading to batch-to-batch variability in this compound binding.

  • Troubleshooting Steps:

    • Standardize Serum Lot: Use a single, large lot of serum for a series of related experiments to ensure consistency.

    • Pre-screen Serum Lots: If using multiple lots is unavoidable, pre-screen each lot to determine its effect on this compound activity and select lots with minimal impact or apply a correction factor.

    • Verify Serum Concentration: Ensure the final concentration of serum in your assay medium is consistent across all experiments.

Issue 2: The observed IC50 value for this compound is much higher than its binding affinity (Kd) for the target protein.

  • Possible Cause: Significant sequestration of this compound by serum proteins, reducing the free concentration available to bind to the target.

  • Troubleshooting Steps:

    • Determine the Fraction Unbound (fu): Perform a protein binding assay (see Experimental Protocols below) to determine the fraction of this compound that is not bound to serum proteins at your experimental serum concentration.

    • Calculate the Free Concentration: Use the determined fu to calculate the free concentration of this compound at each tested dose. Re-plot your dose-response curve using the calculated free concentrations. The resulting IC50 should more closely reflect the target binding affinity.

Data Presentation

Table 1: Impact of Serum Concentration on this compound Potency (IC50)

Serum ConcentrationApparent IC50 (nM)Fold Shift in IC50 (vs. Serum-Free)
0% (Serum-Free)101
2% Fetal Bovine Serum505
10% Fetal Bovine Serum25025
50% Human Serum1500150

Table 2: this compound Protein Binding in Different Species

SpeciesSerum Albumin Concentration (g/L)This compound Fraction Unbound (fu)
Human35-550.02
Mouse25-450.15
Rat30-500.10
Dog25-400.08

Experimental Protocols

Protocol 1: Determination of this compound Fraction Unbound (fu) using Rapid Equilibrium Dialysis (RED)

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Serum and Buffer Solutions: Thaw serum (e.g., human plasma) and prepare a dialysis buffer (e.g., PBS, pH 7.4).

  • Spike Serum with this compound: Add a small volume of the this compound stock solution to the serum to achieve the desired final concentration.

  • Assemble RED Device: Pipette the this compound-spiked serum into the sample chamber and the dialysis buffer into the buffer chamber of the RED device inserts.

  • Incubation: Seal the plate and incubate at 37°C with shaking for the recommended time (typically 4-6 hours) to allow for equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the serum and buffer chambers.

  • Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the following formula: fu = Concentration in Buffer Chamber / Concentration in Serum Chamber

Visualizations

G cluster_0 Serum-Free Conditions cluster_1 Serum-Containing Conditions FT113_free This compound (Free) Target Target Protein FT113_free->Target Binding Effect Biological Effect Target->Effect Signaling FT113_total This compound (Total) FT113_bound This compound (Bound) FT113_total->FT113_bound Binding FT113_free_serum This compound (Free) FT113_total->FT113_free_serum Equilibrium Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->FT113_bound Target_serum Target Protein FT113_free_serum->Target_serum Binding Effect_serum Reduced Biological Effect Target_serum->Effect_serum Reduced Signaling

Caption: Impact of serum proteins on this compound availability.

G cluster_workflow Troubleshooting Workflow Start High IC50 Shift Observed Hypothesis Hypothesis: Serum Protein Binding Start->Hypothesis Experiment Determine Fraction Unbound (fu) (e.g., Equilibrium Dialysis) Hypothesis->Experiment Data_Analysis Calculate Free Concentration: [Free] = [Total] * fu Experiment->Data_Analysis Replot Re-plot Dose-Response Curve using Free Concentration Data_Analysis->Replot Decision Does Corrected IC50 match Target Kd? Replot->Decision Conclusion_Yes Conclusion: IC50 shift is due to serum protein binding Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Other factors may be involved (e.g., cell permeability, metabolism) Decision->Conclusion_No No

Caption: Workflow for investigating high IC50 shifts.

Validation & Comparative

A Comparative Analysis of FT113 and Other Fatty Acid Synthase (FASN) Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism research has identified Fatty Acid Synthase (FASN) as a critical enzyme for tumor cell proliferation and survival, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the efficacy of a novel FASN inhibitor, FT113, with other prominent inhibitors in development, namely TVB-2640 (Denifanstat) and ASC40. This objective analysis is supported by available preclinical experimental data to aid researchers in their evaluation of these compounds for further investigation.

Mechanism of Action: Targeting the Lipogenic Engine of Cancer

Fatty Acid Synthase is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for the synthesis of more complex lipids required for membrane formation, energy storage, and signaling molecules. In many cancer types, the expression and activity of FASN are significantly upregulated to meet the high metabolic demands of rapid cell proliferation.

FASN inhibitors like this compound, TVB-2640, and ASC40 exert their anti-cancer effects by binding to and inhibiting the enzymatic activity of FASN. This leads to a depletion of palmitate and an accumulation of the FASN substrate, malonyl-CoA. The consequences for cancer cells are multifaceted and include the disruption of cell membrane integrity, inhibition of critical signaling pathways that rely on lipid modifications (e.g., PI3K/Akt/mTOR), and ultimately, the induction of apoptosis (cell death).[1]

AcetylCoA Acetyl-CoA FASN FASN AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Catalyzes CellProliferation Tumor Cell Proliferation and Survival ComplexLipids Complex Lipids (Membranes, Signaling Molecules) Palmitate->ComplexLipids ComplexLipids->CellProliferation FASN_Inhibitors FASN Inhibitors (this compound, TVB-2640, ASC40) FASN_Inhibitors->FASN Inhibit Apoptosis Apoptosis FASN_Inhibitors->Apoptosis start Start recombinant_fasn Incubate recombinant human FASN enzyme start->recombinant_fasn inhibitor Add varying concentrations of FASN inhibitor (e.g., this compound) recombinant_fasn->inhibitor substrates Add substrates (Acetyl-CoA, Malonyl-CoA, NADPH) inhibitor->substrates measure Measure rate of NADPH oxidation (decrease in absorbance at 340 nm) substrates->measure calculate Calculate IC50 value measure->calculate start Start implantation Implant human cancer cells (e.g., MV-411) subcutaneously into immunodeficient mice start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer FASN inhibitor (e.g., this compound) or vehicle control daily (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Sacrifice mice when tumors reach a predetermined size or at the end of the study period monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis

References

A Head-to-Head Battle: Dissecting the Efficacy of FASN Inhibitors FT113 and TVB-2640 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of fatty acid synthase (FASN) inhibitors as a therapeutic strategy against breast cancer is ever-evolving. This guide provides a comprehensive comparison of two prominent FASN inhibitors, FT113 and TVB-2640, summarizing their performance based on available preclinical data and detailing the experimental methodologies for key assays.

Executive Summary

This compound and TVB-2640 are both potent inhibitors of fatty acid synthase (FASN), a key enzyme overexpressed in many cancers, including breast cancer, and associated with tumor progression and resistance to therapy.[1][2] Preclinical studies demonstrate that both compounds effectively inhibit FASN activity, leading to decreased proliferation and induction of apoptosis in breast cancer cells. While direct head-to-head comparative studies are limited, this guide consolidates the available data to facilitate an informed evaluation of their potential.

Mechanism of Action: Targeting the Lipogenic Engine of Cancer

Both this compound and TVB-2640 function by inhibiting FASN, the enzyme responsible for the synthesis of palmitate, a crucial fatty acid for cancer cell growth and survival.[3][4] By blocking this pathway, these inhibitors disrupt cellular processes vital for tumor progression, including membrane synthesis, signaling, and energy metabolism. This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3][5]

The inhibition of FASN by TVB-2640's analog, TVB-3166, has been shown to disrupt lipid raft architecture and inhibit critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5]

Quantitative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and TVB-2640 (and its analog TVB-3166) in various assays.

Compound Assay Cell Line / Target IC50 Reference
This compound FASN Enzyme InhibitionRecombinant Human FASN213 nM
FASN Activity (Cell-based)BT474 (HER2+)90 nM
Anti-proliferativePC3 (Prostate)47 nM
Anti-proliferativeMV-411 (Leukemia)26 nM
TVB-2640/TVB-3166 FASN Enzyme InhibitionBiochemical Assay42 nM (TVB-3166)[1]
Palmitate Synthesis InhibitionCALU-6 (Lung)81 nM (TVB-3166)[1]
Cell ViabilityCALU-6 (Lung)100 nM (TVB-3166)[1]
Anti-proliferativeEndocrine-Resistant Breast Cancer CellsMarked Inhibition (TVB-3166)[6]
Spheroid OutgrowthMDA-MB-231-BR (TNBC)Significant Reduction at 1 µM (TVB-2640)[7]
Cell MigrationMDA-MB-231-BR (TNBC)Impaired (TVB-2640)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound and TVB-2640.

Cell Viability / Anti-proliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

General Protocol:

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FASN inhibitor (this compound or TVB-2640/TVB-3166) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (typically 72 hours).

  • MTT Addition: MTT reagent (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assays (Annexin V Staining)

Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.

General Protocol:

  • Cell Treatment: Breast cancer cells are seeded in culture plates and treated with the FASN inhibitor or vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell surface integrity.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the FASN inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided.

FASN_Inhibition_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR Hormones Hormones MAPK MAPK Hormones->MAPK FASN FASN PI3K/AKT/mTOR->FASN Upregulates MAPK->FASN Upregulates Palmitate Palmitate FASN->Palmitate Synthesizes Decreased Proliferation Decreased Proliferation FASN->Decreased Proliferation Inhibition leads to Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to This compound / TVB-2640 This compound / TVB-2640 This compound / TVB-2640->FASN Inhibits Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Lipid Rafts Lipid Rafts Protein Palmitoylation->Lipid Rafts Lipid Rafts->PI3K/AKT/mTOR Maintains signaling

Caption: Simplified signaling pathway of FASN inhibition by this compound and TVB-2640.

Cell_Viability_Workflow A Seed Breast Cancer Cells (96-well plate) B Treat with this compound or TVB-2640 (Dose-response) A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate & Formazan Production D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Caption: Experimental workflow for determining cell viability using the MTT assay.

Apoptosis_Workflow A Treat Cells with This compound or TVB-2640 B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Stain with Annexin V & Propidium Iodide C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Caption: Experimental workflow for detecting apoptosis using Annexin V staining.

Conclusion

Both this compound and TVB-2640 demonstrate promise as inhibitors of FASN for the treatment of breast cancer. The available data indicate potent enzymatic and cellular inhibition, leading to anti-proliferative and pro-apoptotic effects. TVB-2640 has progressed to clinical trials, with its analog TVB-3166 showing efficacy in preclinical models of endocrine-resistant and triple-negative breast cancer.[6][7] this compound has demonstrated potent in vitro activity against a HER2-positive breast cancer cell line.

A direct, comprehensive comparison in a standardized panel of breast cancer cell lines representing different subtypes would be invaluable for a more definitive assessment of their relative potency and therapeutic potential. The detailed protocols provided in this guide should aid researchers in designing and interpreting future studies to further elucidate the efficacy of these and other FASN inhibitors.

References

A Comparative Analysis of FT113 and Orlistat as Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FT113 and Orlistat, two prominent inhibitors of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis and a critical target in cancer therapy. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key experiments.

Introduction to FASN and its Inhibition

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2] Upregulated in numerous cancer types, FASN supports rapid cell proliferation by providing essential lipids for membrane formation, energy storage, and signaling molecules. Its overexpression is often correlated with poor prognosis, making it an attractive target for anticancer drug development.[1] Both this compound and Orlistat have been identified as FASN inhibitors, but they exhibit distinct biochemical properties and mechanisms of action.

Comparative Performance and Efficacy

This compound and Orlistat demonstrate significant differences in their inhibitory profiles, specificity, and cellular effects. This compound is a potent, reversible inhibitor, whereas Orlistat acts as an irreversible inhibitor with a broader range of targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Orlistat based on published experimental findings.

Table 1: In Vitro Inhibitory Activity

ParameterThis compoundOrlistatReference
Target Enzyme Full-length human FASNFASN (Thioesterase Domain)[3][4][5]
Mechanism of Inhibition Reversible, interacts with KR domainIrreversible, covalent adduct with TE domain[1][4][6]
IC₅₀ (Enzymatic Assay) 213 nMNot applicable (irreversible)[1][3][5][7]
IC₅₀ (Cell-based FASN Activity) 90 nM (BT474 cells)~75% inhibition at 30 µM (PC-3 cells)[3][4][5]
IC₅₀ (Cell Proliferation) 26 nM (MV-411), 47 nM (PC3)Cell line dependent[3][5]

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterThis compoundOrlistatReference
Model MV-411 xenograft (mice)PC-3 xenograft (mice), Tongue Squamous Cell Carcinoma (orthotopic)[3][4][8]
Administration Route Oral (p.o.)Intraperitoneal (assumed for xenograft)[3][8]
Efficacy 50% tumor growth inhibition at 50 mg/kgSignificant tumor growth inhibition[1][3][4][8]
Oral Bioavailability 95% (mice), 84% (rats)Minimal systemic absorption[3][9]

Mechanism of Action

This compound is a potent and specific inhibitor that interacts with the ketoacyl reductase (KR) domain of the FASN enzyme.[1] This targeted interaction blocks the catalytic activity of FASN, leading to an accumulation of the substrate malonyl-CoA within the tumor cells and subsequent inhibition of cell proliferation.[3][5]

Orlistat , originally developed as an anti-obesity drug that inhibits pancreatic lipases, also functions as a potent, irreversible inhibitor of the FASN thioesterase (TE) domain.[4][6][8][10][11] The β-lactone ring of Orlistat is subject to nucleophilic attack by the active site serine of the TE domain, resulting in a stable, covalent adduct that inactivates the enzyme.[4][6] However, Orlistat is often described as a "dirty" drug due to its off-target effects on other cellular hydrolases.[10][12]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the FASN signaling pathway and a general workflow for comparing FASN inhibitors.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects cluster_inhibitors Growth_Factors Growth Factors (e.g., EGF, IGF-1) HER2 HER2 Growth_Factors->HER2 PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c Activates FASN FASN Enzyme SREBP1c->FASN Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition Induces Lipid_Synthesis Complex Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation This compound This compound This compound->FASN Inhibits (KR Domain) Orlistat Orlistat Orlistat->FASN Inhibits (TE Domain)

Caption: FASN signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay 1. FASN Enzymatic Assay (NADPH Depletion) Cell_Culture 2. Cancer Cell Lines (e.g., PC-3, BT474) Treatment 3. Treat with this compound / Orlistat Cell_Culture->Treatment Lipid_Assay 4a. Lipid Synthesis Assay ([14C]-Acetate Incorporation) Treatment->Lipid_Assay Viability_Assay 4b. Cell Viability/Proliferation (MTT / CCK-8 Assay) Treatment->Viability_Assay Apoptosis_Assay 4c. Apoptosis Assay (Annexin V / Caspase Activity) Treatment->Apoptosis_Assay Xenograft 5. Tumor Xenograft Model (e.g., Nude Mice) Inhibitor_Admin 6. Administer this compound / Orlistat Xenograft->Inhibitor_Admin Tumor_Measurement 7. Monitor Tumor Volume Inhibitor_Admin->Tumor_Measurement PK_Analysis 8. Pharmacokinetic Analysis Inhibitor_Admin->PK_Analysis PD_Analysis 9. Pharmacodynamic Analysis (e.g., Malonyl-CoA levels) Tumor_Measurement->PD_Analysis

Caption: Experimental workflow for comparing FASN inhibitors.

Detailed Experimental Protocols

FASN Enzymatic Activity Assay (NADPH Absorbance)

This assay quantifies FASN activity by measuring the rate of NADPH oxidation, which is a cofactor in the synthesis of palmitate.[2]

  • Reagents: Purified recombinant human FASN, Acetyl-CoA, Malonyl-CoA, NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing DTT and EDTA).

  • Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing the reaction buffer, Acetyl-CoA, and NADPH.

    • Add the FASN inhibitor (this compound or Orlistat) at various concentrations and incubate for a predetermined time.

    • Initiate the reaction by adding Malonyl-CoA.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of NADPH consumption. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Lipid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This method assesses FASN activity within intact cells by measuring the incorporation of a radiolabeled precursor into newly synthesized lipids.[4][5][8]

  • Reagents: Cancer cell line of interest, complete culture medium, [¹⁴C]-acetate, FASN inhibitor, scintillation cocktail, lysis buffer.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or Orlistat for a specified duration.

    • Add [¹⁴C]-acetate to the medium and incubate for 2-4 hours to allow for incorporation into lipids.

    • Wash the cells with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).

    • Measure the radioactivity of the lipid extract using a scintillation counter.

    • Normalize the counts to the total protein content of the cell lysate. The IC₅₀ is calculated based on the reduction in [¹⁴C] incorporation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[13][14]

  • Reagents: Cancer cell line, complete culture medium, FASN inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Expose the cells to a range of concentrations of the FASN inhibitor for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cell line, FASN inhibitor formulation for in vivo administration, calipers.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, this compound, Orlistat).

    • Administer the compounds according to the planned dosing schedule (e.g., daily oral gavage for this compound).[3]

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like malonyl-CoA levels).[5]

Conclusion

This compound and Orlistat represent two distinct approaches to FASN inhibition. This compound is a potent, orally bioavailable, and specific FASN inhibitor with a clear mechanism of action targeting the KR domain.[1][3] Its favorable pharmacokinetic profile makes it a strong candidate for clinical development. Orlistat, while an effective irreversible inhibitor of the FASN TE domain, suffers from poor systemic absorption and a lack of specificity, which may complicate its clinical application as an anti-cancer agent beyond its established use in obesity.[9][10][12] The choice between these or similar inhibitors will depend on the specific therapeutic context, balancing the need for potency, specificity, and a favorable drug metabolism and pharmacokinetics profile.

References

FT113: A Comparative Analysis of Specificity Against Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Fatty Acid Synthase (FASN) inhibitor FT113 against other metabolic inhibitors. This analysis is supported by available experimental data to delineate its specificity profile.

This compound is a potent inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers.[1][2][3] Its specificity is a key determinant of its therapeutic potential and risk of off-target effects. This guide compares the specificity of this compound with other notable metabolic inhibitors, focusing on their inhibitory concentrations and known off-target activities.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other FASN inhibitors against their primary target. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (in vitro)Cell-based IC50Reference(s)
This compound FASN213 nM26-90 nM[1][3]
TVB-2640 (Denifanstat) FASN--[4]
Orlistat FASN, Pancreatic Lipase--[5][6]
Fatostatin SREBP Cleavage-Activating Protein (SCAP)--[7]
C75 FASN--[8]
Cerulenin FASN--[8]

Note: Direct comparative IC50 values for all compounds under identical assay conditions are not publicly available. The potency of these inhibitors can vary depending on the specific assay conditions, cell lines used, and whether the target is a purified enzyme or within a cellular context.

Specificity Profile of this compound and Comparators

An ideal metabolic inhibitor exhibits high selectivity for its intended target with minimal interaction with other cellular proteins. The lack of comprehensive, publicly available kinome scans or broad-panel enzymatic screening for this compound limits a direct quantitative comparison of its off-target profile. However, based on available literature, a qualitative assessment of specificity can be made.

This compound: this compound is a piperazine-based inhibitor that targets the KR (ketoacyl reductase) domain of FASN.[9] Its primary characterization has focused on its potent inhibition of FASN.[1][3] While extensive off-target profiling data is not readily available in the public domain, its development as a selective FASN inhibitor is the central theme in the available literature.

TVB-2640 (Denifanstat): TVB-2640 is another FASN inhibitor that has progressed to clinical trials.[4][10] It is described as a highly selective, reversible, and orally bioavailable inhibitor.[4] Its advancement in clinical studies suggests a favorable safety profile, which is often associated with high target specificity.

Orlistat: Orlistat, an FDA-approved drug for obesity, inhibits both FASN and pancreatic lipase.[5][6] It is often referred to as a "dirty" drug due to its multiple off-target effects.[5][6] Its mechanism of action in weight loss is primarily through the inhibition of fat absorption in the gut, which can lead to significant gastrointestinal side effects. Its activity against multiple targets highlights a lower specificity compared to more recently developed FASN inhibitors.

Fatostatin: Fatostatin inhibits the SREBP pathway by binding to SCAP, thereby preventing the activation of lipogenic genes, including FASN.[7] However, studies have revealed that Fatostatin also exhibits SCAP-independent off-target effects, including the inhibition of microtubule spindle assembly during mitosis.[11] This indicates that its cellular effects are not solely attributable to the inhibition of the SREBP/FASN axis.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and how its specificity is evaluated, it is crucial to visualize the relevant biological pathways and experimental procedures.

FASN_Pathway cluster_input Inputs cluster_fasn Fatty Acid Synthase (FASN) cluster_output Outputs cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA FASN FASN (Multi-domain enzyme) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate FASN->Palmitate NADP+ NADP+ FASN->NADP+ CO2 CO2 FASN->CO2 This compound This compound This compound->FASN TVB-2640 TVB-2640 TVB-2640->FASN Orlistat Orlistat Orlistat->FASN

Fig. 1: Simplified diagram of the FASN-mediated de novo lipogenesis pathway and points of inhibition.

Specificity_Assay_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Purified_Enzyme Purified Target Enzyme (e.g., FASN) Biochemical_Assay Biochemical Assay (e.g., IC50 determination) Purified_Enzyme->Biochemical_Assay Off_Target_Enzymes Panel of Off-Target Enzymes (e.g., Kinases, other metabolic enzymes) Off_Target_Enzymes->Biochemical_Assay Selectivity Profiling Test_Compound Test Compound (e.g., this compound) Test_Compound->Purified_Enzyme Test_Compound->Off_Target_Enzymes Selectivity Profiling Specificity_Profile Specificity_Profile Biochemical_Assay->Specificity_Profile Cell_Culture Cell Lines Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Compound_Treatment->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) Compound_Treatment->Phenotypic_Assay Cellular_Specificity Cellular_Specificity Target_Engagement->Cellular_Specificity Cellular_Efficacy Cellular_Efficacy Phenotypic_Assay->Cellular_Efficacy

Fig. 2: General experimental workflow for assessing inhibitor specificity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of metabolic inhibitors. Below are representative protocols for key experiments.

In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the consumption of NADPH, a cofactor in the fatty acid synthesis reaction, which results in a decrease in absorbance at 340 nm.

  • Materials:

    • Purified recombinant human FASN

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

    • Test inhibitor (e.g., this compound) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in each well of the microplate.

    • Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding malonyl-CoA to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based FASN Activity Assay (¹⁴C-Acetate Incorporation)

This assay measures the de novo synthesis of lipids in intact cells by quantifying the incorporation of radiolabeled acetate into the total lipid fraction.

  • Materials:

    • Cancer cell line with high FASN expression (e.g., BT474, PC3)

    • Cell culture medium and supplements

    • Test inhibitor (e.g., this compound)

    • [¹⁴C]-Sodium Acetate

    • Phosphate-buffered saline (PBS)

    • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).

    • Add [¹⁴C]-Sodium Acetate to each well and incubate for an additional 2-4 hours.

    • Wash the cells with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using the lipid extraction solvent.

    • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

    • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of lipid synthesis for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Materials:

    • Cell line of interest

    • Test inhibitor

    • PBS

    • Lysis buffer with protease inhibitors

    • Equipment for heating cell suspensions (e.g., PCR cycler)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein (e.g., anti-FASN)

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes) to create a melt curve, or at a fixed temperature with varying inhibitor concentrations.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

    • Quantify the band intensities to determine the degree of protein stabilization by the inhibitor at different temperatures or concentrations. An increase in the amount of soluble protein at a given temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a potent FASN inhibitor with demonstrated in vitro and in-cell activity. While direct, comprehensive selectivity profiling data for this compound against a broad range of other metabolic enzymes is not publicly available, the focus of its development has been on achieving high FASN-specific potency. In comparison, older FASN inhibitors like Orlistat have known off-target activities, labeling them as less specific. Newer generation inhibitors such as TVB-2640 are reported to have high selectivity, a crucial attribute for their progression into clinical trials. The ultimate determination of this compound's specificity profile will require head-to-head comparisons with other inhibitors in broad-panel enzymatic and cellular assays. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies to further elucidate the precise specificity of this compound and other metabolic inhibitors.

References

FT113: A Potent Fatty Acid Synthase Inhibitor for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of FT113 and Other FASN Inhibitors in Validating Anticancer Effects Across Multiple Cell Lines

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and specificity is a continuous endeavor. One promising target in cancer metabolism is Fatty Acid Synthase (FASN), an enzyme overexpressed in numerous cancers and correlated with poor prognosis. This guide provides a comprehensive comparison of this compound, a potent FASN inhibitor, with other known FASN inhibitors, supported by experimental data to validate its anticancer effects in multiple cell lines.

This compound: A Potent and Orally Active FASN Inhibitor

This compound is a novel and potent small molecule inhibitor of FASN with an IC50 of 213 nM for the full-length recombinant human FASN enzyme.[1] It has demonstrated significant anti-proliferative activity against a range of cancer cell lines and has shown efficacy in in vivo models.[1]

Comparative Anticancer Activity of FASN Inhibitors

The validation of a new anticancer compound requires rigorous comparison with existing alternatives. This section presents a comparative analysis of the in vitro cytotoxic activity of this compound against other FASN inhibitors, including the well-characterized Orlistat and Fatostatin, as well as the clinical-stage compound TVB-3664.

Table 1: In Vitro Cytotoxicity (IC50) of FASN Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound PC3Prostate Cancer47[1]
MV-411Acute Myeloid Leukemia26[1]
BT474Breast Cancer90 (FASN activity)[1]
Orlistat PC-3Prostate CancerNot explicitly stated in nM[2]
ECC-1Endometrial Cancer>50,000[3]
KLEEndometrial Cancer>50,000[3]
Fatostatin LNCaPProstate Cancer~10,000
C4-2BProstate Cancer~10,000
TVB-3664 CaCo2Colorectal Cancer<200[4]
HT29Colorectal Cancer<200[4]
LIM2405Colorectal Cancer>200[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Mechanism of Action: Targeting the FASN Signaling Pathway

FASN is a key enzyme in the de novo synthesis of fatty acids, a process crucial for the rapid proliferation of cancer cells. Inhibition of FASN by compounds like this compound leads to a depletion of cellular fatty acids, which in turn disrupts membrane synthesis, energy metabolism, and signaling pathways, ultimately inducing cell cycle arrest and apoptosis.

The FASN signaling pathway is intricately linked with major oncogenic pathways such as the PI3K/AKT/mTOR and MAPK pathways. Growth factor signaling often upregulates SREBP-1c, a key transcription factor for FASN expression.

FASN_Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_gene FASN Gene SREBP1c->FASN_gene Transcription FASN_protein FASN Protein FASN_gene->FASN_protein Translation Fatty_Acids Fatty Acids (e.g., Palmitate) FASN_protein->Fatty_Acids Catalysis Apoptosis Apoptosis FASN_protein->Apoptosis Inhibition of Apoptosis Cell_Membrane Cell Membrane Synthesis Fatty_Acids->Cell_Membrane Signaling_Molecules Signaling Molecules Fatty_Acids->Signaling_Molecules Cell_Proliferation Cell Proliferation Cell_Membrane->Cell_Proliferation Signaling_Molecules->Cell_Proliferation This compound This compound This compound->FASN_protein Inhibition

Caption: FASN Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add this compound or other inhibitors (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other FASN inhibitors. Include a vehicle control (e.g., DMSO). Incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

FASN Activity Assay

This assay measures the enzymatic activity of FASN.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA, 0.15 mM NADPH, and 50 µM acetyl-CoA.

  • Inhibitor Incubation: Add varying concentrations of this compound or other FASN inhibitors to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding purified recombinant human FASN enzyme.

  • Monitor NADPH Oxidation: Monitor the decrease in absorbance at 340 nm for 10 minutes at 37°C, which corresponds to the oxidation of NADPH during fatty acid synthesis.

  • Data Analysis: Calculate the rate of NADPH consumption and determine the IC50 value of the inhibitor.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Detailed Protocol:

  • Cell Lysis: Treat cells with this compound or other inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, p-AKT, AKT, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anticancer Efficacy of this compound

The anticancer effects of this compound have also been validated in a mouse xenograft model.[1]

Table 2: In Vivo Efficacy of this compound in a MV-411 Xenograft Model

Treatment GroupDose (mg/kg, p.o., b.i.d.)Tumor Growth Inhibition (%)Reference
This compound2532[1]
This compound5050[1]

Xenograft Mouse Model Protocol

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Inject_Cells Subcutaneously inject MV-411 cells into nude mice Tumor_Growth Allow tumors to reach ~100-200 mm³ Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Drug Administer this compound or vehicle orally (twice daily) Randomize->Administer_Drug Monitor_Tumor Measure tumor volume and body weight (2-3 times/week) Administer_Drug->Monitor_Tumor Sacrifice Sacrifice mice at study endpoint Monitor_Tumor->Sacrifice Excise_Tumors Excise and weigh tumors Sacrifice->Excise_Tumors Analyze_Tissues Perform pharmacodynamic analysis (e.g., Western blot) Excise_Tumors->Analyze_Tissues

Caption: General workflow for an in vivo xenograft study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV-411 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-200 mm³.

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally twice daily.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissues can be used for further pharmacodynamic analysis.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective FASN inhibitor with significant anticancer activity across multiple cancer cell lines. Its efficacy, combined with its oral bioavailability, positions this compound as a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other FASN inhibitors in various cancer contexts.

References

A Head-to-Head Comparison of FASN Inhibitors: FT113 vs. GSK2194069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and metabolic disease research, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising therapeutic strategy. FASN, a key enzyme in de novo fatty acid synthesis, is often overexpressed in cancer cells, providing the necessary lipids for rapid proliferation and survival. This guide provides a detailed, data-driven comparison of two prominent FASN inhibitors: FT113 and GSK2194069.

At a Glance: Key Quantitative Data

The following tables summarize the reported biochemical and cellular activities of this compound and GSK2194069. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Biochemical Inhibitory Activity

ParameterThis compoundGSK2194069Target Domain
IC50 (Full-Length Human FASN) 213 nM[1]7.7 nM[2]Overall Enzyme Activity
IC50 (KR Domain vs. Acetoacetyl-CoA) Not explicitly reported4.8 nM[2]β-Ketoacyl Reductase
Ki (KR Domain vs. NADPH) Not explicitly reported5.6 nM[2]β-Ketoacyl Reductase

Table 2: Cellular Activity

Cell LineThis compound IC50 (Proliferation)GSK2194069 IC50/EC50Notes
BT474 (Breast Cancer) 90 nM (FASN activity)[1]Not explicitly reported-
PC3 (Prostate Cancer) 47 nM[1]More effective in FASN-positive LNCaP cellsGSK2194069 shows higher efficacy in cells with high FASN expression[2].
MV-411 (Acute Myeloid Leukemia) 26 nM[1]Not explicitly reported-
A549 (Lung Cancer) Not explicitly reported15.5 nM (EC50, phosphatidylcholine levels)[2]-
KATO-III, MKN45, SNU-1 (Gastric Cancer) Not explicitly reportedEffective inhibition at 100 nM[2]-

Mechanism of Action and Target Engagement

Both this compound and GSK2194069 target the β-ketoacyl reductase (KR) domain of FASN, a critical component of the enzyme's multienzyme complex responsible for the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP.

GSK2194069 has been extensively characterized as a potent and specific inhibitor of the KR domain[3][4]. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to the keto-substrate (e.g., acetoacetyl-CoA) and an uncompetitive inhibitor with respect to the cofactor NADPH[4]. This suggests that GSK2194069 binds to the NADPH-bound form of the enzyme. The binding site of GSK2194069 within the human KR domain has been elucidated through co-crystal structures, providing a detailed molecular basis for its inhibitory activity[3][4].

This compound is also a potent inhibitor of the FASN KR domain[1]. It is described as interacting with key "potency-driving regions" of the KR domain binding site. While a co-crystal structure for this compound has not been publicly detailed in the searched literature, its potent biochemical and cellular activity, along with its in vivo efficacy, underscore its effective engagement of the FASN target.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

FASN_Signaling_Pathway cluster_FASN FASN Catalytic Cycle AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN KR KR Domain Palmitate Palmitate FASN->Palmitate NADPH TumorGrowth Tumor Cell Growth & Proliferation Palmitate->TumorGrowth This compound This compound This compound->KR inhibition GSK2194069 GSK2194069 GSK2194069->KR inhibition

Caption: Simplified signaling pathway of FASN and points of inhibition by this compound and GSK2194069.

Experimental_Workflow start Start biochemical_assay Biochemical Assay (e.g., Full-length FASN IC50) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Proliferation, FASN activity) start->cell_based_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis in_vivo_study In Vivo Study (e.g., Xenograft model) cell_based_assay->in_vivo_study in_vivo_study->data_analysis

Caption: General experimental workflow for the evaluation of FASN inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize FASN inhibitors. These are synthesized from methodologies described in the cited literature.

FASN Activity Assay (Radiolabeled Acetate Incorporation)

This assay measures the incorporation of a radiolabeled precursor into newly synthesized fatty acids in cultured cells.

  • Cell Culture: Plate cells (e.g., BT474, A549) in appropriate growth medium and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound or GSK2194069 for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Lipid Extraction: Wash cells with PBS, and then lyse the cells. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Scintillation Counting: Quantify the amount of incorporated [14C] in the lipid fraction using a scintillation counter.

  • Data Analysis: Normalize the counts to the total protein concentration in each sample and calculate the IC50 value for FASN activity.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on cancer cell growth.

  • Cell Seeding: Seed cells (e.g., PC3, MV-411) in 96-well plates at a predetermined density.

  • Compound Addition: After allowing cells to attach, add serial dilutions of this compound or GSK2194069.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical in vivo efficacy study in a mouse model.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., MV-411) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm3).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound or GSK2194069 via the appropriate route (e.g., oral gavage for this compound) at various doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to measure target engagement, such as the levels of malonyl-CoA[1]. Malonyl-CoA levels can be quantified by methods like HPLC/mass spectrometry[5].

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

In Vivo Performance

This compound has demonstrated potent oral bioavailability and anti-tumor activity in vivo. In a mouse xenograft model using MV-411 cells, oral administration of this compound led to a dose-dependent increase in intratumoral malonyl-CoA concentrations, confirming target engagement. Furthermore, this compound significantly inhibited tumor growth[1].

While specific in vivo efficacy data for GSK2194069 was not as prominently featured in the initial searches, its potent cellular activity and well-defined mechanism of action suggest its potential for in vivo studies.

Summary and Conclusion

Both this compound and GSK2194069 are potent inhibitors of the FASN KR domain, representing valuable tools for cancer and metabolic disease research.

  • GSK2194069 stands out for its exceptional biochemical potency (IC50 of 7.7 nM for the full-length enzyme) and the detailed characterization of its binding mode through co-crystallography. This makes it an excellent tool for structural biology and mechanistic studies.

  • This compound demonstrates strong cellular and in vivo activity, with the significant advantage of oral bioavailability. This positions it as a promising candidate for further preclinical and potentially clinical development.

The choice between this compound and GSK2194069 will depend on the specific research question. For studies requiring a deep understanding of the molecular interactions with the KR domain, GSK2194069 is an ideal choice. For investigations focusing on in vivo efficacy and oral therapeutic potential, this compound presents a compelling option. Further head-to-head studies under identical experimental conditions would be invaluable for a more direct comparison of their therapeutic indices and overall potential.

References

A Comparative Analysis of the Therapeutic Index: FT113 Versus Traditional Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the relentless pursuit of more effective and safer cancer therapies, the therapeutic index (TI) remains a critical benchmark for preclinical and clinical drug evaluation. A wider therapeutic window signifies a greater margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides a comparative overview of the novel fatty acid synthase (FASN) inhibitor, FT113, against established chemotherapeutic agents—doxorubicin, paclitaxel, and cisplatin—with a focus on their respective therapeutic indices based on available preclinical data.

This analysis is intended for researchers, scientists, and drug development professionals to offer a data-driven perspective on the potential safety and efficacy profile of this compound in comparison to traditional cytotoxic agents. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to provide a preliminary assessment.

Executive Summary

This compound is a potent and selective inhibitor of fatty acid synthase, an enzyme overexpressed in many cancers and associated with tumor growth and survival. By targeting a distinct metabolic pathway, this compound is hypothesized to offer a more favorable therapeutic index compared to traditional chemotherapies that indiscriminately target rapidly dividing cells, leading to significant off-target toxicity. This guide presents available preclinical data on the toxicity and efficacy of this compound and compares it with doxorubicin, paclitaxel, and cisplatin.

Data Presentation: Therapeutic Index Comparison

The therapeutic index is quantitatively defined as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). A higher TI indicates a more favorable safety profile. The following tables summarize the available preclinical data for this compound and traditional chemotherapies in murine models. It is important to note that the experimental conditions, including mouse strain, tumor model, and administration route, can significantly influence these values, making direct comparisons challenging.

Table 1: Preclinical Toxicity (LD50) in Mice

CompoundAdministration RouteMouse StrainLD50 (mg/kg)
This compound Not ReportedNot ReportedData Not Available
Doxorubicin Intravenous (IV)Albino Mice12.5[1]
Intravenous (IV)Inbred ICR Mice17[2]
Intraperitoneal (IP)Albino Mice4.6[1]
Paclitaxel Intravenous (IV)Not Specified12
Intraperitoneal (IP)Not Specified128[3]
Intravenous (IV)ICR Mice31.3 ("Taxol" formulation)[4]
Cisplatin Intraperitoneal (IP)Swiss Webster Mice5.24 (embryonic LD50)[5]
Intraperitoneal (IP)Not Specified16.9 (in isotonic solution)[6]

Table 2: Preclinical Efficacy (Effective Dose) in Mouse Xenograft Models

CompoundTumor ModelAdministration RouteEffective Dose (mg/kg)Endpoint
This compound MV4-11 (AML)Not Reported25-50Tumor Growth Inhibition
Doxorubicin Human Breast CancerIntravenous (IV)6-10Significant Tumor Growth Inhibition[7]
PC3 (Prostate)Intraperitoneal (IP)4-8Delayed Tumor Growth[8]
4T1 (Breast)Intraperitoneal (IP)4-8Reduced Tumor Growth[9]
Paclitaxel Human Lung CancerIntravenous (IV)12-24Significant Tumor Growth Inhibition[10]
Human Breast CancerIntraperitoneal (IP)20Significant Antitumor Activity[11]
Human Mammary TumorNot Specified12-24Tumor Growth Inhibition[12]
Cisplatin Human Oral Squamous CarcinomaIntraperitoneal (IP)0.3-0.928-86% Tumor Growth Inhibition[13]
Human Lung CancerIntravenous (IV)3Less effective than Paclitaxel at 24 mg/kg[10]
Human Bladder CancerSubcutaneous (SC)1Tumor Volume Reduction[14]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and traditional chemotherapies underpin their differing selectivity and potential for toxicity.

This compound and the Fatty Acid Synthase (FASN) Pathway

This compound targets FASN, a key enzyme in the de novo synthesis of fatty acids. In many cancer cells, FASN is overexpressed and its activity is crucial for membrane synthesis, energy storage, and protein modification, thus supporting rapid proliferation and survival. By inhibiting FASN, this compound disrupts these processes, leading to cancer cell death.

FASN_Pathway cluster_cell Cancer Cell Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Energy Storage Energy Storage Fatty Acids->Energy Storage Protein Modification Protein Modification Fatty Acids->Protein Modification Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Energy Storage->Cell Proliferation & Survival Protein Modification->Cell Proliferation & Survival This compound This compound This compound->FASN Inhibition Chemotherapy_Apoptosis_Pathway cluster_agents Chemotherapeutic Agents cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response Cisplatin Cisplatin DNA DNA Cisplatin->DNA Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Apoptosis Signaling Apoptosis Signaling DNA Damage->Apoptosis Signaling Mitotic Arrest->Apoptosis Signaling Apoptosis Apoptosis Apoptosis Signaling->Apoptosis Xenograft_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Efficacy Evaluation Efficacy Evaluation Treatment Groups->Efficacy Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis

References

Evaluating the Synergistic Potential of FASN Inhibitor FT113 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 7, 2025 – In the evolving landscape of oncology, the targeting of cancer metabolism has emerged as a promising therapeutic strategy. One key enzyme in this domain is Fatty Acid Synthase (FASN), which is overexpressed in numerous cancers and is associated with tumor progression and resistance to treatment. FT113, a potent and selective inhibitor of FASN, has demonstrated significant preclinical activity as a monotherapy. This guide provides a comprehensive evaluation of the potential synergistic effects of this compound when combined with other anticancer agents, drawing upon experimental data from studies on other FASN inhibitors to extrapolate the likely benefits and mechanisms of combination therapy involving this compound.

While specific combination studies for this compound are not yet publicly available, the extensive research on other FASN inhibitors such as cerulenin, orlistat, and TVB-2640 provides a strong foundation for predicting synergistic interactions. These studies have consistently shown that inhibiting FASN can enhance the efficacy of both conventional chemotherapies and targeted agents across a range of cancer types.

Synergistic Effects with Chemotherapy

FASN inhibitors have been shown to synergize with several standard-of-care chemotherapeutic drugs. The proposed mechanism often involves the disruption of lipid metabolism, which is crucial for the rapid proliferation of cancer cells and for membrane synthesis. This disruption can lead to increased cellular stress, apoptosis, and cell cycle arrest, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

Combination DrugCancer ModelObserved Synergistic EffectPotential Mechanism
Paclitaxel Breast CancerEnhanced inhibition of tumor growth and induction of apoptosis.[1]Disruption of microtubule dynamics and increased apoptotic signaling.
5-Fluorouracil (5-FU) Breast CancerIncreased cytotoxicity and inhibition of cell proliferation.[2]Interference with DNA synthesis and repair, coupled with metabolic stress.
Oxaliplatin Colorectal CancerOvercoming drug resistance and increased apoptosis.Impaired DNA repair mechanisms and enhanced cell cycle arrest.

Synergistic Effects with Targeted Therapies

The interplay between FASN and key oncogenic signaling pathways provides a strong rationale for combining FASN inhibitors with targeted therapies. Inhibition of FASN can disrupt the signaling nodes that drive cancer cell growth and survival, leading to a more profound and durable anti-tumor response when combined with agents that target these specific pathways.

Combination Drug ClassCancer ModelObserved Synergistic EffectPotential Mechanism
HER2 Inhibitors (e.g., Trastuzumab) HER2+ Breast CancerReversal of trastuzumab resistance and enhanced growth inhibition.[1]Downregulation of HER2 signaling and disruption of lipid raft-mediated signaling.
PI3K/AKT Inhibitors Various Solid TumorsIncreased apoptosis and inhibition of cell proliferation.[3]Dual blockade of critical survival pathways, leading to enhanced cell death.
MAPK/ERK Inhibitors Various Solid TumorsEnhanced tumor growth inhibition.Concurrent inhibition of parallel growth and survival signaling pathways.

Experimental Protocols

The evaluation of synergistic effects in preclinical studies typically involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the assessment of drug synergy.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound in combination with other drugs and to quantify the degree of synergy.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a dose matrix of this compound and the combination drug for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Synergy Calculation: The data is analyzed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Bliss Independence model can also be used to assess synergy.

Apoptosis Assay

Objective: To measure the induction of apoptosis following combination treatment.

Protocol:

  • Treatment: Cells are treated with this compound, the combination drug, or the combination of both for a defined period.

  • Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of the drug combination in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the evaluation of this compound's synergistic effects.

FASN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates RAS RAS Growth Factor Receptor->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates FASN FASN mTOR->FASN Upregulates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Gene Expression Gene Expression ERK->Gene Expression Regulates Fatty Acids Fatty Acids FASN->Fatty Acids Produces Cell Growth & Proliferation Cell Growth & Proliferation Fatty Acids->Cell Growth & Proliferation Gene Expression->Cell Growth & Proliferation

Caption: FASN in Oncogenic Signaling.

Synergy_Workflow In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Apoptosis Assays Apoptosis Assays In Vitro Studies->Apoptosis Assays Synergy Analysis Synergy Analysis Cell Viability Assays->Synergy Analysis Apoptosis Assays->Synergy Analysis In Vivo Studies In Vivo Studies Synergy Analysis->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Models->Tumor Growth Inhibition Mechanism of Action Studies Mechanism of Action Studies Tumor Growth Inhibition->Mechanism of Action Studies Final Report Final Report Tumor Growth Inhibition->Final Report Western Blot Western Blot Mechanism of Action Studies->Western Blot Immunohistochemistry Immunohistochemistry Mechanism of Action Studies->Immunohistochemistry Mechanism of Action Studies->Final Report

Caption: Drug Synergy Evaluation Workflow.

Conclusion

The available preclinical evidence for FASN inhibitors strongly suggests that this compound holds significant promise for use in combination therapies. By targeting the metabolic machinery of cancer cells, this compound is poised to synergize with a wide array of anticancer agents, potentially leading to improved treatment outcomes, overcoming drug resistance, and allowing for the use of lower, less toxic doses of conventional chemotherapeutics. Further preclinical and clinical studies are warranted to definitively establish the synergistic potential of this compound in specific cancer contexts and to identify optimal combination regimens.

Contact: [Insert Contact Information for Researchers, Scientists, and Drug Development Professionals]

References

FT113 Demonstrates Superior Oral Bioavailability Compared to Other FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that FT113, a potent and selective inhibitor of Fatty Acid Synthase (FASN), exhibits significantly higher oral bioavailability compared to other inhibitors in its class. This characteristic positions this compound as a promising candidate for clinical development, offering the potential for convenient oral administration and consistent therapeutic exposure.

Fatty Acid Synthase is a key enzyme in the de novo lipogenesis pathway, which is upregulated in many cancers and metabolic diseases. Inhibition of FASN is a promising therapeutic strategy, and the development of orally bioavailable inhibitors is a critical step towards clinical translation. This guide provides a comparative analysis of the oral bioavailability of this compound and other notable FASN inhibitors, supported by available experimental data.

Comparative Analysis of Oral Bioavailability

The oral bioavailability of a drug is a key pharmacokinetic parameter that determines the proportion of an orally administered dose that reaches systemic circulation. High oral bioavailability is desirable as it can lead to more predictable and effective therapeutic outcomes.

FASN InhibitorOral Bioavailability (%)SpeciesNotes
This compound 95% MouseDemonstrates excellent oral absorption.[1]
84% Rat[1]
TVB-2640 (Denifanstat) 38%MouseA leading FASN inhibitor in clinical trials.[2]
Fasnall Exhibits in vivo bioavailabilityMouseSpecific percentage not reported. Recent studies suggest its primary target may not be FASN.[3][4][5][6]
Orlistat <1%HumanPrimarily acts locally in the gastrointestinal tract with minimal systemic absorption.[7][8][9][10]

As the data indicates, this compound shows near-complete oral absorption in preclinical models, a significant advantage over other FASN inhibitors. TVB-2640, while also orally active and having advanced to clinical trials, demonstrates a more moderate oral bioavailability in mice.[2][11] Fasnall has been shown to be bioavailable in vivo, though a precise percentage has not been published.[3] Orlistat, an approved anti-obesity drug that also inhibits FASN, is designed for local action in the gut and consequently has very low systemic bioavailability.[7][8][9][10]

Experimental Protocols for Determining Oral Bioavailability

The determination of oral bioavailability is a standard component of preclinical drug development. A typical experimental protocol in a rodent model is outlined below.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability (F%) of a FASN inhibitor.

Materials:

  • FASN inhibitor (e.g., this compound)

  • Vehicle for oral and intravenous administration (e.g., a mixture of DMSO, PEG300, and saline)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: A cohort of animals receives the FASN inhibitor intravenously at a specific dose (e.g., 1 mg/kg) to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability.

    • Oral (PO) Administration: Another cohort receives the FASN inhibitor orally via gavage at a defined dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected from the cannulated vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the FASN inhibitor in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including AUC for both IV and PO administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizing the FASN Inhibition Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

FASN_Pathway cluster_0 De Novo Lipogenesis cluster_1 FASN Inhibition Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits

Caption: The role of FASN in converting Acetyl-CoA and Malonyl-CoA to Palmitate and its inhibition by this compound.

Bioavailability_Workflow cluster_workflow Oral Bioavailability Determination start Animal Dosing iv_dose Intravenous (IV) Administration start->iv_dose po_dose Oral (PO) Administration start->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (AUC) plasma_analysis->pk_analysis calculation Bioavailability (F%) Calculation pk_analysis->calculation

Caption: A simplified workflow for determining the oral bioavailability of a drug candidate in a preclinical setting.

References

A Clinical Perspective on FT113 and Other Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical and preclinical data surrounding the next generation of FASN inhibitors, with a focus on FT113 in comparison to clinically evaluated counterparts such as TVB-2640 (Denifanstat) and ASC40.

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its pivotal role in de novo lipogenesis, a process significantly upregulated in various pathological conditions. This guide provides a comparative analysis of the preclinical FASN inhibitor this compound against other notable inhibitors that have progressed to clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of their clinical potential, supported by available experimental data and detailed methodologies.

Comparative Efficacy and Potency

The landscape of FASN inhibitors is populated by several molecules with distinct chemical scaffolds and varying degrees of potency and clinical development. Here, we summarize the key quantitative data for this compound, TVB-2640, and ASC40 to facilitate a direct comparison of their biological activity.

InhibitorTargetIC50 (Enzymatic Assay)IC50 (Cell-based Assay)Key Preclinical/Clinical Indication(s)
This compound FASN213 nM (recombinant human FASN)[1]90 nM (BT474 cells)[1]Cancer (Prostate, Acute Myeloid Leukemia)[1]
TVB-2640 (Denifanstat) FASN42 nM60 nM (palmitate synthesis)Cancer (NSCLC, Breast, Ovarian), NASH
ASC40 (Denifanstat) FASN50 nM-Acne Vulgaris, NASH[1]

Table 1: Comparative Potency of FASN Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of FASN or a cellular process by 50%. Lower values indicate higher potency.

Preclinical Antitumor Activity of this compound

This compound has demonstrated significant antitumor activity in preclinical models. In vitro, it has shown potent anti-proliferative effects against various cancer cell lines.

Cell LineCancer TypeIC50 (Anti-proliferative Assay)
PC3Human Prostate Cancer47 nM[1]
MV4-11Human Acute Myeloid Leukemia26 nM[1]

Table 2: In Vitro Anti-proliferative Activity of this compound.

In vivo studies using a mouse xenograft model with MV4-11 human acute myeloid leukemia cells have further substantiated the anti-tumor potential of this compound.

Treatment GroupDosageTumor Growth Inhibition
This compound25 mg/kg32%[1]
This compound50 mg/kg50%[1]

Table 3: In Vivo Antitumor Efficacy of this compound in an MV4-11 Xenograft Model. [1]

Clinical Development of Other FASN Inhibitors

While this compound remains in the preclinical stage, other FASN inhibitors have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting this pathway in humans.

TVB-2640 (Denifanstat): This is one of the most clinically advanced FASN inhibitors. It has been evaluated in multiple Phase I and II clinical trials for various solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer, both as a monotherapy and in combination with standard-of-care agents like paclitaxel. In a Phase I study, TVB-2640 demonstrated a manageable safety profile and showed preliminary signs of efficacy, with prolonged stable disease observed in some patients. Combination therapy with paclitaxel showed confirmed partial responses in several tumor types. TVB-2640 has also shown promise in non-oncologic indications, significantly reducing liver fat in patients with nonalcoholic steatohepatitis (NASH).

ASC40 (Denifanstat): ASC40, which is the same molecule as TVB-2640 but developed under a different name for specific indications and regions, has shown significant success in the treatment of acne vulgaris. In a Phase II clinical trial (NCT05104125), ASC40 demonstrated a statistically significant reduction in inflammatory and non-inflammatory lesions compared to placebo. A subsequent Phase III trial (NCT06192264) also met all its primary and key secondary endpoints, confirming its efficacy and favorable safety profile for the treatment of moderate to severe acne.

Signaling Pathways and Mechanism of Action

FASN inhibition impacts critical signaling pathways that are frequently dysregulated in cancer, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. By depleting the intracellular pool of palmitate, FASN inhibitors can disrupt the proper localization and function of key signaling proteins, leading to cell cycle arrest and apoptosis.

FASN_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation FASN FASN AKT->FASN Upregulation mTOR->FASN Upregulation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Palmitate Palmitate FASN->Palmitate Synthesis This compound This compound / Other FASN Inhibitors This compound->FASN Inhibition

Caption: FASN in the PI3K/AKT/mTOR Signaling Pathway.

FASN_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation FASN FASN ERK->FASN Upregulation CellProliferation Cell Proliferation ERK->CellProliferation This compound This compound / Other FASN Inhibitors This compound->FASN Inhibition

Caption: FASN Regulation by the MAPK/ERK Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

FASN Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of FASN by quantifying the incorporation of a radiolabeled substrate into fatty acids.

1. Enzyme and Substrate Preparation:

  • Recombinant human FASN is purified and diluted in assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA).

  • A reaction mixture is prepared containing acetyl-CoA and NADPH in the assay buffer.

  • The radiolabeled substrate, [¹⁴C]-malonyl-CoA, is prepared at a stock concentration and diluted to the final working concentration.

2. Assay Procedure:

  • The FASN enzyme solution is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the reaction mixture containing [¹⁴C]-malonyl-CoA.

  • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.

3. Termination and Scintillation Counting:

  • The reaction is terminated by the addition of an acidic solution (e.g., 6 M HCl).

  • The newly synthesized fatty acids are extracted using an organic solvent (e.g., hexane).

  • The radioactivity in the organic phase is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The percentage of FASN inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FASN_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare FASN Enzyme Solution Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor Prepare Inhibitor Dilutions Inhibitor->Preincubation Substrate Prepare Radiolabeled Substrate Mix Initiation Initiate Reaction with Substrate Mix Substrate->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Fatty Acids Termination->Extraction Counting Scintillation Counting Extraction->Counting DataAnalysis Calculate IC50 Counting->DataAnalysis

Caption: Workflow for a Radiometric FASN Inhibition Assay.

In Vivo Tumor Xenograft Study

This experimental model is crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

1. Cell Culture and Animal Model:

  • The selected human cancer cell line (e.g., MV4-11) is cultured under standard conditions.

  • Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

  • Mice are randomized into treatment and control groups.

  • The FASN inhibitor (e.g., this compound) is administered, typically orally, at various doses. The vehicle used for the drug formulation is given to the control group.

  • Treatment is administered on a defined schedule (e.g., daily or twice daily) for a specified duration.

4. Monitoring and Endpoint:

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size or after a set treatment period.

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion and Future Perspectives

The available data indicate that this compound is a potent FASN inhibitor with significant preclinical anti-tumor activity. Its efficacy in both in vitro and in vivo models suggests that it holds promise as a potential therapeutic agent for cancers that are dependent on de novo lipogenesis.

The clinical success of other FASN inhibitors like TVB-2640 and ASC40 in oncology and dermatology provides a strong rationale for the continued development of this class of drugs. The manageable safety profile observed in clinical trials is encouraging, although specific side effects such as skin and eye-related issues need to be carefully monitored and managed.

Future research should focus on a head-to-head preclinical comparison of this compound with clinically advanced FASN inhibitors to better understand its relative potency and potential advantages. Furthermore, identifying predictive biomarkers of response to FASN inhibition will be crucial for patient selection and for maximizing the clinical benefit of these targeted therapies. The exploration of combination strategies, where FASN inhibitors are paired with other anticancer agents, is also a promising avenue for future clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for FT113

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as FT113 (1,1,2-Trichlorotrifluoroethane), is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal protocols minimizes risks and ensures compliance with regulatory standards.

This compound, also known as Freon 113 or CFC-113, is a colorless, volatile liquid that requires careful handling due to its potential health and environmental hazards.[1] This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.[2][3]

  • Skin Protection: Use chemical-resistant gloves to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use an appropriate respirator.[2]

General Handling:

  • Work in a well-ventilated area, preferably outdoors or in a chemical fume hood.[2][3]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drinking, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly after handling the substance.[2]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[2][4] The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Clearly label all containers holding this compound waste with "Hazardous Waste" and the full chemical name: "1,1,2-Trichlorotrifluoroethane".[5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be segregated.[5][6]

Step 2: Container Management

  • Use a suitable, leak-proof, and chemically compatible container for collecting this compound waste. The original container or an approved alternative is recommended.[2][4][5]

  • Keep the waste container securely closed except when adding waste.[5][6]

  • Store the waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[1][3][4][7]

  • Employ secondary containment to capture any potential leaks or spills.[6]

Step 3: Managing Spills and Contaminated Materials

  • In the event of a spill, approach the release from upwind.[2][4]

  • Prevent the spill from entering sewers, water courses, or confined areas.[2][4]

  • Contain and collect the spillage using a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[2][4]

  • Place the contaminated absorbent material into a designated, labeled container for disposal as hazardous waste.[2][4] Contaminated labware should also be treated as hazardous waste.[5]

Step 4: Disposal of Empty Containers

  • Empty containers of this compound retain product residue and are considered hazardous.[2] Do not reuse them.[2][4]

  • For containers that held this compound, they should be managed as hazardous waste. In some jurisdictions, triple-rinsing with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous waste.[5][8]

Step 5: Final Disposal

  • Arrange for the collection and disposal of this compound waste through a licensed and certified hazardous waste disposal contractor.[2][4]

  • Some safety data sheets recommend disposal at an industrial combustion plant.[7]

  • Refer to your manufacturer or supplier for potential recovery or recycling options.[2][4]

Quantitative Data Summary

While specific disposal limits can vary based on local regulations, the following table summarizes key quantitative data related to this compound from safety data sheets.

ParameterValueReference
ACGIH TLV-TWA (8 hours) 1000 ppm (7670 mg/m³)[4]
ACGIH TLV-STEL (15 minutes) 1250 ppm (9590 mg/m³)[4]
NIOSH REL-TWA (10 hours) 1000 ppm (7600 mg/m³)[4]
NIOSH REL-STEL (15 minutes) 1250 ppm (9500 mg/m³)[4]
OSHA PEL 1989-TWA (8 hours) 1000 ppm (7600 mg/m³)[4]
OSHA PEL 1989-STEL (15 minutes) 1250 ppm (9500 mg/m³)[4]

ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit.

Experimental Protocols

The proper disposal of this compound follows established hazardous waste management protocols rather than specific experimental procedures for its degradation or neutralization in a standard laboratory setting. The primary "protocol" is the adherence to the step-by-step disposal guidance outlined above, which is derived from safety data sheets and general chemical waste handling procedures.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and actions for both liquid waste and spill cleanup.

FT113_Disposal_Workflow cluster_waste This compound Liquid Waste Disposal start Generated this compound Waste collect Collect in a Labeled, Compatible Container start->collect seal Keep Container Securely Closed collect->seal store Store in a Designated, Well-Ventilated Area seal->store contact Contact Licensed Hazardous Waste Contractor store->contact disposal Arrange for Pickup and Disposal contact->disposal end_waste Disposed disposal->end_waste

Caption: Workflow for the routine disposal of liquid this compound waste.

FT113_Spill_Cleanup_Workflow cluster_spill This compound Spill Cleanup and Disposal spill This compound Spill Occurs assess Assess Spill Size and Ventilate Area spill->assess ppe Wear Appropriate PPE assess->ppe contain Contain Spill with Non-Combustible Absorbent ppe->contain collect_spill Collect Contaminated Material contain->collect_spill containerize Place in Labeled Hazardous Waste Container collect_spill->containerize contact_spill Contact Licensed Hazardous Waste Contractor containerize->contact_spill disposal_spill Arrange for Pickup and Disposal contact_spill->disposal_spill end_spill Disposed disposal_spill->end_spill

Caption: Step-by-step procedure for cleaning up and disposing of an this compound spill.

References

Personal protective equipment for handling FT113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of FT113, a potent inhibitor of fatty acid synthase (FASN). Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.

Immediate Safety Information

This compound (CAS 1630808-89-7) is a bioactive small molecule. While the Safety Data Sheet (SDS) from suppliers may not classify it as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling to minimize exposure.

1.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing stock solutions (powder form) Safety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator or working in a certified chemical fume hood
Handling dilute solutions (e.g., cell culture medium) Safety glassesNitrile glovesLaboratory coatNot generally required, but work should be performed in a biological safety cabinet (BSC)
In vivo studies (animal handling and dosing) Safety glasses or face shieldNitrile glovesLaboratory coat or disposable gownDependent on institutional animal care and use committee (IACUC) protocols

1.2 First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Operational Plan: Handling and Storage

2.1 Preparation of Stock Solutions

This compound is typically supplied as a solid. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully add the desired amount of this compound powder to the tube inside a chemical fume hood or a balance enclosure.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 409.41 g/mol ), add 244.25 µL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

2.2 Storage and Stability

Form Storage Temperature Stability
Solid Powder -20°CAt least 2 years
DMSO Stock Solution -20°C or -80°CAt least 6 months

Experimental Protocols

3.1 In Vitro Cell Proliferation Assay (WST-1 Method)

This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.

Workflow for Cell Proliferation Assay:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Add WST-1 reagent to each well B->C D Incubate for 1-4 hours C->D E Measure absorbance at 450 nm D->E

Caption: Workflow for a typical cell proliferation assay using this compound.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells). Incubate for 48-72 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

3.2 In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Workflow for In Vivo Xenograft Study:

G A Implant cancer cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control daily (e.g., oral gavage, intraperitoneal injection) C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at the end of the study and collect tumors for analysis E->F

Caption: General workflow for an in vivo xenograft study with this compound.

Detailed Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate this compound for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer the drug and vehicle control to the respective groups at the determined dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Mechanism of Action: FASN Inhibition

This compound exerts its biological effects by inhibiting the fatty acid synthase (FASN) enzyme. FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

FASN Signaling Pathway and this compound Inhibition:

G cluster_0 Upstream Signaling A Growth Factor Signaling (e.g., PI3K/Akt, MAPK) C Fatty Acid Synthase (FASN) A->C B Nutrient Availability (Glucose, Acetyl-CoA) B->C E Fatty Acid Synthesis C->E D This compound D->C F Membrane Synthesis Protein Modification Signaling Lipids E->F G Cell Proliferation and Survival F->G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.